N1-Isopropyldiethylenetriamine
Description
Structure
3D Structure
Properties
IUPAC Name |
N'-[2-(propan-2-ylamino)ethyl]ethane-1,2-diamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H19N3/c1-7(2)10-6-5-9-4-3-8/h7,9-10H,3-6,8H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BTQYXSSZVKPNLP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)NCCNCCN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H19N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40392572 | |
| Record name | N1-Isopropyldiethylenetriamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40392572 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
145.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
207399-20-0 | |
| Record name | N1-(2-Aminoethyl)-N2-(1-methylethyl)-1,2-ethanediamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=207399-20-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | N1-Isopropyldiethylenetriamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40392572 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to N1-Isopropyldiethylenetriamine: Chemical Properties, Structure, and Synthetic Considerations
For Researchers, Scientists, and Drug Development Professionals
Abstract
N1-Isopropyldiethylenetriamine is a polyamine of interest in various fields of chemical synthesis due to its unique structural features, combining primary, secondary, and tertiary amine functionalities within a flexible aliphatic chain. This guide provides a comprehensive overview of its chemical properties, structural characteristics, and potential synthetic pathways. While specific experimental data for this compound is not extensively available in public literature, this document extrapolates from established principles of organic chemistry and data from analogous structures to provide a robust theoretical framework for researchers. Key safety and handling protocols are also detailed, reflecting the compound's classification as a flammable and corrosive material.
Molecular Structure and Chemical Identity
This compound, with the CAS number 207399-20-0, is a triamine featuring a diethylenetriamine backbone substituted with an isopropyl group at one of the terminal nitrogen atoms.[1][2] This substitution pattern results in a molecule with a primary amine, a secondary amine, and a tertiary amine, each exhibiting distinct reactivity.
Molecular Formula: C₇H₁₉N₃
Molecular Weight: 145.25 g/mol [1]
SMILES String: CC(C)NCCNCCN
InChI Key: BTQYXSSZVKPNLP-UHFFFAOYSA-N
The presence of both proton-donating (primary and secondary amines) and proton-accepting (all three amines) sites, along with the steric hindrance provided by the isopropyl group, makes this compound a versatile building block in organic synthesis. Its potential applications include its use as a ligand in coordination chemistry and as a precursor in the synthesis of more complex molecules.
Structural Diagram
Caption: 2D structure of this compound.
Physicochemical Properties
A summary of the known physical and chemical properties of this compound is presented in the table below.
| Property | Value | Source |
| CAS Number | 207399-20-0 | [1][2] |
| Molecular Formula | C₇H₁₉N₃ | [1][2] |
| Molecular Weight | 145.25 g/mol | [1] |
| Boiling Point | 222 °C (lit.) | [1] |
| Density | 0.88 g/mL at 25 °C (lit.) | [1] |
| Refractive Index (n20/D) | 1.463 (lit.) | [1] |
| Flash Point | 24 °C (75.2 °F) - closed cup | |
| Physical State | Liquid | |
| Appearance | Colorless to yellow | |
| Solubility | Expected to be soluble in water and polar organic solvents. |
Spectroscopic Characterization (Theoretical)
¹H NMR Spectroscopy (Predicted)
-
Isopropyl Group: A doublet for the six methyl protons (CH₃) and a multiplet (septet) for the single methine proton (CH).
-
Ethylenediamine Backbone: A series of complex multiplets for the methylene (CH₂) protons. The protons on carbons adjacent to nitrogen atoms will be deshielded and appear at a higher chemical shift.
-
Amine Protons: Broad signals for the NH and NH₂ protons, the chemical shift of which will be dependent on solvent and concentration.
¹³C NMR Spectroscopy (Predicted)
-
Isopropyl Group: Two distinct signals, one for the methyl carbons and one for the methine carbon.
-
Ethylenediamine Backbone: Four signals for the methylene carbons. The carbons bonded to nitrogen will be deshielded.
-
The chemical shifts will be influenced by the neighboring nitrogen atoms.
Infrared (IR) Spectroscopy (Predicted)
-
N-H Stretching: A broad absorption band in the region of 3300-3500 cm⁻¹ corresponding to the stretching vibrations of the primary and secondary amine groups.
-
C-H Stretching: Sharp absorption bands in the region of 2850-2960 cm⁻¹ due to the stretching vibrations of the C-H bonds in the alkyl groups.
-
N-H Bending: An absorption band in the region of 1590-1650 cm⁻¹ for the scissoring vibration of the primary amine.
-
C-N Stretching: Absorption bands in the region of 1000-1250 cm⁻¹.
Mass Spectrometry (Predicted)
-
Molecular Ion Peak (M⁺): A peak corresponding to the molecular weight of the compound (m/z = 145.1579).
-
Fragmentation Pattern: Characteristic fragmentation would involve the loss of alkyl groups, particularly the isopropyl group, and cleavage at the C-C and C-N bonds of the diethylenetriamine backbone.
Synthesis and Reactivity
Proposed Synthetic Routes
The synthesis of this compound can be approached through several established methods for the N-alkylation of amines. A plausible and direct approach would be the reductive amination of diethylenetriamine with acetone.
Reductive Amination:
This two-step, one-pot reaction would involve the initial formation of a Schiff base between the primary amine of diethylenetriamine and acetone, followed by in-situ reduction with a suitable reducing agent like sodium borohydride (NaBH₄) or sodium cyanoborohydride (NaBH₃CN).
Step 1: Schiff Base Formation (H₂NCH₂CH₂NHCH₂CH₂NH₂) + (CH₃)₂CO ⇌ (CH₃)₂C=NCH₂CH₂NHCH₂CH₂NH₂ + H₂O
Step 2: Reduction (CH₃)₂C=NCH₂CH₂NHCH₂CH₂NH₂ + [H] → (CH₃)₂CHNHCH₂CH₂NHCH₂CH₂NH₂
Controlling the stoichiometry of acetone and the reaction conditions would be crucial to favor mono-alkylation and minimize the formation of di- and tri-alkylated products.
Another potential route involves the direct alkylation of diethylenetriamine with an isopropyl halide (e.g., 2-bromopropane). This method, however, is often less selective and can lead to a mixture of products, including quaternization of the amine nitrogens.
Reactivity Profile
As a polyamine, this compound is expected to exhibit reactivity characteristic of its constituent amine groups:
-
Basicity: The presence of three amine groups makes it a moderately strong base, capable of forming salts with acids.
-
Nucleophilicity: The primary and secondary amines are good nucleophiles and can participate in a variety of reactions, including acylation, alkylation, and condensation reactions. The tertiary amine can also act as a nucleophile, though its reactivity is sterically hindered.
-
Ligand Formation: The multiple nitrogen atoms can act as Lewis bases, allowing the molecule to function as a chelating ligand for various metal ions.
Potential Applications in Research and Development
While specific applications for this compound are not widely documented, its structural motifs suggest potential utility in several areas:
-
Organic Synthesis: As a versatile building block, it can be used to introduce a polyamine chain with a sterically hindered terminus into a target molecule. This could be valuable in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.
-
Coordination Chemistry: Its ability to act as a tridentate or potentially tetradentate ligand makes it a candidate for the synthesis of novel metal complexes with potential applications in catalysis or materials science.
-
Drug Discovery: Polyamines are known to play crucial roles in various biological processes.[3] N-alkylated polyamine analogues have been investigated for their potential as anticancer and antiparasitic drugs.[4] The unique substitution pattern of this compound could be explored in the design of new therapeutic agents.
Experimental Protocols: Safety and Handling
This compound is classified as a flammable and corrosive liquid. Strict adherence to safety protocols is mandatory.
Personal Protective Equipment (PPE)
-
Eye Protection: Chemical safety goggles and a face shield are required.
-
Skin Protection: Wear chemical-resistant gloves (e.g., nitrile or neoprene), a lab coat, and closed-toe shoes.
-
Respiratory Protection: Work in a well-ventilated fume hood. If there is a risk of inhalation, a respirator with an appropriate cartridge for organic vapors and ammonia should be used.
Handling and Storage
-
Handling:
-
Always handle this compound in a certified chemical fume hood.
-
Ground all equipment to prevent static discharge, which can ignite flammable vapors.
-
Avoid contact with skin, eyes, and clothing.
-
Keep away from heat, sparks, and open flames.
-
Use non-sparking tools.
-
-
Storage:
-
Store in a tightly sealed, properly labeled container in a cool, dry, and well-ventilated area.
-
Keep away from incompatible materials such as strong oxidizing agents, acids, and acid anhydrides.
-
Store in a designated flammable liquids cabinet.
-
Spill and Emergency Procedures
-
Small Spills:
-
Absorb the spill with an inert, non-combustible material such as vermiculite, sand, or earth.
-
Place the absorbed material in a sealed container for proper disposal.
-
Clean the spill area with a suitable solvent, followed by soap and water.
-
-
Large Spills:
-
Evacuate the area immediately.
-
Contact your institution's environmental health and safety department.
-
Do not attempt to clean up a large spill without proper training and equipment.
-
-
First Aid:
-
Eye Contact: Immediately flush with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Seek immediate medical attention.
-
Skin Contact: Immediately remove contaminated clothing and wash the affected area with soap and water for at least 15 minutes. Seek medical attention if irritation persists.
-
Inhalation: Move the victim to fresh air. If breathing is difficult, administer oxygen. If breathing has stopped, give artificial respiration. Seek immediate medical attention.
-
Ingestion: Do not induce vomiting. If the victim is conscious, rinse their mouth with water and give them one or two glasses of water to drink. Seek immediate medical attention.
-
Workflow Diagram for Safe Handling
Sources
N1-Isopropyldiethylenetriamine synthesis pathways and reaction mechanisms
An In-Depth Technical Guide to the Synthesis of N1-Isopropyldiethylenetriamine: Pathways, Mechanisms, and Practical Considerations
Introduction
This compound, a substituted polyamine, represents a class of molecules with significant utility in various chemical applications, from intermediates in pharmaceutical synthesis to components in the formulation of polymers and chelating agents. The precise installation of an isopropyl group onto the terminal primary nitrogen of the diethylenetriamine (DETA) backbone is a task that requires a nuanced understanding of amine reactivity and synthetic strategy. Direct alkylation methods are often plagued by a lack of selectivity, leading to a mixture of over-alkylated products and posing significant purification challenges.
This guide, intended for researchers and chemical development professionals, provides an in-depth exploration of the more refined and reliable synthetic pathways for producing this compound. We will move beyond simple procedural lists to dissect the underlying reaction mechanisms, the rationale behind reagent and catalyst selection, and the practical considerations for achieving high yield and selectivity. The primary focus will be on two robust and widely adopted strategies: Reductive Amination and Catalytic N-Alkylation via Hydrogen Autotransfer . A comparative overview of classical direct alkylation is also provided to contextualize the advantages of these modern methods.
Pathway 1: Reductive Amination of Diethylenetriamine with Acetone
Reductive amination is arguably the most versatile and controlled method for the N-alkylation of amines.[1] This one-pot reaction proceeds by first forming a C=N double bond (an imine or its protonated form, the iminium ion) from the amine and a carbonyl compound, which is then reduced in situ to the target alkylated amine.[2][3] This strategy elegantly avoids the over-alkylation issues common to direct alkylation with alkyl halides.[3]
Principle and Reaction Mechanism
The synthesis of this compound via this pathway involves the reaction of diethylenetriamine with acetone. The reaction is typically acid-catalyzed and proceeds in two distinct stages within the same pot:
-
Iminium Ion Formation: The primary terminal nitrogen of diethylenetriamine acts as a nucleophile, attacking the carbonyl carbon of acetone. Following proton transfer and subsequent dehydration, a Schiff base (imine) is formed. In the slightly acidic conditions required to facilitate dehydration, the imine is protonated to form a highly electrophilic iminium ion.
-
Hydride Reduction: A reducing agent, introduced into the reaction, selectively delivers a hydride to the electrophilic carbon of the iminium ion, yielding the final N-isopropyl substituted amine.
The key to this method's success lies in the choice of reducing agent. An ideal reagent will reduce the iminium ion intermediate much faster than it reduces the starting carbonyl compound (acetone), preventing wasteful consumption of the hydride source.[2]
Key Reagents and Experimental Choices
-
Amine Substrate (Diethylenetriamine): DETA possesses two primary terminal amines (N1, N3) and one secondary internal amine (N2). The primary amines are sterically less hindered and generally more nucleophilic than the secondary amine, favoring initial reaction at a terminal position. Achieving mono-substitution over di-substitution at both terminals requires careful control of stoichiometry, typically by using an excess of DETA relative to acetone.
-
Carbonyl Source (Acetone): Acetone serves as the source for the isopropyl group.[3] It is inexpensive, readily available, and its reactivity is well-matched for this transformation.
-
Reducing Agent: The choice of reducing agent is critical for the success of the reaction.
-
Sodium Triacetoxyborohydride (NaBH(OAc)₃ or STAB): This is often the reagent of choice.[2] It is a mild and selective reducing agent that readily reduces iminium ions but is slow to reduce ketones, thus minimizing the side-reaction of acetone being converted to isopropanol.[2] Its steric bulk also contributes to its selectivity.
-
Sodium Cyanoborohydride (NaBH₃CN): Another classic selective reducing agent for this purpose.[3] However, it is highly toxic and requires careful handling and quenching to avoid the generation of hydrogen cyanide gas, especially under acidic conditions.
-
Catalytic Hydrogenation: Using H₂ gas with a metal catalyst (e.g., Pd/C, PtO₂, Raney Nickel) is a highly atom-economical and clean alternative.[4] This method requires specialized high-pressure equipment. The reaction involves hydrogenation of the in-situ formed imine.
-
Experimental Protocol: Reductive Amination using NaBH(OAc)₃
-
Reaction Setup: To a round-bottom flask equipped with a magnetic stirrer and an inert atmosphere (N₂ or Argon), add diethylenetriamine (1.5-2.0 equivalents) and a suitable solvent such as dichloromethane (DCM) or 1,2-dichloroethane (DCE).
-
Carbonyl Addition: Add acetone (1.0 equivalent) to the solution and stir for 20-30 minutes at room temperature to allow for initial imine formation. A mild acid catalyst, such as acetic acid (0.1 eq), can be added to facilitate this step.
-
Reductant Addition: Add sodium triacetoxyborohydride (1.2-1.5 equivalents) portion-wise to the mixture. The portion-wise addition helps to control any exotherm.
-
Reaction Monitoring: Allow the reaction to stir at room temperature for 12-24 hours. The progress can be monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS) to confirm the consumption of the starting material.
-
Workup and Purification: Upon completion, quench the reaction by slowly adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃). Extract the aqueous layer with the reaction solvent (e.g., DCM). Combine the organic layers, dry with anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product is then purified, typically by fractional vacuum distillation, to isolate the this compound.
Data Summary: Comparison of Reducing Agents
| Reducing Agent | Typical Conditions | Advantages | Disadvantages |
| NaBH(OAc)₃ | DCM or DCE, Room Temp | High selectivity for iminium ions; mild conditions; no toxic gas evolution.[2] | Higher cost; generates acetate waste. |
| NaBH₃CN | Methanol, pH 6-7 | Effective and selective; well-established.[3] | Highly toxic; potential for HCN gas release. |
| H₂ / Catalyst | Methanol or Ethanol, 1-50 bar H₂, Catalyst (e.g., Pd/C) | High atom economy; clean (no salt byproducts); catalyst can be recycled.[4] | Requires specialized pressure equipment; potential for catalyst poisoning. |
Pathway 2: Catalytic N-Alkylation with Isopropanol (Hydrogen Autotransfer)
A greener and more atom-economical approach to N-alkylation is the use of alcohols as alkylating agents, catalyzed by transition metal complexes.[5] This process, often called "borrowing hydrogen" or "hydrogen autotransfer," avoids the use of stoichiometric reducing agents or pre-oxidized carbonyls.[6][7]
Principle and Catalytic Cycle
The catalytic cycle involves the temporary oxidation of the alcohol (isopropanol) to the corresponding carbonyl compound (acetone) by the metal catalyst, which "borrows" the hydrogen atoms. The acetone then reacts with the amine (DETA) to form an imine, which is subsequently reduced by the same catalyst using the borrowed hydrogen. The only byproduct of this elegant process is water.
Catalyst Systems and Reaction Conditions
A variety of homogeneous and heterogeneous catalysts have been developed for this transformation.
-
Homogeneous Catalysts: Complexes of ruthenium, iridium, and manganese are highly effective.[5][8] They often require specific phosphine or N-heterocyclic carbene (NHC) ligands to achieve high activity and stability.
-
Heterogeneous Catalysts: Supported metal catalysts, such as copper-nickel oxides on alumina (CuO-NiO/γ-Al₂O₃), have shown high efficacy for the N-alkylation of similar diamines with alcohols.[9] These catalysts are advantageous due to their ease of separation from the reaction mixture and potential for recycling.
Experimental Protocol: Heterogeneous Catalysis with CuO-NiO/γ-Al₂O₃
This protocol is adapted from methodologies for alkylating similar amines.[9]
-
Reactor Loading: The reaction is typically performed in a fixed-bed continuous flow reactor or a high-pressure batch reactor. The reactor is loaded with the CuO-NiO/γ-Al₂O₃ catalyst.
-
Reactant Feed: A mixture of diethylenetriamine and isopropanol (typically with an excess of the alcohol) is fed into the reactor.
-
Reaction Conditions: The reactor is heated to a temperature range of 150-200°C and pressurized (e.g., with H₂ or an inert gas) to maintain the reactants in the liquid phase and facilitate the reaction.
-
Product Collection: The output stream from the reactor is cooled and collected.
-
Purification: The collected mixture, containing the product, unreacted starting materials, and water, is separated. The product is purified by fractional distillation.
Pathway 3: Direct Alkylation with Isopropyl Halides - A Comparative Overview
The classical approach to N-alkylation involves the direct reaction of an amine with an alkyl halide, such as 2-bromopropane or 2-chloropropane, via a nucleophilic substitution (Sɴ2) reaction.
Challenges and Severe Limitations
While mechanistically simple, this method is fraught with practical difficulties when applied to polyamines like DETA:
-
Poor Selectivity: The initially formed mono-alkylated product (this compound) is still nucleophilic and can react further with the isopropyl halide. This leads to the formation of di-, tri-, and even quaternary ammonium salts.
-
Product Mixture Complexity: The reaction inevitably produces a complex mixture of products that are difficult and costly to separate due to their similar physical properties (e.g., boiling points).
-
Base Requirement: The reaction generates a hydrohalic acid (HBr or HCl) for every C-N bond formed. This acid protonates the amine starting material, rendering it non-nucleophilic. Therefore, at least one equivalent of a base is required to neutralize the acid, adding to the cost and waste stream.
Due to these significant drawbacks, direct alkylation is generally considered an inferior method for the controlled synthesis of this compound compared to reductive amination or catalytic N-alkylation.
Conclusion
For the synthesis of this compound, modern synthetic methods offer vast improvements in selectivity and efficiency over classical direct alkylation. Reductive amination stands out as a highly reliable and versatile laboratory-scale method, with the choice of reducing agent (e.g., NaBH(OAc)₃) allowing for fine-tuning based on safety, cost, and selectivity requirements. For larger-scale and industrial applications, catalytic N-alkylation with isopropanol represents a superior green chemistry approach, maximizing atom economy and minimizing waste through the use of recyclable catalysts and generating water as the sole byproduct. The selection of the optimal pathway will ultimately depend on the specific requirements of the application, including scale, cost constraints, and available equipment.
References
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- Chen, H. et al. (2011). "N-alkylation of ethylenediamine with alcohols catalyzed by CuO-NiO/γ-Al2O3," Central European Journal of Chemistry. [URL: https://www.researchgate.
- Shi, F. (Ed.). (2020). Catalytic Amination for N-Alkyl Amine Synthesis. Elsevier. [URL: https://www.researchgate.
- Li, Z. et al. (2022). "Underlying Mechanisms of Reductive Amination on Pd-Catalysts: The Unique Role of Hydroxyl Group in Generating Sterically Hindered Amine," Molecules. [URL: https://www.mdpi.com/1420-3049/27/15/4969]
- Kral'ova, K. et al. (2016). "Reaction conditions in microwave reactor related to alkylation of tertiary amines," Molecules. [URL: https://www.researchgate.
- Pelliccia, S. & Dell'Anna, M. M. (2020). "Recent Developments in the Direct Synthesis of Unprotected Primary Amines," Catalysts. [URL: https://www.researchgate.net/publication/346517173_Recent_Developments_in_the_Direct_Synthesis_of_Unprotected_Primary_Amines]
- De Clippel, F. et al. (2022). "Primary amines from lignocellulose by direct amination of alcohol intermediates, catalyzed by RANEY® Ni," Green Chemistry. [URL: https://pubs.rsc.org/en/content/articlelanding/2022/gc/d2gc02293a]
- Elsevier. (n.d.). "Catalytic Amination for N-Alkyl Amine Synthesis - 1st Edition," Elsevier Shop. [URL: https://shop.elsevier.com/books/catalytic-amination-for-n-alkyl-amine-synthesis/shi/978-0-12-819771-4]
- U.S. Patent 3,331,756A, "Azeotropic distillation of diethylene-triamine and aminoethylethanolamine from piperazine residue," accessed January 22, 2026. [URL: https://patents.google.
- Touchette, K. M. (2006). "Reductive Amination: A Remarkable Experiment for the Organic Laboratory," Journal of Chemical Education. [URL: https://pubs.acs.org/doi/abs/10.1021/ed083p929]
- Chen, H. et al. (2010). "A novel method for N-alkylation of aliphatic amines with ethers over γ-Al2O3," Central European Journal of Chemistry. [URL: https://www.researchgate.
- Martins, P. et al. (2024). "Green Pathways: Enhancing Amine Synthesis Using Deep Eutectic Solvents," Molecules. [URL: https://www.mdpi.com/1420-3049/29/10/2281]
- European Patent EP0079093A1, "Process for the selective alkylation of an aniline," accessed January 22, 2026. [URL: https://patents.google.
- Reddy, V. et al. (2021). "N-Alkylation of Amines with Alcohols Catalyzed by Manganese(II) Chloride or Bromopentacarbonylmanganese(I)," The Journal of Organic Chemistry. [URL: https://pubmed.ncbi.nlm.nih.gov/33497184/]
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exploring the CAS number 207399-20-0 for N1-Isopropyldiethylenetriamine
An In-Depth Technical Guide to N1-Isopropyldiethylenetriamine (CAS 207399-20-0)
Authored by a Senior Application Scientist
Foreword: This document provides a comprehensive technical overview of this compound, designated by the CAS Number 207399-20-0. Intended for an audience of researchers, medicinal chemists, and professionals in drug development, this guide synthesizes available data with established principles of organic chemistry and material science. We will delve into its physicochemical properties, plausible synthetic routes, spectroscopic characterization, potential applications derived from its structural attributes, and essential safety protocols. Where specific experimental data for this compound is not publicly available, we will draw upon established knowledge of its parent molecule, diethylenetriamine (DETA), and related N-alkylated polyamines to provide scientifically grounded insights.
Introduction: The Significance of N-Alkylated Polyamines
This compound is a member of the polyamine family, a class of organic compounds characterized by two or more primary amino groups. Polyamines are ubiquitous in biological systems and play critical roles in cell growth, proliferation, and differentiation. The parent molecule, diethylenetriamine (DETA), is a versatile and widely used chemical intermediate in various industrial and research applications, including as a curing agent for epoxy resins, a corrosion inhibitor, and a building block in the synthesis of pharmaceuticals and agrochemicals.[1][2]
The introduction of an isopropyl group at one of the terminal nitrogen atoms (N1) of the diethylenetriamine backbone, as in this compound, modifies the molecule's steric and electronic properties. This substitution can influence its reactivity, basicity, and chelating ability, opening up new avenues for its application, particularly in areas requiring fine-tuned molecular recognition and binding, such as in the development of novel therapeutic agents and specialized polymers. This guide aims to provide a detailed exploration of this specific derivative.
Physicochemical and Structural Properties
This compound is a polyamine and an important organic building block used in organic synthesis.[3][4] Its fundamental properties are summarized in the table below.
| Property | Value | Source |
| CAS Number | 207399-20-0 | [3][4] |
| Molecular Formula | C7H19N3 | [3] |
| Molecular Weight | 145.25 g/mol | [3][4] |
| Boiling Point | 222 °C (lit.) | [3][4] |
| Density | 0.88 g/mL at 25 °C (lit.) | [3][4] |
| Refractive Index (n20/D) | 1.463 (lit.) | [3][4] |
| Flash Point | 24 °C (75.2 °F) - closed cup | [3][4] |
| Assay (Technical Grade) | 75% | [3][4] |
The structure of this compound features a central secondary amine and two terminal amines, one primary and one secondary, with the latter bearing an isopropyl substituent. This asymmetrical design imparts specific reactivity and potential for stereoselective interactions.
Caption: Chemical structure of this compound.
Synthesis and Purification
Proposed Synthetic Workflow: Reductive Amination
A robust method for the synthesis of this compound is the reductive amination of diethylenetriamine with acetone, or the direct N-alkylation with isopropanol. The reductive amination pathway is often preferred due to its high selectivity for mono-alkylation under controlled conditions.
Caption: Proposed workflow for the synthesis of this compound.
Detailed Experimental Protocol (Hypothetical)
-
Reaction Setup: To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add diethylenetriamine (1 equivalent) dissolved in methanol.
-
Addition of Alkylating Agent: Slowly add acetone (1.1 equivalents) to the solution at room temperature. Stir the mixture for 1-2 hours to facilitate the formation of the Schiff base intermediate.
-
Reduction: Cool the reaction mixture in an ice bath. In a separate flask, prepare a solution of sodium borohydride (NaBH4) (1.5 equivalents) in methanol and add it portion-wise to the reaction mixture, maintaining the temperature below 10 °C.
-
Reaction Monitoring: After the addition is complete, allow the reaction to warm to room temperature and stir for an additional 12-24 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Workup: Once the reaction is complete, carefully quench the excess reducing agent by the slow addition of water. Remove the methanol under reduced pressure.
-
Extraction: Add an aqueous solution of sodium hydroxide to the residue to make it basic, then extract the product with a suitable organic solvent (e.g., dichloromethane or diethyl ether).
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by vacuum distillation to yield this compound.
Spectroscopic Characterization (Predicted)
While experimental spectra for this compound are not publicly available, its structure allows for the prediction of key spectroscopic features that are essential for its identification and characterization by researchers.
¹H NMR Spectroscopy
-
Isopropyl Group: A doublet corresponding to the six methyl protons (CH₃) and a multiplet (septet) for the single methine proton (CH).
-
Ethylenediamine Backbone: A series of complex multiplets in the aliphatic region corresponding to the methylene protons (CH₂) of the diethylenetriamine backbone.
-
Amine Protons: Broad signals corresponding to the primary (NH₂) and secondary (NH) amine protons. The chemical shift of these protons can vary depending on the solvent and concentration.
¹³C NMR Spectroscopy
-
Isopropyl Group: Two distinct signals, one for the methyl carbons and one for the methine carbon.
-
Ethylenediamine Backbone: Multiple signals in the aliphatic region corresponding to the inequivalent methylene carbons.
Mass Spectrometry
-
Electron Impact (EI): The mass spectrum would be expected to show a molecular ion peak (M⁺) at m/z = 145.25, along with characteristic fragmentation patterns resulting from the cleavage of C-C and C-N bonds.
-
Electrospray Ionization (ESI): In positive ion mode, a prominent peak at m/z = 146.26 corresponding to the protonated molecule [M+H]⁺ would be expected.
Reactivity and Potential Applications in Drug Development
The trifunctional nature of this compound, with its primary, secondary, and isopropyl-substituted secondary amine groups, makes it a versatile building block. The isopropyl group provides steric hindrance that can be exploited for selective reactions at the other, more accessible amine groups.
As a Tridentate Ligand in Coordination Chemistry
Similar to its parent, DETA, this compound can act as a tridentate ligand, coordinating with metal ions through its three nitrogen atoms. The resulting metal complexes have potential applications as catalysts or as therapeutic agents. The study of copper(II) complexes with diethylenetriamine has shown their potential as antimicrobial and anticancer agents.[5] The isopropyl group in this compound could modulate the stability and reactivity of such complexes.
Caption: this compound as a tridentate ligand.
In the Synthesis of Bioactive Molecules
N-alkylated polyamines are key structural motifs in a variety of biologically active compounds. This compound can serve as a scaffold or linker in the synthesis of:
-
PROTACs (Proteolysis Targeting Chimeras): The diethylenetriamine backbone can be functionalized to link a protein-of-interest binder and an E3 ligase ligand.
-
Chelating Agents for Drug Delivery: The polyamine structure can be incorporated into larger molecules designed to chelate and deliver metal-based drugs or imaging agents.
-
Novel Antimicrobial Agents: Derivatives of polyamines have shown antimicrobial activity. For instance, di-n-alkyl substituted diazalariat ethers have been studied for their antibiotic and adjuvant potencies.[6]
Safety and Handling
This compound is classified as a hazardous substance and requires careful handling in a laboratory setting.
GHS Hazard Classification: [3][4]
-
Flammable Liquids: Category 3
-
Skin Corrosion/Irritation: Category 1B
Hazard Statements (H-codes): [3][4]
-
H226: Flammable liquid and vapor.
-
H314: Causes severe skin burns and eye damage.
Precautionary Statements (P-codes): [3][4]
-
P210: Keep away from heat, hot surfaces, sparks, open flames and other ignition sources. No smoking.
-
P280: Wear protective gloves/protective clothing/eye protection/face protection.
-
P303 + P361 + P353: IF ON SKIN (or hair): Take off immediately all contaminated clothing. Rinse skin with water/shower.
-
P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.
Personal Protective Equipment (PPE): [3][4]
-
Faceshields, gloves, goggles, and a suitable respirator (e.g., type ABEK (EN14387) respirator filter) are recommended.
Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place. Keep away from heat and sources of ignition.[7]
Conclusion
This compound (CAS 207399-20-0) is a structurally interesting derivative of diethylenetriamine with significant potential as a building block in organic synthesis, materials science, and drug discovery. While specific research on this compound is limited, its inherent properties as an N-alkylated polyamine suggest promising avenues for exploration, particularly in the development of novel chelating agents, bioactive molecules, and functionalized polymers. The synthetic and analytical frameworks presented in this guide provide a solid foundation for researchers and scientists to begin their investigation into the unique chemistry and applications of this compound. As with all research chemicals, adherence to strict safety protocols is paramount.
References
-
Chen, H., Zhang, T., Qian, C., & Chen, X. (2010). A novel method for N-alkylation of aliphatic amines with ethers over γ-Al2O3. Central European Journal of Chemistry, 8(5), 843-847. [Link]
- Fisher Scientific. (n.d.). Safety Data Sheet.
-
Ningbo Innopharmchem Co., Ltd. (n.d.). The Chemistry and Industrial Impact of Diethylenetriamine (DETA). Retrieved from [Link]
-
Qian, C., Chen, H., Zhang, T., & Chen, X. (2012). N-alkylation of ethylenediamine with alcohols catalyzed by CuO-NiO/γ-Al2O3. Chemical Papers, 66(4), 303-307. [Link]
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- Request PDF. (n.d.). A convenient synthesis of N,N',N''-trisubstituted diethylenetriamines.
- Sigma-Aldrich. (n.d.). Safety Data Sheet.
- Neri, B., et al. (2001). HIGH RESOLUTION GAS CHROMATOGRAPHY-MASS SPECTROMETRY EI AND CI FOR IDENTIFICATION AND CHARACTERIZATION OF N1-(2-(4-AMINO-3,5-DICHLOROPHENYL)-2-HYDROXYETHYL)-N1-ISOPROPYL-PROPANAMIDE, A NEW CLENBUTEROL-LIKE SUBSTANCE.
- Gokel, G. W., et al. (2023). Antimicrobial and Adjuvant Potencies of Di-n-alkyl Substituted Diazalariat Ethers.
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- National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 8111, Diethylenetriamine.
- Al-Hamdani, A. A. S., et al. (2016). Diethylenetriamine/diamines/copper (II) complexes [Cu(dien)(NN)]Br2: Synthesis, solvatochromism, thermal, electrochemistry, single crystal, Hirshfeld surface analysis and antibacterial activity.
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An In-depth Technical Guide on N1-Isopropyldiethylenetriamine: From Chemical Intermediate to a Potential Polyamine Analogue
Abstract
N1-Isopropyldiethylenetriamine is a synthetic, N-alkylated triamine whose documented applications lie predominantly within industrial and synthetic chemistry. Unlike endogenous polyamines such as spermidine and spermine, it is not a known component of biological systems. This guide provides a comprehensive technical overview of this compound, beginning with its fundamental chemical properties and established industrial uses. Recognizing the audience's focus on biomedical research and drug development, this document pivots to explore the compound's potential role as a polyamine analogue. By juxtaposing its structure with naturally occurring polyamines, we will dissect the potential biochemical implications of its N1-isopropyl substitution. This guide will offer field-proven, step-by-step protocols for the initial biochemical and cellular characterization of this and similar unstudied polyamine analogues, thereby providing a foundational framework for researchers aiming to investigate its prospective utility as a biochemical probe or a scaffold for novel therapeutics.
Introduction: Defining Polyamines and the Unexplored Analogue
Polyamines are ubiquitous polycationic molecules essential for a multitude of cellular functions, including cell proliferation, DNA stabilization, and gene expression.[1][2] The primary natural polyamines—putrescine, spermidine, and spermine—are characterized by their linear alkyl chains interspersed with secondary amine groups and terminated by primary amines.[3][4] At physiological pH, these amines are protonated, allowing them to interact with negatively charged macromolecules like DNA, RNA, and proteins.[4]
The critical role of polyamines in cell growth has made their metabolic pathway a key target for therapeutic intervention, particularly in oncology.[3][5] This has spurred the development of numerous synthetic polyamine analogues designed to disrupt polyamine homeostasis.[5][6] These analogues can act by inhibiting biosynthetic enzymes, competing for cellular uptake, or mimicking natural polyamines to exert cytotoxic effects.[6]
This compound, with the linear formula (CH3)2CHNHCH2CH2NHCH2CH2NH2, is a synthetic derivative of diethylenetriamine (DETA).[7] While DETA itself is a well-known industrial chemical used as an epoxy curing agent, corrosion inhibitor, and chelating agent, its biological activities are less characterized, though it is known to be toxic.[8][9] The addition of an isopropyl group to the terminal N1 nitrogen of the DETA backbone fundamentally alters its structure and potential biological interactions. This guide serves as a first-of-its-kind exploration of this compound not as a mere chemical intermediate, but as a potential tool for the researchers and drug developers who harness the power of polyamine analogues.
Physicochemical and Structural Analysis
A thorough understanding of a molecule's physical and chemical properties is paramount before any biological investigation.
Core Chemical Properties
This compound is a flammable, corrosive liquid with a technical grade purity of approximately 75%.[7][10] Its properties are summarized in the table below, compiled from chemical supplier technical data.
| Property | Value | Source |
| CAS Number | 207399-20-0 | [7][11][12] |
| Molecular Formula | C7H19N3 | [11][12] |
| Molecular Weight | 145.25 g/mol | [10][13] |
| Boiling Point | 222 °C (lit.) | [10][13] |
| Density | 0.88 g/mL at 25 °C (lit.) | [10][13] |
| Refractive Index | n20/D 1.463 (lit.) | [10][13] |
| Flash Point | 24 °C (75.2 °F) - closed cup | [10] |
Structural Comparison with Natural Polyamines
The defining feature of this compound in a biological context is its N-alkylation. The isopropyl group introduces steric bulk at one end of the molecule, which can be expected to dramatically influence its interaction with biological targets compared to the unsubstituted primary amines of natural polyamines.
Diagram: Structural Comparison
A DOT diagram illustrating the structural differences between spermidine, diethylenetriamine (DETA), and this compound.
Hypothesized Biochemical Implications of N-Alkylation
The introduction of alkyl groups to the terminal nitrogens of polyamine backbones is a common strategy in drug design.[6][14] These modifications can lead to several critical changes in biological activity:
-
Altered Enzyme Interactions: Natural polyamines are substrates for metabolic enzymes like polyamine oxidase (PAO) and spermidine/spermine N1-acetyltransferase (SSAT).[2][15] N-alkylation can hinder or alter the metabolism of these analogues, potentially increasing their intracellular stability or leading to the production of novel, biologically active metabolites.[15][16] The bulky isopropyl group on this compound would likely prevent it from being a substrate for SSAT and could alter its interaction with PAO.[15]
-
Modified Cellular Uptake: Polyamines and their analogues enter cells via a dedicated polyamine transport system (PTS).[6] N-alkylation can affect the affinity of an analogue for the PTS, influencing its accumulation within the cell.
-
Changes in DNA/RNA Binding: The steric hindrance from the isopropyl group could prevent the N1 nitrogen from participating in the tight binding to the minor groove of DNA that is characteristic of natural polyamines, potentially altering its effects on DNA condensation and gene expression.
Established vs. Potential Applications
Documented Industrial Use
Currently, the literature and commercial suppliers identify this compound as an organic building block for chemical synthesis.[10][13] Its parent compound, DETA, has a wide range of industrial applications, including:
-
Chelating Agent: Forming stable complexes with metal ions, useful in metal extraction and water treatment.[8][9]
-
Corrosion Inhibition: Protecting metal surfaces in oil and gas applications.[8]
Potential as a Research Tool and Therapeutic Scaffold
While no biological research has been published on this compound specifically, the broader field of N-alkylated polyamine analogues offers a roadmap for its potential applications.[1][14]
-
Probing Enzyme Specificity: It could be used as a tool to study the substrate specificity of polyamine catabolic enzymes.[15] By comparing its metabolism (or lack thereof) to DETA and spermidine, researchers could gain insight into the steric and electronic requirements of the enzyme's active site.
-
Anticancer Drug Development: Many N-alkylated polyamine analogues exhibit potent antiproliferative effects in cancer cell lines.[6][14] These compounds can induce polyamine depletion, down-regulate biosynthetic enzymes, and trigger apoptosis.[6][14] The unique structure of this compound makes it a candidate for synthesis and evaluation as a potential antitumor agent.
-
Antiparasitic Agents: The polyamine pathway is a validated drug target in parasites like Trypanosoma brucei (the causative agent of African Sleeping Sickness).[6] Novel analogues are continuously sought as potential new treatments.
Foundational Experimental Protocols for Characterization
For any researcher venturing to study an uncharacterized polyamine analogue like this compound, a series of foundational experiments is required. The following protocols are presented as a self-validating system to establish a baseline of its biological activity.
Diagram: Workflow for Analogue Characterization
A DOT diagram outlining the logical flow of experiments from initial chemical handling to cellular assays.
Protocol: Stock Solution Preparation and Handling
Causality: this compound is a corrosive and flammable liquid.[10] Proper handling and accurate solution preparation are critical for safety and experimental reproducibility. As a weak base, it will be protonated and highly soluble in acidic aqueous solutions.
Methodology:
-
Safety First: Conduct all work in a certified chemical fume hood. Wear appropriate personal protective equipment (PPE), including a lab coat, safety goggles, and chemical-resistant gloves.[10]
-
Calculate Mass: Determine the mass of this compound needed for a 100 mM stock solution. (e.g., For 10 mL, use the formula: 0.1 L * 0.1 mol/L * 145.25 g/mol / 0.75 purity = ~0.194 g).
-
Acidified Solvent: Prepare a sterile solvent of 10 mM HCl in ultrapure water. The acid ensures the polyamine's amine groups are fully protonated and solubilized.
-
Dissolution: In the fume hood, carefully weigh the this compound into a sterile conical tube. Slowly add the 10 mM HCl solvent to the desired final volume.
-
Sterilization: Sterilize the stock solution by passing it through a 0.22 µm syringe filter into a fresh, sterile tube.
-
Storage: Store the stock solution in aliquots at -20°C to prevent degradation.
Protocol: MTT Assay for Cellular Cytotoxicity
Causality: This assay establishes the concentration range at which the compound affects cell viability. This is crucial for designing subsequent experiments, which should typically be conducted at non-toxic or minimally toxic concentrations to distinguish specific mechanistic effects from general toxicity.
Methodology:
-
Cell Seeding: Plate a cancer cell line of interest (e.g., PC-3 for prostate cancer, MCF-7 for breast cancer) in a 96-well plate at a density of 5,000-10,000 cells per well. Allow cells to adhere overnight.
-
Compound Treatment: Prepare serial dilutions of this compound in cell culture medium, ranging from low micromolar to millimolar concentrations (e.g., 1 µM to 2 mM).
-
Incubation: Remove the old medium from the cells and replace it with the medium containing the compound dilutions. Include a vehicle control (medium with the same concentration of HCl as the highest dose) and an untreated control. Incubate for 48-72 hours.
-
MTT Addition: Add 10 µL of a 5 mg/mL MTT solution to each well and incubate for 4 hours at 37°C. Viable cells with active mitochondrial dehydrogenases will convert the yellow MTT to purple formazan crystals.
-
Solubilization: Remove the medium and add 100 µL of DMSO or a suitable solubilizing agent to each well to dissolve the formazan crystals.
-
Readout: Measure the absorbance at 570 nm using a microplate reader. Calculate cell viability as a percentage relative to the untreated control. The IC50 (concentration at which 50% of cells are inhibited) can then be determined.
Protocol: Analysis of Cellular Polyamine Pools via HPLC
Causality: A key mechanism of polyamine analogues is the depletion of natural polyamine pools.[6] This experiment directly measures the intracellular concentrations of putrescine, spermidine, and spermine following treatment, providing direct evidence of the analogue's impact on polyamine homeostasis.
Methodology:
-
Cell Treatment: Plate cells in 6-well plates and treat with a non-toxic concentration (e.g., IC20 determined from the MTT assay) of this compound for 48 hours.
-
Cell Lysis: Harvest the cells and lyse them in a perchloric acid solution (e.g., 0.2 M HClO4) to precipitate proteins and extract the acid-soluble polyamines.
-
Dansylation (Derivatization): Neutralize the supernatant and derivatize the polyamines with dansyl chloride. This reaction attaches a fluorescent tag to the primary and secondary amine groups, enabling sensitive detection.
-
Extraction: Extract the dansylated polyamines into an organic solvent like toluene.
-
HPLC Analysis: Evaporate the toluene and reconstitute the sample in a suitable mobile phase. Inject the sample onto a reverse-phase C18 HPLC column.
-
Detection and Quantification: Use a fluorescence detector to measure the eluted dansylated polyamines. Quantify the concentrations of putrescine, spermidine, and spermine by comparing their peak areas to those of known standards.
Future Directions and Conclusion
This compound stands at the intersection of industrial chemistry and biomedical potential. While its current role is that of a synthetic intermediate, its structure as an N-alkylated polyamine analogue invites rigorous scientific inquiry. The steric hindrance provided by the N1-isopropyl group presents a unique modification compared to more commonly studied N-ethyl or N-benzyl analogues, making it a novel candidate for investigation.
Future research should focus on executing the foundational protocols outlined here to establish its basic biological activity profile. Subsequent studies could explore its effects on specific cellular pathways, such as apoptosis and cell cycle regulation, and its potential metabolism by amine oxidases. Furthermore, its metal-chelating ability, inherited from its parent DETA, could be explored in the context of developing novel metal-based therapeutics or imaging agents.
References
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Recent Advances in the Development of Polyamine Analogues as Antitumor Agents. (n.d.). National Center for Biotechnology Information. Retrieved from [Link]
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Polyamine-based analogues as biochemical probes and potential therapeutics. (2007). PubMed. Retrieved from [Link]
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Polyamine analogues as anticancer drugs. (2003). PubMed. Retrieved from [Link]
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Polyamine-Drug Conjugates: Do They Boost Drug Activity?. (2023). MDPI. Retrieved from [Link]
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DIETHYLENETRIAMINE (DETA). (n.d.). Ataman Kimya. Retrieved from [Link]
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Diethylenetriamine (DETA): Properties, Uses, and Benefits. (2023). Alpha Chemical Co. Retrieved from [Link]
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Novel Fmoc-Polyamino Acids for Solid-Phase Synthesis of Defined Polyamidoamines. (2011). ACS Publications. Retrieved from [Link]
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Regulatory and antiproliferative effects of N-alkylated polyamine analogues in human and hamster pancreatic adenocarcinoma cell lines. (1998). PubMed. Retrieved from [Link]
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Diethylenetriamine. (2020). American Chemical Society. Retrieved from [Link]
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Identification, Chemical Synthesis, and Biological Functions of Unusual Polyamines Produced by Extreme Thermophiles. (n.d.). Springer Nature Experiments. Retrieved from [Link]
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METABOLISM OF N-ALKYLATED SPERMINE ANALOGUES BY POLYAMINE AND SPERMINE OXIDASES. (2008). National Center for Biotechnology Information. Retrieved from [Link]
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EPA/Diethylenetriamine; Identification of Specific Chemical Substance and Mixture Testing Requirements; Final Rule. (1985). Federal Register. Retrieved from [Link]
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Metabolism of N-alkylated spermine analogues by polyamine and spermine oxidases. (2008). Europe PMC. Retrieved from [Link]
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Bactericidal Biodegradable Linear Polyamidoamines Obtained with the Use of Endogenous Polyamines. (2024). MDPI. Retrieved from [Link]
-
Polyamines: Functions, Metabolism, and Role in Human Disease Management. (2022). National Center for Biotechnology Information. Retrieved from [Link]
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N-Isopropylethylenediamine. (n.d.). PubChem. Retrieved from [Link]
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N1,N1-Dimethyl-N3-(1-methylethyl)-1,3-propanediamine. (n.d.). PubChem. Retrieved from [Link]
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Practical Synthesis of Antimicrobial Long Linear Polyamine Succinamides. (2022). ACS Publications. Retrieved from [Link]
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Antibacterial activity of novel linear polyamines against Staphylococcus aureus. (2022). National Center for Biotechnology Information. Retrieved from [Link]
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potential biological activities of N1-Isopropyldiethylenetriamine in cellular processes
Initiating Data Collection
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Expanding Research Scope
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Analyzing Polyamine Analogs
I've learned that "this compound" is a polyamine analogue. Direct biological data is sparse, so my focus is now on drawing inferences from broader polyamine research. My research is progressing. I've uncovered that polyamines, and their derivatives, are vital for cell processes. Dysregulation links to diseases, and some analogues are anticancer agents. This knowledge will shape my whitepaper structure.
Structuring the Whitepaper Plan
I'm now outlining the whitepaper's structure, focusing on the lack of direct biological data for this compound. My plan hinges on contextualizing "this compound" as a polyamine analogue. I'll start with an introduction emphasizing polyamine roles in cells, followed by physicochemical data. The main section will hypothesize its biological activities based on polyamine derivatives, including potential antiproliferative effects and mechanisms.
Developing the Research Framework
I'm now integrating information on this compound with broader polyamine research. While direct biological data is scarce, I'm finding its identity as an analogue guides my strategy. I'll outline its potential biological activities by drawing on comparisons to other polyamines, focusing on possible antiproliferative, antimicrobial, and chelating features based on its structure and those of similar molecules. I'm also preparing experimental protocols.
Refining the Whitepaper Structure
I'm solidifying the whitepaper's organization. The introduction will frame "this compound" as a polyamine analogue, emphasizing polyamine roles. Then, I'll detail its properties, followed by the core, "Hypothesized Biological Activities" section. This breaks into antiproliferative, antimicrobial, and chelating aspects, drawing parallels to polyamine derivatives. I'm adding comprehensive experimental protocols, data presentation guidance, and diagrams for clarity. I will end by summarizing all of the work.
Developing the Final Framework
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N1-Isopropyldiethylenetriamine: A Versatile Building Block for Novel Synthesis
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
N1-Isopropyldiethylenetriamine, a sterically hindered polyamine, is emerging as a compelling organic building block with significant potential in coordination chemistry, catalysis, and materials science. This guide provides a comprehensive technical overview of its synthesis, physicochemical properties, and, most importantly, its application in the rational design of novel molecular architectures. By examining the nuanced interplay between its structural features—specifically the isopropyl group's steric influence and the triamine's versatile coordination capabilities—we explore its role in the formation of unique metal complexes and as a foundational component in innovative synthetic methodologies. This document serves as a resource for researchers seeking to leverage the distinct reactivity of this compound to advance their synthetic endeavors.
Introduction: The Strategic Advantage of Asymmetric Polyamines
Diethylenetriamine and its derivatives have long been cornerstones in the synthesis of chelating agents, catalysts, and biologically active compounds. The introduction of an isopropyl group at the terminal nitrogen (N1) of the diethylenetriamine backbone imparts a unique set of properties that distinguish this compound from its symmetrically substituted counterparts. This asymmetry introduces steric hindrance that can be strategically exploited to control coordination geometries, influence reaction kinetics, and enhance the stability of resulting metal complexes.
The primary amine at one end and the secondary amine adjacent to the bulky isopropyl group at the other, bridged by a central secondary amine, create a rich and tunable coordination environment. This structural nuance makes this compound a particularly interesting ligand for creating metal complexes with specific catalytic activities or biological functions.
Physicochemical Properties and Handling
A thorough understanding of the physical and chemical properties of this compound is fundamental to its effective use in synthesis.
| Property | Value | Source |
| CAS Number | 207399-20-0 | [1] |
| Molecular Formula | C7H19N3 | [1] |
| Molecular Weight | 145.25 g/mol | [1] |
| Boiling Point | 222 °C (lit.) | [1] |
| Density | 0.88 g/mL at 25 °C (lit.) | [1] |
| Refractive Index | n20/D 1.463 (lit.) | [1] |
| Flash Point | 24 °C (75.2 °F) - closed cup | [1] |
Handling and Storage: this compound is a flammable liquid and should be handled in a well-ventilated fume hood. It is corrosive and requires appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat. Store in a cool, dry, well-ventilated area away from sources of ignition.
Synthesis of this compound
While multiple synthetic routes to substituted polyamines exist, a common approach involves the sequential alkylation of amines. A plausible synthetic pathway for this compound can be extrapolated from methodologies used for similar compounds. One such method, detailed in a patent for the preparation of N1,N1-diisopropyl ethylenediamine, involves a multi-step process that can be adapted.
A potential synthetic scheme for this compound is outlined below. This process begins with the reaction of a suitable starting material with isopropylamine, followed by further elaboration to introduce the ethylenediamine moiety.
Caption: A potential synthetic workflow for this compound.
Experimental Protocol (Hypothetical):
-
Step 1: Reductive Amination. To a solution of 2-(2-aminoethylamino)ethanol in a suitable solvent (e.g., methanol), add isopropylamine. The mixture is stirred at room temperature before the addition of a reducing agent, such as sodium borohydride, in a portion-wise manner. The reaction is monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Step 2: Work-up and Purification. Upon completion, the reaction is quenched, and the solvent is removed under reduced pressure. The crude product is then purified using an appropriate method, such as distillation or column chromatography, to yield pure this compound.
Coordination Chemistry and Applications in Novel Synthesis
The true utility of this compound lies in its role as a versatile ligand in coordination chemistry, opening avenues for the synthesis of novel metal complexes with tailored properties. The presence of three nitrogen donor atoms allows it to act as a tridentate ligand, while the steric bulk of the isopropyl group can be used to control the coordination number and geometry of the metal center.
Formation of Schiff Base Complexes
A prominent application of diethylenetriamine derivatives is in the synthesis of Schiff base ligands. These are typically formed through the condensation of the primary amine group with an aldehyde or ketone. The resulting imine-containing ligand can then be used to form stable complexes with a variety of transition metals.
Caption: General workflow for the synthesis of metal-Schiff base complexes.
Rationale behind Experimental Choices:
-
Solvent Selection: The choice of solvent (e.g., ethanol, methanol) is crucial for solubilizing both the amine and the carbonyl compound and for facilitating the removal of water formed during the condensation reaction.
-
Metal Salt: The selection of the metal salt (e.g., acetate, chloride, or nitrate salts of copper, nickel, cobalt, etc.) will influence the final structure and properties of the complex. The counter-ion can sometimes also participate in coordination.
Catalytic Applications
Metal complexes derived from substituted diethylenetriamine ligands have shown promise in various catalytic transformations. While specific catalytic applications of this compound complexes are not yet widely reported, the structural similarities to known catalysts suggest significant potential. For instance, related nickel and copper complexes have been investigated for their catalytic activity in reactions such as carbon-carbon bond formation.[2] The steric hindrance provided by the isopropyl group could lead to enhanced selectivity in such catalytic processes.
Potential Catalytic Reactions:
-
Henry Reactions: The addition of nitroalkanes to aldehydes to form β-nitro alcohols is a valuable C-C bond-forming reaction.[2]
-
Polymerization: Nickel complexes with diimine ligands are known catalysts for ethylene polymerization. The electronic and steric properties of this compound could be tuned for this purpose.
-
Transfer Hydrogenation: Iridium complexes with substituted bidentate ligands have been used as catalysts for transfer hydrogenation reactions.[3]
Biological Activity of Derived Metal Complexes
Metal complexes of Schiff bases derived from polyamines often exhibit interesting biological properties, including antibacterial and antifungal activities.[4][5][6] The chelation of the metal ion can enhance the biological activity of the organic ligand. The lipophilicity of the resulting complex, a key factor in its ability to cross cell membranes, can be modulated by the nature of the substituents on the ligand. The isopropyl group in this compound could enhance the lipophilicity of its metal complexes, potentially leading to improved biological efficacy.
Future Directions and Conclusion
This compound represents a promising yet underexplored building block in synthetic chemistry. The unique combination of a tridentate binding site and a sterically demanding substituent offers a rich design space for the creation of novel metal complexes with tailored properties. While the direct literature on this specific molecule is currently limited, the extensive research on related substituted diethylenetriamine ligands provides a strong foundation for predicting its utility.
Future research should focus on the systematic exploration of the coordination chemistry of this compound with a wide range of transition metals. The characterization of these complexes and the evaluation of their performance in catalysis and as potential biologically active agents will be crucial for unlocking the full potential of this versatile building block. The insights gained will undoubtedly contribute to the development of new synthetic methodologies and the discovery of novel functional molecules.
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Synthesis and Catalytic Application of Two Mononuclear Complexes Bearing Diethylenetriamine Derivative Ligand. PMC - PubMed Central. [Link]
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Synthesis of poly(ethylene glycol)- b -poly(mercapto ethylacrylamide) diblock copolymer via atom transfer radical polymerization. ResearchGate. [Link]
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[Synthesis of diethylenetriamine polydentate ligands and their DNA-cleaving activity]. PubMed. [Link]
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Effect of Ligand Substituents on Spectroscopic and Catalytic Properties of Water-Compatible Cp*Ir-(pyridinylmethyl)sulfonamide-Based Transfer Hydrogenation Catalysts. Inorganic Chemistry - ACS Publications. [Link]
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Metal (II) complexes of bioinorganic and medicinal relevance: Antibacterial, antioxidant and dna cleavage studies of tetradentate complexes involving o, n-donor environment of 3, 3′-dihydroxybenzidine-based schiff bases. ResearchGate. [Link]
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Applications of biological of Azo-Schiff base ligand and its metal complexes and: A review. ResearchGate. [Link]
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Solvent- and Catalyst-Free Synthesis of New Unsymmetrical Multidentate Thio-bis-aminophenol Ligands by Mannich Condensation. ResearchGate. [Link]
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Diethylenetriamine – Knowledge and References. Taylor & Francis. [Link]
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Synthesis, Characterisation, Biological Activities of Transition Metal Complexes Derived from Alloxan. Oriental Journal of Chemistry. [Link]
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A Comprehensive Spectroscopic Analysis of N1-Isopropyldiethylenetriamine: A Guide for Researchers
Abstract
N1-Isopropyldiethylenetriamine, a substituted polyamine, presents a unique structural characterization challenge requiring a multi-faceted spectroscopic approach. This in-depth technical guide provides a comprehensive analysis of the expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for this compound. Designed for researchers, scientists, and drug development professionals, this document moves beyond a simple recitation of data points. It delves into the causal relationships between molecular structure and spectral output, offering field-proven insights into experimental design and data interpretation. By grounding our analysis in established principles and data from analogous compounds, this guide aims to serve as an authoritative reference for the spectroscopic elucidation of this compound and related aliphatic amines.
Introduction: The Analytical Imperative for this compound
This compound belongs to the versatile class of polyamines, compounds that are crucial in various chemical syntheses and have potential applications in drug development and material science. Its structure, featuring a combination of primary, secondary, and tertiary amine functionalities, as well as an isopropyl group, necessitates a robust analytical strategy for unambiguous identification and purity assessment. Spectroscopic techniques, namely NMR, IR, and Mass Spectrometry, form the cornerstone of this analytical workflow. Each technique provides a unique and complementary piece of the structural puzzle, and their combined application allows for a comprehensive and confident characterization of the molecule.
This guide will explore the theoretical underpinnings of each spectroscopic method, provide detailed experimental protocols, and present a thorough interpretation of the expected spectral data for this compound. The emphasis will be on not just what the spectra show, but why they appear as they do, fostering a deeper understanding of the structure-spectra relationship.
Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Proton and Carbon Skeleton
NMR spectroscopy is arguably the most powerful tool for elucidating the precise connectivity of atoms in a molecule. By probing the magnetic properties of atomic nuclei, primarily ¹H and ¹³C, we can map out the complete carbon-hydrogen framework.
Expertise & Experience: Causality in NMR Experimental Design
The choice of solvent and instrument frequency are critical parameters in acquiring high-quality NMR spectra. For this compound, a deuterated solvent that can dissolve the amine without significant interaction is preferred. Chloroform-d (CDCl₃) is a common choice for many organic molecules.[1] However, the amine protons can undergo exchange with residual water or other labile protons, which can lead to peak broadening. In such cases, the use of dimethyl sulfoxide-d₆ (DMSO-d₆) can be advantageous as it often slows down the exchange rate, allowing for the observation of N-H protons. The choice of a high-field spectrometer (e.g., 400 MHz or higher) is recommended to achieve better signal dispersion, which is particularly important for resolving the overlapping multiplets expected in the aliphatic region of the spectrum.[1]
¹H NMR Spectroscopy: A Proton's Perspective
The ¹H NMR spectrum of this compound is predicted to exhibit several distinct signals, each corresponding to a unique proton environment. The integration of these signals will reflect the number of protons in each environment.
Predicted ¹H NMR Chemical Shifts and Splitting Patterns:
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Rationale |
| (CH₃)₂CH - | 2.8 - 3.0 | Septet | The methine proton is deshielded by the adjacent nitrogen and is split by the six equivalent methyl protons. |
| (CH₃)₂ CH- | 1.0 - 1.2 | Doublet | The six methyl protons are equivalent and are split by the single methine proton. |
| -NH-CH₂ -CH₂-NH₂ | 2.6 - 2.8 | Triplet | These methylene protons are adjacent to a secondary amine and a methylene group. |
| -CH₂-CH₂ -NH₂ | 2.5 - 2.7 | Triplet | These methylene protons are adjacent to a primary amine and a methylene group. |
| -CH₂-NH-CH₂ - | 2.4 - 2.6 | Triplet | These methylene protons are adjacent to a secondary amine and a methylene group. |
| -NH- and -NH₂ | 1.0 - 2.5 (variable) | Broad Singlet | The chemical shift and appearance of N-H protons are highly dependent on concentration, solvent, and temperature due to hydrogen bonding and proton exchange. |
¹³C NMR Spectroscopy: Unveiling the Carbon Framework
The ¹³C NMR spectrum provides information about the number of unique carbon environments and their electronic nature.
Predicted ¹³C NMR Chemical Shifts:
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) | Rationale |
| (CH₃)₂CH - | 50 - 55 | The methine carbon is directly attached to a nitrogen atom, causing a significant downfield shift. |
| (CH₃)₂ CH- | 18 - 22 | The methyl carbons of the isopropyl group are in a typical aliphatic region. |
| -NH-CH₂ -CH₂-NH₂ | 48 - 52 | This methylene carbon is adjacent to two nitrogen atoms, leading to a downfield shift. |
| -CH₂-CH₂ -NH₂ | 40 - 45 | This methylene carbon is adjacent to a primary amine. |
| -CH₂-NH-CH₂ - | 45 - 50 | This methylene carbon is adjacent to a secondary amine. |
Experimental Protocol: NMR Analysis
-
Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a standard 5 mm NMR tube.
-
Instrument Setup: Acquire the spectra on a 400 MHz or higher NMR spectrometer.[1]
-
¹H NMR Acquisition:
-
Set the spectral width to cover the expected range of chemical shifts (e.g., 0-10 ppm).
-
Use a sufficient number of scans to achieve a good signal-to-noise ratio (typically 16-64 scans).
-
Set the relaxation delay to at least 1-2 seconds to ensure quantitative integration.
-
-
¹³C NMR Acquisition:
-
Use a proton-decoupled pulse sequence to obtain singlets for all carbon signals.
-
Set the spectral width to cover the expected range (e.g., 0-100 ppm).
-
A larger number of scans will be required compared to ¹H NMR (e.g., 1024 or more) due to the lower natural abundance of ¹³C.
-
-
Data Processing: Process the raw data by applying Fourier transformation, phase correction, and baseline correction. Calibrate the chemical shift scale using the residual solvent peak as an internal standard (e.g., CDCl₃ at 7.26 ppm for ¹H and 77.16 ppm for ¹³C).
Infrared (IR) Spectroscopy: Probing Functional Groups
IR spectroscopy is a rapid and effective method for identifying the presence of specific functional groups in a molecule. It works by measuring the absorption of infrared radiation by the molecule, which causes vibrations of the chemical bonds.
Expertise & Experience: Interpreting the Vibrational Landscape
For this compound, the key vibrational modes to look for are the N-H stretches of the primary and secondary amines, C-H stretches of the aliphatic groups, and N-H bending vibrations. The presence of both primary and secondary amines should give rise to distinct N-H stretching bands. Primary amines typically show two N-H stretching bands (symmetric and asymmetric), while secondary amines show a single band.[2]
Predicted IR Absorption Bands:
| Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Intensity/Shape | Rationale |
| N-H Stretch (Primary Amine) | 3300 - 3500 | Medium, Two Peaks | Corresponds to the symmetric and asymmetric stretching of the -NH₂ group.[2] |
| N-H Stretch (Secondary Amine) | 3300 - 3500 | Medium, One Peak | Corresponds to the stretching of the -NH- group.[2] |
| C-H Stretch (Aliphatic) | 2850 - 2960 | Strong, Sharp | Characteristic of sp³ C-H bonds in the ethyl and isopropyl groups.[3] |
| N-H Bend (Primary Amine) | 1590 - 1650 | Medium | Scissoring vibration of the -NH₂ group. |
| N-H Bend (Secondary Amine) | 1500 - 1580 | Medium | Bending vibration of the -NH- group. |
| C-N Stretch | 1000 - 1250 | Medium | Stretching vibrations of the carbon-nitrogen bonds. |
Experimental Protocol: IR Analysis
-
Sample Preparation:
-
Neat Liquid: Place a drop of the neat liquid sample between two salt plates (e.g., NaCl or KBr).
-
KBr Pellet (for solids): Not applicable for this liquid sample.
-
-
Instrument Setup: Use a Fourier Transform Infrared (FTIR) spectrometer.
-
Data Acquisition:
-
Record a background spectrum of the empty sample holder.
-
Place the sample in the spectrometer and record the sample spectrum.
-
The instrument software will automatically subtract the background from the sample spectrum.
-
Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.
-
-
Data Analysis: Identify the major absorption bands and correlate them with specific functional groups using a standard correlation table.
Mass Spectrometry: Determining Molecular Weight and Fragmentation
Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ions. It provides information about the molecular weight of the compound and can also reveal structural details through the analysis of fragmentation patterns.
Expertise & Experience: Predicting Fragmentation Pathways
In electron ionization (EI) mass spectrometry, the molecule is bombarded with high-energy electrons, leading to the formation of a molecular ion (M⁺˙) and subsequent fragmentation. The fragmentation of aliphatic amines is often directed by the nitrogen atom. A common fragmentation pathway is the cleavage of the C-C bond alpha to the nitrogen atom, which results in the formation of a stable iminium ion. The stability of the resulting carbocation also influences the fragmentation pattern.[4]
Predicted Mass Spectrometry Fragmentation:
-
Molecular Ion (M⁺˙): The molecular ion peak is expected at an m/z corresponding to the molecular weight of this compound (C₇H₁₉N₃), which is approximately 145.26 g/mol .
-
Base Peak: The base peak is likely to result from the alpha-cleavage that forms the most stable iminium ion. Cleavage of the bond between the two ethylenediamine carbons could lead to a fragment containing the isopropyl group.
-
Other Key Fragments:
-
Loss of a methyl group (CH₃) from the isopropyl group.
-
Loss of an ethylamine fragment (-CH₂CH₂NH₂).
-
Cleavage at various points along the diethylenetriamine backbone.
-
Experimental Protocol: Mass Spectrometry Analysis
-
Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via direct infusion or through a gas chromatograph (GC-MS).
-
Ionization: Use Electron Ionization (EI) for fragmentation analysis.
-
Mass Analysis: The ions are separated based on their m/z ratio by a mass analyzer (e.g., quadrupole or time-of-flight).
-
Detection: The detector records the abundance of each ion.
-
Data Analysis: The resulting mass spectrum is a plot of relative ion abundance versus m/z. Identify the molecular ion peak and interpret the major fragment ions to deduce the structure of the molecule.
Integrated Spectroscopic Analysis Workflow
A robust characterization of this compound relies on the synergistic interpretation of data from all three spectroscopic techniques. The following diagram illustrates the logical workflow for this integrated analysis.
Caption: Integrated workflow for the spectroscopic characterization of this compound.
Conclusion: A Framework for Confident Characterization
This guide has provided a detailed, predictive framework for the spectroscopic analysis of this compound. By integrating the insights from ¹H NMR, ¹³C NMR, IR, and Mass Spectrometry, researchers can achieve a high level of confidence in the structural elucidation of this and related polyamine compounds. The emphasis on the causality behind spectral features, coupled with detailed experimental protocols, is intended to empower scientists to not only interpret data but also to design robust analytical strategies. As with any analytical endeavor, the principles of trustworthiness and self-validation through complementary techniques are paramount. This comprehensive approach ensures the scientific integrity required in research and development settings.
References
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The Royal Society of Chemistry. ¹H- and ¹³C-NMR for -. Available at: [Link]
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PubChem. N-Isopropylethylenediamine. National Institutes of Health. Available at: [Link]
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Chemistry LibreTexts. (2023, August 29). Fragmentation Patterns in Mass Spectra. Available at: [Link]
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UCLA Chemistry & Biochemistry. Table of IR Absorptions. Available at: [Link]
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Chemistry LibreTexts. (2025, January 1). 12.8: Infrared Spectra of Some Common Functional Groups. Available at: [Link]
-
Chemistry Steps. Infrared (IR) Spectroscopy Practice Problems. Available at: [Link]
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A Preliminary Pharmacological Investigation of N1-Isopropyldiethylenetriamine: A Technical Guide for Novel Polyamine Analogue Research
Foreword: The Rationale for Investigating Novel Polyamine Analogues
The natural polyamines—putrescine, spermidine, and spermine—are ubiquitous polycationic molecules essential for a multitude of cellular processes, including cell growth, differentiation, and macromolecular synthesis.[1] Their intricate roles in cellular function mean that dysregulation of polyamine metabolism is frequently implicated in various pathological states, most notably cancer.[2] This has led to the exploration of the polyamine pathway as a promising target for therapeutic intervention.[2] While early efforts focused on inhibiting polyamine biosynthesis, the development of polyamine analogues that can modulate polyamine transport and function has emerged as a compelling strategy.[2][3] These analogues can act as multifunctional agents, disrupting polyamine homeostasis and inducing cytotoxic effects in rapidly proliferating cells.[3]
N1-Isopropyldiethylenetriamine, a derivative of the linear triamine diethylenetriamine (DETA)[4][5], represents an unexplored entity within this chemical space. Its structural similarity to known polyamine analogues suggests it may interact with the polyamine transport system and other polyamine-dependent cellular machinery. This guide provides a comprehensive framework for conducting a preliminary pharmacological investigation of this compound, designed for researchers and drug development professionals. The proposed studies are structured to elucidate its potential as a novel therapeutic agent by systematically characterizing its pharmacodynamic and pharmacokinetic properties, as well as its preliminary safety profile.
Part 1: Foundational Characterization and In Vitro Assessment
The initial phase of investigation focuses on establishing the fundamental physicochemical properties of this compound and its effects at the cellular level.
Physicochemical Properties
A thorough understanding of the compound's chemical characteristics is a prerequisite for all subsequent pharmacological studies.
| Property | Description |
| Chemical Formula | C7H19N3 |
| Molecular Weight | 145.25 g/mol |
| Boiling Point | 222 °C |
| Density | 0.88 g/mL at 25 °C |
| Refractive Index | n20/D 1.463 |
| Appearance | Colorless to yellowish liquid |
| Solubility | Soluble in water and polar organic solvents |
Data sourced from available chemical supplier information.[6]
In Vitro Cytotoxicity Screening
The primary hypothesis is that this compound, as a polyamine analogue, may exhibit anti-proliferative effects. This can be tested across a panel of cancer cell lines.
Experimental Protocol: MTT Assay for Cell Viability
-
Cell Culture: Culture selected cancer cell lines (e.g., PC-3 for prostate cancer, MCF-7 for breast cancer) and a non-cancerous control cell line (e.g., HEK293) in appropriate media until they reach 80% confluency.
-
Seeding: Seed the cells into 96-well plates at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Treatment: Prepare a series of dilutions of this compound in culture medium. Treat the cells with these concentrations for 48-72 hours.
-
MTT Incubation: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours to allow for the formation of formazan crystals.
-
Solubilization: Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader. The absorbance is proportional to the number of viable cells.
-
Data Analysis: Calculate the IC50 (half-maximal inhibitory concentration) value for each cell line.
Rationale: This initial screen will determine if this compound has cytotoxic or cytostatic effects and will identify sensitive cell lines for further mechanistic studies. The inclusion of a non-cancerous cell line provides a preliminary indication of selectivity.
Mechanistic Assays: Investigating the Mode of Action
Based on the literature for other polyamine analogues, several potential mechanisms of action can be investigated.[1][3]
Experimental Workflow for Mechanistic Investigation
Caption: Hypothesized Mechanisms of Action for this compound.
Protocol: Competitive Uptake Assay
-
Cell Culture: Use a cancer cell line known to have a highly active polyamine transport system (e.g., DU145 prostate cancer cells).
-
Radiolabeled Tracer: Utilize a radiolabeled polyamine, such as [³H]spermidine.
-
Competition: Incubate the cells with a fixed concentration of [³H]spermidine in the presence of increasing concentrations of this compound.
-
Measurement: After incubation, wash the cells to remove extracellular tracer, lyse the cells, and measure the intracellular radioactivity using a scintillation counter.
-
Analysis: A dose-dependent decrease in intracellular radioactivity will indicate that this compound competes with spermidine for uptake via the polyamine transport system.
Part 2: Preliminary Pharmacokinetic Profiling
Understanding the Absorption, Distribution, Metabolism, and Excretion (ADME) properties of this compound is crucial for assessing its potential as a drug candidate.
In Vitro ADME Assays
A suite of standard in vitro assays can provide initial insights into the compound's pharmacokinetic behavior.
| Assay | Purpose | Methodology |
| PAMPA | To assess passive membrane permeability. | Parallel Artificial Membrane Permeability Assay. |
| Microsomal Stability | To evaluate metabolic stability in the liver. | Incubation with liver microsomes and analysis of compound depletion over time. |
| Plasma Protein Binding | To determine the extent of binding to plasma proteins. | Equilibrium dialysis or ultracentrifugation. |
| CYP450 Inhibition | To identify potential for drug-drug interactions. | Incubation with specific CYP450 isozymes and fluorescent probes. |
In Vivo Pharmacokinetic Study in a Rodent Model
A preliminary in vivo study is essential to understand the compound's behavior in a whole-organism context.
Experimental Protocol: Single-Dose PK Study in Mice
-
Animal Model: Use a cohort of male C57BL/6 mice.
-
Dosing: Administer a single dose of this compound via intravenous (IV) and oral (PO) routes to different groups of mice.
-
Blood Sampling: Collect blood samples at predetermined time points (e.g., 5, 15, 30 minutes, 1, 2, 4, 8, 24 hours) post-dosing.
-
Plasma Analysis: Process the blood to obtain plasma. Develop and validate a sensitive analytical method (e.g., LC-MS/MS) to quantify the concentration of this compound in the plasma samples.
-
Pharmacokinetic Analysis: Use pharmacokinetic software to calculate key parameters such as clearance (CL), volume of distribution (Vd), half-life (t½), and oral bioavailability (%F).
Workflow for In Vivo Pharmacokinetic Assessment
Caption: Workflow for a preliminary in vivo pharmacokinetic study.
Part 3: Preliminary Toxicological Assessment
Given that the parent compound, diethylenetriamine (DETA), is known to be corrosive and toxic[4][7], a preliminary assessment of the safety profile of this compound is imperative.
In Vitro Genotoxicity
Ames Test: This bacterial reverse mutation assay is a standard initial screen to assess the mutagenic potential of a new chemical entity.
Acute In Vivo Toxicity
A single-dose acute toxicity study in rodents can help determine the maximum tolerated dose (MTD) and identify potential target organs of toxicity.
Experimental Protocol: Acute Toxicity Study in Rats
-
Animal Model: Use Sprague-Dawley rats.
-
Dose Escalation: Administer single, escalating doses of this compound to different groups of rats.
-
Clinical Observation: Monitor the animals closely for signs of toxicity for up to 14 days.
-
Pathology: At the end of the study, perform a gross necropsy and histopathological examination of major organs.
-
Data Analysis: Determine the MTD and identify any dose-limiting toxicities.
Conclusion and Future Directions
This technical guide outlines a logical and comprehensive pathway for the preliminary pharmacological investigation of this compound. The proposed studies are designed to provide a foundational understanding of its biological activity, mechanism of action, pharmacokinetic properties, and safety profile. Positive results from these initial investigations would warrant more advanced preclinical studies, including efficacy studies in xenograft models of cancer and more extensive safety pharmacology and toxicology evaluations. The exploration of novel polyamine analogues like this compound holds the potential to yield new therapeutic agents for cancer and other diseases characterized by dysregulated polyamine metabolism.
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An In-depth Technical Guide to the Solubility and Stability of N1-Isopropyldiethylenetriamine in Common Laboratory Solvents
Introduction
N1-Isopropyldiethylenetriamine is a polyamine compound with potential applications in various fields, including as an organic building block in synthesis.[1] For researchers, scientists, and professionals in drug development, a thorough understanding of its physicochemical properties, particularly its solubility and stability, is paramount for its effective handling, formulation, and application. This guide provides a comprehensive overview of the predicted solubility of this compound in common laboratory solvents and outlines its expected stability profile based on the general behavior of aliphatic amines. Furthermore, this document furnishes detailed, field-proven experimental protocols for researchers to determine these critical parameters in their own laboratory settings, ensuring the generation of reliable and reproducible data.
Predicted Solubility Profile of this compound
The solubility of a compound is dictated by its molecular structure and the nature of the solvent. This compound, with its aliphatic backbone and multiple amine functional groups, is expected to exhibit a varied solubility profile. The presence of amine groups allows for hydrogen bonding with protic solvents and dipole-dipole interactions with polar aprotic solvents.
As amines are basic in nature, their solubility in acidic aqueous solutions is expected to be enhanced due to the formation of more soluble ammonium salts.[2][3] Conversely, in neutral or basic aqueous solutions, its solubility will be more limited. In organic solvents, the principle of "like dissolves like" will govern its solubility.
Below is a table summarizing the predicted solubility of this compound in a range of common laboratory solvents. It is important to note that these are predictions based on chemical principles, and experimental verification is recommended.
| Solvent Category | Solvent | Predicted Solubility | Rationale |
| Polar Protic | Water | Slightly Soluble to Soluble | The amine groups can form hydrogen bonds with water. Solubility is pH-dependent and increases in acidic conditions.[2] |
| Methanol | Soluble | The alkyl chain has some nonpolar character, but the amine groups' ability to hydrogen bond with methanol should lead to good solubility. | |
| Ethanol | Soluble | Similar to methanol, ethanol's polarity and ability to hydrogen bond should facilitate dissolution. | |
| Polar Aprotic | Dimethyl Sulfoxide (DMSO) | Soluble | DMSO is a strong polar aprotic solvent capable of solvating the amine groups effectively. |
| Acetonitrile | Soluble | Acetonitrile's polarity should allow for the dissolution of this compound. | |
| Acetone | Soluble | The polarity of acetone should be sufficient to dissolve this amine. | |
| Nonpolar | Toluene | Slightly Soluble to Insoluble | The significant nonpolar character of toluene will likely not favor the solvation of the polar amine groups. |
| Hexane | Insoluble | As a nonpolar aliphatic solvent, hexane is unlikely to dissolve the polar this compound. | |
| Diethyl Ether | Slightly Soluble | Diethyl ether has some polar character but is predominantly nonpolar, leading to expected limited solubility. |
Stability Profile and Degradation Pathways
The stability of this compound is a critical factor for its storage and handling. As an aliphatic amine, it is susceptible to certain degradation pathways.
Potential Degradation Pathways:
-
Oxidation: Amines can be susceptible to oxidation, which can be accelerated by exposure to air, light, and certain metal ions. This can lead to the formation of various oxidation products.
-
Reaction with Acids: While amines are soluble in acids due to salt formation, strong acids can also catalyze degradation reactions, especially at elevated temperatures.
-
Photodegradation: Exposure to light, particularly UV radiation, can lead to the degradation of organic compounds, including amines.[4]
Incompatibilities:
Based on general chemical compatibility charts for amines, this compound should be considered incompatible with:
-
Strong Oxidizing Agents: Can lead to vigorous and potentially hazardous reactions.
-
Strong Acids: While they aid dissolution, prolonged contact or heating can cause degradation.
Recommended Storage Conditions:
To ensure the long-term stability of this compound, the following storage conditions are recommended:
-
Container: Store in a tightly sealed, inert container (e.g., amber glass bottle) to protect from air and light.
-
Atmosphere: Store under an inert atmosphere (e.g., nitrogen or argon) to minimize oxidation.
-
Temperature: Store in a cool, dry, and well-ventilated area away from heat sources.
-
Purity: Technical grade products may contain impurities that can affect stability.[1] For critical applications, purification may be necessary.
Experimental Protocols
The following sections provide detailed methodologies for determining the solubility and stability of this compound. These protocols are designed to be self-validating and are based on established scientific principles.
Protocol 1: Determination of Solubility
This protocol outlines a method for the quantitative determination of the solubility of this compound in various solvents.
Methodology:
-
Preparation of Saturated Solutions:
-
Add an excess amount of this compound to a known volume of the selected solvent in a sealed vial.
-
Agitate the mixture at a constant temperature (e.g., 25 °C) for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached. The use of a shaker or magnetic stirrer is recommended.
-
-
Separation of Undissolved Solute:
-
Allow the mixture to stand undisturbed for at least 2 hours to allow undissolved solid to settle.
-
Carefully withdraw a known volume of the supernatant using a syringe fitted with a filter (e.g., 0.45 µm PTFE filter) to remove any suspended particles.
-
-
Quantification of Dissolved Solute:
-
Dilute the filtered supernatant with a suitable solvent to a concentration within the linear range of the analytical method.
-
Analyze the diluted solution using a validated analytical technique such as Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC) with a suitable detector (e.g., FID for GC, UV or MS for HPLC).[7][8]
-
Prepare a calibration curve using standard solutions of this compound of known concentrations.
-
-
Calculation of Solubility:
-
Determine the concentration of this compound in the diluted supernatant from the calibration curve.
-
Calculate the original concentration in the saturated solution by accounting for the dilution factor. This value represents the solubility of the compound in the chosen solvent at the specified temperature.
-
Workflow for Solubility Determination:
Caption: Workflow for the experimental determination of solubility.
Protocol 2: Assessment of Chemical Stability
This protocol describes a method to assess the stability of this compound under various stress conditions, following ICH guidelines where applicable.[9][10][11]
Methodology:
-
Sample Preparation:
-
Prepare solutions of this compound in the solvent of interest at a known concentration.
-
-
Stress Conditions:
-
Thermal Stress: Incubate the solutions at elevated temperatures (e.g., 40°C, 60°C) for a defined period.
-
Photostability: Expose the solutions to a controlled light source, as described in ICH guideline Q1B.[4] A control sample should be kept in the dark.
-
pH Stress: Adjust the pH of aqueous solutions to acidic (e.g., pH 2 with HCl) and basic (e.g., pH 12 with NaOH) conditions and incubate at a controlled temperature.
-
-
Time-Point Sampling:
-
At specified time intervals (e.g., 0, 24, 48, 72 hours, and 1 week), withdraw an aliquot from each stressed sample.
-
-
Analysis:
-
Analyze the samples immediately or store them under conditions that prevent further degradation (e.g., -20°C).
-
Use a stability-indicating analytical method, typically HPLC, to separate the parent compound from any degradation products.[8] The method should be validated for specificity, linearity, accuracy, and precision.
-
-
Data Evaluation:
-
Quantify the amount of this compound remaining at each time point.
-
Identify and, if possible, quantify the major degradation products.
-
Calculate the degradation rate and determine the half-life of the compound under each stress condition.
-
Workflow for Stability Assessment:
Caption: Workflow for assessing the chemical stability of a compound.
Conclusion
This technical guide provides a foundational understanding of the solubility and stability of this compound based on established chemical principles. While specific experimental data for this compound is not widely available, the provided predictions and detailed experimental protocols offer a robust framework for researchers to generate the necessary data for their specific applications. Adherence to these methodologies will ensure the development of reliable and accurate information, facilitating the effective use of this compound in research and development.
References
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safety, handling, and storage guidelines for N1-Isopropyldiethylenetriamine
Dispose of waste this compound and contaminated materials in accordance with all applicable federal, state, and local environmental regulations. Contact a licensed professional waste disposal service to dispose of this material. Do not allow the chemical to enter drains or waterways. [7]
References
- First Aid Procedures for Chemical Hazards. (n.d.). NIOSH - CDC.
- This compound tech. | CAS#:207399-20-0. (n.d.). Chemsrc.
- SAFETY D
- This compound technical grade, 75%. (n.d.). Sigma-Aldrich.
- This compound. (n.d.). CHEMICAL POINT.
- This compound TECH. CAS#: 207399-20-0. (n.d.). ChemicalBook.
- This compound. (n.d.). CHEMICAL POINT.
- SAFETY D
- SAFETY D
- This compound technical grade, 75%. (n.d.). Sigma-Aldrich (Korean).
- N-Isopropylethylenediamine. (n.d.). PubChem - NIH.
- PERSONAL PROTECTIVE EQUIPMENT. (n.d.).
- Firefighting Decontamin
- What Personal Protective Equipment (PPE) Is Required for Working with Hazardous Chemicals? (2025). YouTube.
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Methodological & Application
applications of N1-Isopropyldiethylenetriamine in coordination chemistry
An In-Depth Guide to the Coordination Chemistry and Applications of N1-Isopropyldiethylenetriamine
This document provides a comprehensive overview of this compound, a versatile tridentate polyamine ligand, for researchers, scientists, and professionals in drug development. We will explore its synthesis, coordination behavior, and the burgeoning applications of its metal complexes, grounded in established chemical principles and supported by detailed experimental protocols.
Introduction: The Unique Profile of this compound
This compound is a substituted polyamine that has emerged as an important organic building block in synthetic chemistry.[1][2] Structurally, it is a diethylenetriamine molecule featuring an isopropyl group on one of its terminal nitrogen atoms. This substitution is not merely an addition; it strategically modifies the ligand's electronic and steric properties.
The three nitrogen atoms of this compound act as donor sites, allowing it to function as a potent tridentate chelating agent for a wide array of metal ions. The presence of the bulky isopropyl group introduces significant steric hindrance around one of the metal-nitrogen bonds. This feature can be exploited to:
-
Influence the coordination geometry of the resulting metal complex.
-
Stabilize specific oxidation states of the central metal ion.
-
Modulate the reactivity and selectivity of the complex in catalytic applications.
This guide will provide the foundational knowledge and practical protocols to harness the unique characteristics of this ligand in coordination chemistry and beyond.
Synthesis of the Ligand: A Step-by-Step Approach
The synthesis of asymmetrically substituted polyamines requires a carefully planned strategy to ensure regioselectivity and avoid undesired side products.[3] While various methods exist, a common approach involves a multi-step pathway that builds the molecule sequentially. The following protocol is adapted from established methodologies for similar polyamine derivatives.[4]
Protocol 1: Synthesis of this compound
Objective: To synthesize this compound from commercially available starting materials.
Materials:
-
2-Bromoacetaldehyde diethyl acetal
-
Diisopropylamine
-
Ammonia
-
Sodium borohydride (NaBH₄)
-
Hydrochloric acid (HCl)
-
Sodium hydroxide (NaOH)
-
Suitable organic solvents (e.g., Ethanol, Dichloromethane)
-
Anhydrous magnesium sulfate or sodium sulfate
Procedure:
Step 1: Synthesis of 2-(Diisopropylamino)acetaldehyde diethyl acetal
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve diisopropylamine (1.2 equivalents) in a suitable solvent such as ethanol.
-
Slowly add 2-bromoacetaldehyde diethyl acetal (1.0 equivalent) to the solution.
-
Heat the reaction mixture to reflux and maintain for 12-18 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
After completion, cool the mixture to room temperature and filter to remove any precipitated salts.
-
Remove the solvent under reduced pressure to yield the crude product, which can be purified by vacuum distillation.
Step 2: Hydrolysis to 2-(Diisopropylamino)acetaldehyde
-
Dissolve the product from Step 1 in a mixture of water and a catalytic amount of dilute hydrochloric acid.
-
Stir the solution vigorously at room temperature for 4-6 hours to facilitate the hydrolysis of the acetal group.
-
Neutralize the solution carefully with a saturated sodium bicarbonate solution.
-
Extract the aqueous layer multiple times with dichloromethane.
-
Combine the organic extracts, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure to obtain the aldehyde. This intermediate is often used immediately in the next step due to potential instability.
Step 3: Reductive Amination to this compound
-
Dissolve the 2-(diisopropylamino)acetaldehyde from Step 2 in methanol in a reaction vessel.
-
Cool the solution in an ice bath and bubble ammonia gas through the solution or add a solution of ammonia in methanol (excess).
-
After stirring for 1-2 hours, slowly add sodium borohydride (NaBH₄) (1.5 equivalents) portion-wise, keeping the temperature below 10 °C.
-
Allow the reaction to warm to room temperature and stir for an additional 12 hours.
-
Quench the reaction by the slow addition of water.
-
Remove the methanol under reduced pressure.
-
Make the aqueous residue basic (pH > 12) with concentrated NaOH solution and extract with an appropriate solvent like dichloromethane or ether.
-
Dry the combined organic layers, remove the solvent, and purify the final product, this compound, by vacuum distillation.
Caption: A generalized multi-step synthesis pathway for this compound.
Coordination Chemistry: Formation of Metal Complexes
This compound readily coordinates with a variety of transition metal ions to form stable complexes. The ligand typically binds in a tridentate fashion, creating two five-membered chelate rings, a thermodynamically favorable arrangement.
Protocol 2: General Synthesis of a Metal(II) Complex
Objective: To synthesize a generic [M(this compound)Cl₂] complex (where M = Ni(II), Cu(II), etc.).
Materials:
-
This compound (1.0 equivalent)
-
Metal(II) chloride salt (e.g., NiCl₂·6H₂O, CuCl₂·2H₂O) (1.0 equivalent)
-
Ethanol or Methanol
Procedure:
-
Dissolve the metal(II) chloride salt in a minimal amount of ethanol in a small flask with stirring. The solution will likely be colored (e.g., green for Ni(II), blue for Cu(II)).
-
In a separate flask, dissolve this compound in ethanol.
-
Slowly add the ligand solution dropwise to the stirring metal salt solution at room temperature.
-
Observe for a color change and/or the formation of a precipitate, which indicates complex formation.
-
Gently heat the reaction mixture to 50-60 °C and stir for 2-4 hours to ensure the reaction goes to completion.[5]
-
Allow the solution to cool to room temperature. If a precipitate has formed, collect it by filtration, wash with a small amount of cold ethanol, and dry under vacuum.
-
If no precipitate forms, slowly evaporate the solvent or use a counter-diffusion technique with a less polar solvent (e.g., diethyl ether) to induce crystallization.
Caption: General workflow for the synthesis of a metal complex with this compound.
Physicochemical Characterization of Complexes
Once synthesized, the identity, purity, and structure of the metal complexes must be confirmed using a suite of analytical techniques.[6]
| Technique | Purpose & Expected Observations |
| NMR Spectroscopy | Confirms the coordination of the ligand. Protons near the nitrogen donor atoms will show a downfield shift upon binding to the paramagnetic metal center. Broadening of signals is also common.[7][8] |
| Infrared (IR) Spectroscopy | Indicates metal-ligand bond formation. The N-H stretching and bending vibrations (typically ~3200-3400 cm⁻¹ and ~1600 cm⁻¹) will shift upon coordination. New bands in the far-IR region (~400-600 cm⁻¹) may appear, corresponding to M-N vibrations. |
| UV-Visible Spectroscopy | Provides information on the coordination geometry and electronic structure. The d-d transitions of the metal ion are sensitive to the ligand field, and their position and intensity are diagnostic of the complex's geometry (e.g., octahedral vs. tetrahedral). |
| Mass Spectrometry | Determines the mass-to-charge ratio of the complex, confirming its molecular weight and composition. |
| Elemental Analysis | Confirms the empirical formula of the complex by determining the percentage composition of C, H, and N. |
| X-ray Crystallography | Provides unambiguous, high-resolution 3D structural information, including bond lengths, bond angles, and the precise coordination geometry around the metal center. |
Applications in Catalysis and Beyond
The true value of ligands like this compound is realized in the functional properties of their metal complexes. These complexes have significant potential, particularly in catalysis.
Homogeneous Catalysis
Metal complexes derived from polyamine ligands are known to catalyze a wide range of organic transformations, including polymerizations, hydrogenations, and carbon-carbon bond-forming reactions.[9][10] The steric and electronic properties imparted by the ligand are crucial for controlling the catalyst's activity and selectivity.
A prime example is the Henry Reaction (nitroaldol reaction), a fundamental C-C bond-forming reaction.
Protocol 3: Catalytic Henry Reaction
Objective: To evaluate the catalytic activity of a synthesized Ni(II)-N1-Isopropyldiethylenetriamine complex in the reaction between an aromatic aldehyde and nitromethane.
Materials:
-
Synthesized Ni(II) complex (e.g., [Ni(Ligand)Cl₂]) (1-10 mol%)
-
Aromatic aldehyde (e.g., benzaldehyde) (1.0 equivalent)
-
Nitromethane (excess, can be used as solvent)
-
A base co-catalyst (e.g., Triethylamine, Et₃N) (10-20 mol%)
-
Methanol or another suitable solvent
Procedure:
-
To a reaction vial, add the aromatic aldehyde (1.0 mmol), the Ni(II) complex catalyst (0.05 mmol, 5 mol%), and the base co-catalyst (0.1 mmol, 10 mol%).
-
Add nitromethane (e.g., 2 mL) to the vial.
-
Stir the mixture at room temperature.
-
Monitor the reaction progress using TLC or Gas Chromatography (GC) until the starting aldehyde is consumed.
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
Purify the resulting β-nitro alcohol product by column chromatography on silica gel.
Caption: A simplified catalytic cycle for the metal-complex-catalyzed Henry reaction.
Potential in Drug Development
Polyamines are deeply involved in cellular processes like growth and proliferation. Synthetic polyamine analogues and their conjugates have demonstrated significant antitumor activity, making them an area of intense research in drug development.[3] Furthermore, the chelation of metal ions can enhance the biological activity of organic ligands. Complexes of related ligands have shown promising antimicrobial and antioxidant properties.[11] While specific biological studies on this compound complexes are not widely published, the structural motifs suggest that they are viable candidates for screening in:
-
Anticancer assays: Evaluating cytotoxicity against various cancer cell lines.
-
Antimicrobial screening: Testing for activity against pathogenic bacteria and fungi.
The development of these complexes for therapeutic use would involve synthesizing a library of derivatives with different metal centers and evaluating their structure-activity relationships.
Conclusion
This compound represents a ligand of considerable potential. Its straightforward, albeit multi-step, synthesis and versatile coordination behavior make it an attractive platform for developing novel metal complexes. The strategic placement of an isopropyl group provides a synthetic handle to fine-tune the properties of these complexes, paving the way for advanced applications in homogeneous catalysis and as potential leads in medicinal chemistry. The protocols and conceptual frameworks provided herein offer a solid foundation for researchers to explore and unlock the full potential of this fascinating molecule.
References
- BenchChem. (n.d.). Application Notes and Protocols: N-Ethyl-N-phenylethylenediamine in Coordination Chemistry.
- Google Patents. (2017). CN104557561B - A kind of preparation method of N1, N1-diisopropyl ethylenediamine or its salt.
-
ResearchGate. (2024). Amidine/Phosphine-Oxide-Based Nickel Catalysts for Ethylene Polymerization and Copolymerization. Retrieved from [Link]
-
National Institutes of Health. (2021). Recent Advances in the Synthesis of Polyamine Derivatives and Their Applications. Retrieved from [Link]
-
National Institutes of Health. (2024). Structural and spectroscopic characterization of N1,N2-diphenylacenapthylene-1,2-diimines and the influence of substituents on the viscosity of alkyl magnesium solutions. Retrieved from [Link]
-
National Institutes of Health. (n.d.). Synthesis and Catalytic Application of Two Mononuclear Complexes Bearing Diethylenetriamine Derivative Ligand. Retrieved from [Link]
-
Wiley Online Library. (n.d.). Investigations of metal complexes with the tripodal tetradentate ligand tris(2‐(propan‐2‐ylideneamino)ethyl)amine (imine3tren). Retrieved from [Link]
-
PubMed. (2016). Coordination Chemistry and f-Element Complexation by Diethylenetriamine-N,N″-bis(acetylglycine). Retrieved from [Link]
-
Systematic Reviews in Pharmacy. (n.d.). Synthesis and Characterization of Some Metal Complexes with New Ligand(C15H10N4O7SCl) & Theoretical Treatment. Retrieved from [Link]
-
Der Pharma Chemica. (n.d.). Antimicrobial and antioxidant studies on some transition metal complexes derived from the Schiff base ligand, 4-hydroxypent-3-en. Retrieved from [Link]
-
SciSpace. (2013). Structural characterization of intrinsically disordered proteins by NMR spectroscopy. Retrieved from [Link]
-
MDPI. (n.d.). Development of a Graphene Oxide-Supported N-Heterocyclic Carbene Copper(I) Complex as a Heterogeneous Catalyst for the Selective N-Monoalkylation of Amines. Retrieved from [Link]
-
mocedes.org. (n.d.). Metal Complexes of (E) – N1- (2- hydroxybenzylidene) nicotine hydrazid Schiff Base; Synthesis, Characterisation and Nematicidal Activity. Retrieved from [Link]
-
CORE. (n.d.). Synthesis of Metal Complexes Fe(II), Co(II), Ni(II) of Monodentate Schiff Bases Derived from Aromatic Aldehyde. Retrieved from [Link]
-
PubMed. (n.d.). Synthesis and Coordination Chemistry of the PPN Ligand 2-[bis(diisopropylphosphanyl)methyl]-6-methylpyridine. Retrieved from [Link]
-
National Institutes of Health. (n.d.). 'Metal Complexes as Ligands' for the Synthesis of Coordination Polymers: A MnIII Monomer as a Building Block for the Preparation of an Unprecedented 1-D {MnIIMnIII}n Linear Chain. Retrieved from [Link]
-
ResearchGate. (2025). Dipyridylamine Ligands − Synthesis, Coordination Chemistry of the Group 10 Metals and Application of Nickel Complexes in Ethylene Oligomerization. Retrieved from [Link]
-
Bibliomed. (n.d.). SYNTHESIS OF SCHIFF BASE METAL COMPLEXES: A CONCISE REVIEW. Retrieved from [Link]
-
PubMed. (2018). Characterization of Dynamic IDP Complexes by NMR Spectroscopy. Retrieved from [Link]
-
ResearchGate. (2025). NMR Spectra of Sparteine N1-oxide and α-Isosparteine N-oxide. Retrieved from [Link]
-
ResearchGate. (2023). Intrinsically disordered proteins studied by NMR spectroscopy. Retrieved from [Link]
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Application Notes & Protocols: Investigating N1-Isopropyldiethylenetriamine and its Derivatives as Novel Anti-Cancer Agents
Abstract
The dysregulation of polyamine metabolism is a hallmark of many cancers, making the polyamine metabolic pathway a compelling target for therapeutic intervention.[1][2] Polyamine analogs, which can disrupt polyamine homeostasis, have emerged as a promising class of anti-neoplastic agents.[3][4][5] This document provides a comprehensive guide for researchers on the investigation of N1-Isopropyldiethylenetriamine, a polyamine analog, and its potential derivatives, particularly metal complexes, as novel anti-cancer agents. We present the scientific rationale, detailed protocols for synthesis and characterization, a suite of in vitro screening assays, and a framework for data interpretation, designed to rigorously evaluate the therapeutic potential of these compounds.
Introduction: The Rationale for Targeting Polyamine Metabolism
Normal cell growth and proliferation are critically dependent on polyamines—small, polycationic molecules like spermidine and spermine.[5][6] These molecules are involved in a multitude of cellular processes, including DNA and RNA stabilization, gene regulation, and protein synthesis.[1][6] Cancer cells exhibit an elevated requirement for polyamines to sustain their rapid proliferation and tumor progression.[1][7] This dependency is often driven by oncogenic pathways, such as MYC, which directly upregulate polyamine biosynthesis enzymes like ornithine decarboxylase (ODC).[1][7]
Targeting this addiction offers a strategic approach to cancer therapy.[2][8] Polyamine analogs can exploit the cancer cell's own machinery. They are taken up by the polyamine transport system and can act as mimetics or antimetabolites.[3] As mimetics, they displace natural polyamines from critical binding sites but fail to support growth-promoting functions.[3][9] As antimetabolites, they can induce feedback inhibition of polyamine synthesis and trigger catabolic pathways, leading to the depletion of natural polyamine pools and ultimately, cell death.[5][10]
This compound, a derivative of the linear polyamine diethylenetriamine, presents an intriguing scaffold for two primary reasons:
-
Polyamine Mimicry: Its structure allows it to potentially interfere with polyamine homeostasis.
-
Chelation Potential: Diethylenetriamine is a well-established chelating agent.[11][12] Complexing it with transition metals (e.g., Platinum, Nickel, Copper) can generate novel chemical entities whose anti-cancer activity may be enhanced through mechanisms analogous to established metal-based chemotherapeutics like cisplatin, which primarily act by forming adducts with DNA.[12]
This guide outlines a systematic workflow for synthesizing and evaluating the anti-cancer potential of this compound and its metal complexes.
Part I: Synthesis and Characterization
The initial step in evaluating a novel agent is its synthesis and rigorous characterization. Here, we propose the synthesis of a Platinum(II) complex as a primary example, given the precedence of platinum-based anti-cancer drugs.[12]
Protocol 1: Synthesis of a Pt(II)-N1-Isopropyldiethylenetriamine Complex
Causality: This protocol aims to create a stable, bidentate Pt(II) complex. Using a precursor like cis-[Pt(DMSO)₂Cl₂] allows for the stepwise substitution of DMSO ligands with the amine groups of this compound. The choice of solvent and temperature is critical to ensure a clean reaction with minimal side products.
Materials:
-
This compound
-
cis-[Pt(DMSO)₂Cl₂] (cis-dichlorobis(dimethylsulfoxide)platinum(II))
-
Dimethylformamide (DMF), anhydrous
-
Diethyl ether, anhydrous
-
Schlenk line apparatus, magnetic stirrer, heating mantle
-
Standard glassware (round-bottom flasks, condensers, etc.)
Procedure:
-
Under an inert atmosphere (e.g., Argon or Nitrogen), dissolve cis-[Pt(DMSO)₂Cl₂] (1 mmol) in 20 mL of anhydrous DMF in a 50 mL round-bottom flask.
-
In a separate flask, dissolve this compound (1 mmol) in 10 mL of anhydrous DMF.
-
Add the ligand solution dropwise to the stirring platinum precursor solution at room temperature over 30 minutes.
-
After the addition is complete, heat the reaction mixture to 60-70°C and stir for 12-24 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Once the reaction is complete, allow the solution to cool to room temperature.
-
Slowly add the reaction mixture to 200 mL of vigorously stirring anhydrous diethyl ether to precipitate the product.
-
Collect the solid precipitate by vacuum filtration.
-
Wash the precipitate thoroughly with diethyl ether (3 x 20 mL) to remove any unreacted starting materials and residual solvent.
-
Dry the final product under vacuum.
Protocol 2: Characterization of the Synthesized Complex
Causality: It is imperative to confirm the identity, structure, and purity of the synthesized complex before biological evaluation. Each technique provides a different piece of the structural puzzle. NMR confirms the coordination of the ligand to the metal, FTIR identifies key functional groups, and Mass Spectrometry provides the exact molecular weight.
-
¹H and ¹⁹⁵Pt NMR Spectroscopy: To confirm the coordination of the this compound ligand to the platinum center. Changes in the chemical shifts of the ligand's protons upon complexation provide evidence of binding.[12]
-
Fourier-Transform Infrared (FTIR) Spectroscopy: To identify the vibrational frequencies of key functional groups (e.g., N-H, S=O). A shift in the S-N stretching band (if applicable from precursors) or changes in N-H bands can confirm complex formation.[12]
-
Mass Spectrometry (e.g., ESI-MS): To determine the molecular weight of the complex and confirm its elemental composition.
-
Elemental Analysis (CHN): To determine the percentage composition of carbon, hydrogen, and nitrogen, which should match the calculated theoretical values for the expected molecular formula.
-
UV-Vis Spectroscopy: To study the electronic properties of the complex.[13]
Part II: In Vitro Evaluation of Anti-Cancer Activity
The cornerstone of preclinical drug discovery is a systematic in vitro evaluation to determine a compound's efficacy and preliminary mechanism of action.[14][15]
Workflow for In Vitro Screening
The following diagram illustrates a logical workflow for the initial in vitro testing of a novel compound like a Pt(II)-N1-Isopropyldiethylenetriamine complex.
Caption: A streamlined workflow for the in vitro evaluation of novel anti-cancer agents.
Protocol 3: Cytotoxicity Assessment (MTT Assay)
Causality: The MTT assay is a colorimetric assay that measures the metabolic activity of cells, which serves as a proxy for cell viability.[16] It is a robust, high-throughput method to determine the concentration at which the test compound inhibits cell growth by 50% (IC50), a key measure of a drug's potency.[14][17]
Materials:
-
Selected human cancer cell lines (e.g., MCF-7 breast, NCI-H460 lung, SF-268 glioma).[17][18]
-
Appropriate culture medium (e.g., DMEM or RPMI-1640) with 10% FBS and 1% Penicillin-Streptomycin.[17]
-
96-well plates, CO₂ incubator.
-
Test compound (Pt-N1-Isopropyldiethylenetriamine), Vehicle control (e.g., DMSO), Positive control (e.g., Cisplatin).
-
MTT solution (5 mg/mL in PBS), DMSO.
-
Microplate reader.
Procedure:
-
Cell Seeding: Seed cells into 96-well plates at a density of 5,000–10,000 cells/well. Allow them to adhere overnight in a 37°C, 5% CO₂ incubator.[17]
-
Drug Treatment: Prepare serial dilutions of the test compound (e.g., from 0.1 to 100 µM). Remove the old media and treat cells with 100 µL of media containing the various drug concentrations. Include vehicle and positive controls.[17]
-
Incubation: Incubate the plates for 48-72 hours.
-
MTT Addition: Add 20 µL of MTT solution to each well and incubate for 3-4 hours, allowing viable cells to convert MTT into formazan crystals.[16]
-
Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.[17]
-
Measurement: Measure the absorbance at 570 nm using a microplate reader.[14]
-
Calculation: Calculate cell viability as a percentage relative to the vehicle control. Plot a dose-response curve and determine the IC50 value using non-linear regression analysis.[14]
Data Presentation: Cytotoxicity Profile
Quantitative data should be presented clearly. The IC50 values provide a direct comparison of potency across different cell lines and against a known standard.
| Compound | Cell Line | Cancer Type | IC50 (µM) ± SD (48h) |
| Pt-N1-Isopropyldiethylenetriamine | MCF-7 | Breast Adenocarcinoma | (Experimental Data) |
| Pt-N1-Isopropyldiethylenetriamine | NCI-H460 | Lung Carcinoma | (Experimental Data) |
| Pt-N1-Isopropyldiethylenetriamine | SF-268 | Glioma | (Experimental Data) |
| Cisplatin (Positive Control) | MCF-7 | Breast Adenocarcinoma | (Experimental Data) |
| Cisplatin (Positive Control) | NCI-H460 | Lung Carcinoma | (Experimental Data) |
| Cisplatin (Positive Control) | SF-268 | Glioma | (Experimental Data) |
| Note: This table is a template for presenting experimental results. |
Protocol 4: Apoptosis Detection (Annexin V-FITC/PI Assay)
Causality: A key mechanism of many successful chemotherapeutics is the induction of apoptosis (programmed cell death).[17] This flow cytometry-based assay differentiates between viable, early apoptotic, late apoptotic, and necrotic cells by detecting the externalization of phosphatidylserine (via Annexin V) and loss of membrane integrity (via Propidium Iodide, PI).[14]
Procedure:
-
Cell Treatment: Seed cells in 6-well plates and treat them with the test compound at its predetermined IC50 concentration for 24-48 hours.
-
Harvesting: Harvest both adherent and floating cells, wash with cold PBS.
-
Staining: Resuspend cells in Annexin V binding buffer. Add Annexin V-FITC and Propidium Iodide (PI) according to the manufacturer's protocol.[14]
-
Incubation: Incubate in the dark at room temperature for 15 minutes.[14]
-
Analysis: Analyze the stained cells using a flow cytometer. Quantify the percentage of cells in each quadrant (viable, early apoptotic, late apoptotic, necrotic).
Protocol 5: Cell Cycle Analysis
Causality: Many anti-cancer drugs exert their effects by arresting the cell cycle at specific checkpoints (e.g., G1, S, or G2/M phase), preventing cancer cells from dividing. Staining cellular DNA with propidium iodide allows for the quantification of cells in each phase based on DNA content.[14]
Procedure:
-
Cell Treatment: Treat cells in 6-well plates with the test compound at its IC50 concentration for 24 hours.
-
Fixation: Harvest cells and fix them in ice-cold 70% ethanol overnight at -20°C.
-
Staining: Wash the fixed cells with PBS, treat with RNase A to remove RNA, and then stain with Propidium Iodide.[14]
-
Analysis: Analyze the DNA content by flow cytometry to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.
Protocol 6: Western Blot Analysis for Mechanistic Insights
Causality: To probe the molecular mechanisms underlying the observed cytotoxicity, Western blotting can be used to measure changes in the expression levels of key proteins involved in apoptosis and cell cycle regulation. For a platinum-based compound, investigating the DNA damage response pathway is a logical starting point.
Procedure:
-
Protein Extraction: Treat cells with the test compound, then lyse them in RIPA buffer with protease and phosphatase inhibitors.[14]
-
Quantification: Determine protein concentration using a BCA assay.
-
Electrophoresis & Transfer: Separate proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Probing: Block the membrane and incubate with primary antibodies against target proteins (e.g., p53, γH2AX for DNA damage; Bcl-2, Bax, Cleaved Caspase-3 for apoptosis).
-
Detection: After washing, incubate with an appropriate HRP-conjugated secondary antibody and detect the signal using an enhanced chemiluminescence (ECL) substrate.[14]
Part III: Hypothesized Mechanism & Pathway Visualization
Based on the dual nature of the proposed Pt-N1-Isopropyldiethylenetriamine complex, a plausible mechanism of action involves both polyamine antagonism and DNA damage-induced apoptosis. The complex may enter the cell via polyamine transporters, interfere with polyamine functions, while the platinum center coordinates with DNA, causing damage. This damage triggers a signaling cascade, often mediated by p53, leading to cell cycle arrest and activation of the intrinsic apoptotic pathway.
Caption: Hypothesized mechanism: DNA damage-induced intrinsic apoptosis pathway.
Conclusion & Future Directions
This guide provides a foundational framework for the initial exploration of this compound and its derivatives as potential anti-cancer agents. The protocols described enable a systematic evaluation of cytotoxicity and preliminary mechanism of action. Positive results from these in vitro studies, such as potent and selective cytotoxicity, would warrant further investigation, including screening against a broader panel of cancer cell lines, exploring synergy with existing chemotherapeutic agents,[19] and ultimately, evaluation in preclinical in vivo animal models to assess therapeutic efficacy and toxicity.[15][20][21] The development of novel polyamine analogs and their metal complexes remains a promising avenue in the ongoing search for more effective cancer therapies.[4]
References
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Molecular mechanisms of polyamine analogs in cancer cells. PubMed.[Link]
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Pharmacological aspects of cytotoxic polyamine analogs and derivatives for cancer therapy. PubMed.[Link]
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Polyamine metabolism and cancer: treatments, challenges and opportunities. PMC - NIH.[Link]
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Polyamines in cancer: integrating organismal metabolism and antitumour immunity. PMC - NIH.[Link]
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Polyamines and cancer: Implications for chemotherapy and chemoprevention. ScienceDirect.[Link]
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Development of Polyamine Analogs as Cancer Therapeutic Agents. Ingenta Connect.[Link]
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Role of Polyamines in Cell Growth and Function: Insights from Polyamine Assays. Assay Genie.[Link]
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The Synergistic Benefit of Combination Strategies Targeting Tumor Cell Polyamine Homeostasis. MDPI.[Link]
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Polyamines in cell growth and cell death: molecular mechanisms and therapeutic applications. Semantic Scholar.[Link]
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Cell Culture Based in vitro Test Systems for Anticancer Drug Screening. PMC - NIH.[Link]
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A comprehensive review on preliminary screening models for the evaluation of anti-cancer agents. Journal of Applied Pharmaceutical Science.[Link]
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New Anticancer Agents: In Vitro and In Vivo Evaluation. Thieme Connect.[Link]
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Synthesis and Characterization of Novel Diethylenetriamine Based Sulfonamide Ligands and Their Bidentate Platinum(II) Complexes. University of Sri Jayewardenepura.[Link]
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Diethylenetriamine pentaacetic acid derivative of toremifene and in vitro evaluation in human breast cancer cell line MCF-7. PubMed.[Link]
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Synthesis and Characterization of Novel Diethylenetriamine Based Sulfonamide Ligands and Their Bidentate Platinum(II) Complexes Toward Anticancer Drug Leads. ResearchGate.[Link]
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De novo synthesis of a new diethylenetriaminepentaacetic acid (DTPA) bifunctional chelating agent. PubMed.[Link]
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Therapeutic and Chemopreventive Actions of a Novel Polyamine Analog Against Breast Cancer. DTIC.[Link]
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Synthesis, Characterization, Biological Evaluation, DFT Calculations, and Molecular Docking Study of Transition Metal Complexes Derived From a Schiff Base Ligand. PMC - PubMed Central.[Link]
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Preparation, Characterization and Biological Activity Screening on Some Metal Complexes Based of Schiff Base Ligand. ResearchGate.[Link]
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Biological Activity of Complexes Involving Nitro-Containing Ligands and Crystallographic-Theoretical Description of 3,5-DNB Complexes. PMC.[Link]
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Preclinical antitumor efficacy of the polyamine analogue N1, N11-diethylnorspermine administered by multiple injection or continuous infusion. PubMed.[Link]
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Antitumor efficacy of N1,N11-diethylnorspermine on a human bladder tumor xenograft in nude athymic mice. PubMed.[Link]
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Phase I Study of N1,N11-Diethylnorspermine in Patients with Non-Small Cell Lung Cancer. ResearchGate.[Link]
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Preparation, Characterization and Biological Activity Screening on Some Metal Complexes Based of Schiff Base Ligand. ResearchGate.[Link]
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Synthesis, Structure, and Characterization of Tris(1-ethyl-4-isopropyl-imidazolyl-κN)phosphine Nickel(II) Complexes. PMC - NIH.[Link]
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Antitumor activity of N1,N11-bis(ethyl)norspermine against human melanoma xenografts and possible biochemical correlates of drug action. PubMed.[Link]
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Metal (II) complexes of bioinorganic and medicinal relevance: Antibacterial, antioxidant and dna cleavage studies of tetradentate complexes involving o, n-donor environment of 3, 3′-dihydroxybenzidine-based schiff bases. ResearchGate.[Link]
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Elevated N1-Acetylspermidine Levels in Doxorubicin-treated MCF-7 Cancer Cells. MDPI.[Link]
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Eu3+- and Tb3+-Based Coordination Complexes of Poly(N-Isopropyl,N-methylacrylamide-stat-N,N-dimethylacrylamide) Copolymer: Synthesis, Characterization and Property. MDPI.[Link]
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Application Notes and Protocols: Investigating the Impact of N1-Isopropyldiethylenetriamine on Cellular Proliferation
For Researchers, Scientists, and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
Introduction: Targeting Polyamine Metabolism for Anti-Neoplastic Strategies
Polyamines—such as putrescine, spermidine, and spermine—are ubiquitous polycations essential for a multitude of cellular processes, including cell growth, differentiation, and survival.[1][2][3] Their tightly regulated intracellular concentrations are crucial for maintaining cellular homeostasis.[2] In neoplastic cells, the polyamine metabolic pathway is frequently dysregulated, leading to elevated polyamine levels that sustain rapid proliferation.[4][5][6] This dependency presents a strategic vulnerability for anticancer therapy.
N1-Isopropyldiethylenetriamine is a synthetic polyamine analogue designed to interfere with and exploit the polyamine metabolic pathway. Structurally similar to natural polyamines, such analogues can disrupt homeostasis through several mechanisms. These include competitive uptake, modulation of key metabolic enzymes, and induction of catabolic pathways that can lead to cytotoxic byproducts.[1][7] Analogues like N1,N11-diethylnorspermine (DENSPM) have demonstrated the ability to induce the rate-limiting catabolic enzyme spermidine/spermine N1-acetyltransferase (SSAT), leading to the depletion of natural polyamines and subsequent inhibition of tumor growth.[8][9][10] The antiproliferative effects of these analogues often culminate in cell cycle arrest and apoptosis.[11][12]
This guide provides a comprehensive experimental framework for characterizing the effects of this compound on cell growth. The protocols herein are designed to be self-validating, providing researchers with a robust methodology to assess cytotoxicity, elucidate the mechanism of action, and identify key molecular players involved in the cellular response to this novel compound.
Section 1: Initial Cytotoxicity Screening and Dose-Response Analysis
The initial step in evaluating any new compound is to determine its cytotoxic potential and establish a working concentration range. The MTT assay is a reliable, colorimetric method for assessing cell metabolic activity, which serves as an indicator of cell viability.
Rationale for Method Selection
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely accepted and cost-effective method for initial high-throughput screening of cytotoxic agents.[13] It relies on the reduction of the yellow tetrazolium salt MTT by mitochondrial dehydrogenases in metabolically active cells to form purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells. This provides a quantitative measure of cell viability and allows for the determination of the half-maximal inhibitory concentration (IC50), a critical parameter for comparing the potency of different compounds.
Experimental Protocol: MTT Assay for Cell Viability
Materials:
-
Selected cancer cell line(s) (e.g., MCF-7 breast cancer, HCT116 colon cancer)
-
Complete growth medium (e.g., DMEM or RPMI-1640 with 10% FBS and 1% Penicillin-Streptomycin)
-
This compound stock solution (dissolved in a suitable vehicle, e.g., sterile water or DMSO)
-
MTT reagent (5 mg/mL in PBS)
-
DMSO (Dimethyl sulfoxide)
-
96-well cell culture plates
-
Multichannel pipette
-
Plate reader capable of measuring absorbance at 570 nm
Procedure:
-
Cell Seeding:
-
Trypsinize and count cells.
-
Seed 5,000-10,000 cells per well in a 96-well plate in a final volume of 100 µL of complete growth medium.
-
Incubate for 24 hours at 37°C in a humidified 5% CO2 atmosphere to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare serial dilutions of this compound in complete growth medium. A suggested starting range is 0.1 µM to 100 µM.
-
Include a vehicle control (medium with the same concentration of the solvent used to dissolve the compound).
-
Carefully remove the medium from the wells and add 100 µL of the prepared compound dilutions or vehicle control.
-
Incubate for the desired time points (e.g., 24, 48, and 72 hours).
-
-
MTT Addition and Incubation:
-
After the incubation period, add 10 µL of MTT reagent to each well.
-
Incubate the plate for 2-4 hours at 37°C, allowing for the formation of formazan crystals.
-
-
Formazan Solubilization:
-
Carefully remove the medium containing MTT.
-
Add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Gently pipette up and down to ensure complete solubilization.
-
-
Absorbance Measurement:
-
Read the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Plot the percentage of cell viability against the log of the compound concentration to generate a dose-response curve and determine the IC50 value.
-
| Parameter | Recommendation |
| Cell Density | 5,000 - 10,000 cells/well |
| Compound Concentration Range | 0.1 µM - 100 µM (initial) |
| Incubation Times | 24, 48, 72 hours |
| MTT Concentration | 0.5 mg/mL (final) |
| Wavelength | 570 nm |
Section 2: Elucidating the Mechanism of Action: Impact on Polyamine Homeostasis
Based on the known effects of similar polyamine analogues, a primary mechanism of action for this compound is likely the disruption of intracellular polyamine pools. This can be investigated by measuring the activity of the key catabolic enzyme SSAT and quantifying the levels of natural polyamines.
Workflow for Mechanistic Investigation
Caption: Workflow for investigating the effect of this compound on polyamine homeostasis.
Protocol 2.1: Measurement of Spermidine/Spermine N1-acetyltransferase (SSAT) Activity
Rationale: A hallmark of many antiproliferative polyamine analogues is the potent induction of SSAT.[8][9] Measuring SSAT activity is therefore a critical step in determining if this compound shares this mechanism. This assay measures the transfer of the acetyl group from [14C]acetyl-CoA to spermidine.
Procedure:
-
Cell Lysis:
-
Culture and treat cells with this compound at the determined IC50 concentration for 24 hours.
-
Harvest cells and prepare a cytosolic extract by sonication or detergent lysis in a suitable buffer.
-
-
Enzymatic Reaction:
-
Set up a reaction mixture containing the cell lysate, spermidine as the substrate, and [14C]acetyl-CoA.
-
Incubate at 37°C for a defined period (e.g., 30 minutes).
-
-
Separation and Quantification:
-
Stop the reaction and separate the radiolabeled N1-acetylspermidine from the unreacted [14C]acetyl-CoA using a cation exchange column or paper chromatography.
-
Quantify the radioactivity of the product using a scintillation counter.
-
-
Data Analysis:
-
Calculate SSAT activity as picomoles of acetylspermidine formed per minute per milligram of protein.
-
Compare the activity in treated cells to that in vehicle-treated control cells.
-
Protocol 2.2: Quantification of Intracellular Polyamines by HPLC
Rationale: Directly measuring the intracellular concentrations of putrescine, spermidine, and spermine will confirm if the induction of SSAT activity leads to the depletion of these essential molecules. High-performance liquid chromatography (HPLC) is a sensitive and accurate method for this purpose.[14]
Procedure:
-
Sample Preparation:
-
Treat cells with this compound as described above.
-
Harvest and lyse the cells in perchloric acid to precipitate proteins and extract polyamines.
-
-
Derivatization:
-
Derivatize the polyamines in the supernatant with an agent like dansyl chloride or o-phthalaldehyde (OPA) to make them fluorescent and detectable.
-
-
HPLC Analysis:
-
Inject the derivatized sample into an HPLC system equipped with a reverse-phase column and a fluorescence detector.
-
Separate the polyamines using an appropriate gradient elution.
-
-
Quantification:
-
Identify and quantify the polyamine peaks by comparing their retention times and peak areas to those of known standards.
-
Normalize the polyamine levels to the total protein concentration or cell number.
-
Section 3: Assessing the Cellular Consequences: Cell Cycle and Apoptosis
Disruption of polyamine homeostasis is expected to inhibit cell proliferation by inducing cell cycle arrest and/or apoptosis. Flow cytometry is a powerful tool to investigate these outcomes.
Signaling Pathway Overview
Caption: Putative signaling pathway for this compound-induced cell death.
Protocol 3.1: Cell Cycle Analysis by Propidium Iodide Staining
Rationale: Propidium iodide (PI) is a fluorescent intercalating agent that stains DNA. The amount of PI fluorescence in a cell is directly proportional to its DNA content. This allows for the differentiation of cells in different phases of the cell cycle (G0/G1, S, and G2/M).
Procedure:
-
Cell Treatment and Harvesting:
-
Treat cells with this compound at the IC50 concentration for 24 and 48 hours.
-
Harvest both adherent and floating cells and wash with PBS.
-
-
Fixation:
-
Fix the cells in ice-cold 70% ethanol while vortexing gently to prevent clumping.
-
Store the fixed cells at -20°C for at least 2 hours.
-
-
Staining:
-
Centrifuge the fixed cells and wash with PBS.
-
Resuspend the cell pellet in a staining solution containing PI and RNase A (to prevent staining of double-stranded RNA).
-
Incubate in the dark at room temperature for 30 minutes.
-
-
Flow Cytometry:
-
Analyze the stained cells using a flow cytometer.
-
Generate a histogram of cell count versus PI fluorescence to visualize the cell cycle distribution.
-
-
Data Analysis:
-
Quantify the percentage of cells in the G0/G1, S, and G2/M phases using appropriate software.
-
Protocol 3.2: Apoptosis Detection by Annexin V/PI Staining
Rationale: In the early stages of apoptosis, phosphatidylserine (PS) translocates from the inner to the outer leaflet of the plasma membrane. Annexin V is a protein that has a high affinity for PS and can be conjugated to a fluorochrome (e.g., FITC) for detection. Propidium iodide is used as a counterstain to identify necrotic or late apoptotic cells with compromised membrane integrity.
Procedure:
-
Cell Treatment and Harvesting:
-
Treat cells as described for cell cycle analysis.
-
Harvest all cells and wash with cold PBS.
-
-
Staining:
-
Resuspend the cells in Annexin V binding buffer.
-
Add FITC-conjugated Annexin V and PI.
-
Incubate in the dark at room temperature for 15 minutes.
-
-
Flow Cytometry:
-
Analyze the stained cells by flow cytometry within one hour of staining.
-
-
Data Analysis:
-
Generate a dot plot of PI versus Annexin V-FITC fluorescence.
-
Quantify the percentage of cells in each quadrant:
-
Lower-left (Annexin V-/PI-): Live cells
-
Lower-right (Annexin V+/PI-): Early apoptotic cells
-
Upper-right (Annexin V+/PI+): Late apoptotic/necrotic cells
-
Upper-left (Annexin V-/PI+): Necrotic cells
-
-
Section 4: Validation of Molecular Mechanisms by Western Blotting
To corroborate the findings from the functional assays, Western blotting can be used to examine the expression levels of key proteins involved in the cellular response to this compound.
Key Protein Targets for Western Blot Analysis
| Protein Target | Function/Significance | Expected Result with Treatment |
| SSAT | Key enzyme in polyamine catabolism.[15][16] | Increased expression |
| Cleaved Caspase-3 | Executioner caspase in apoptosis.[11] | Increased levels of the cleaved, active form |
| PARP | Substrate of cleaved caspase-3; cleavage indicates apoptosis. | Appearance of the cleaved fragment |
| Bcl-2 | Anti-apoptotic protein. | Decreased expression |
| Bax | Pro-apoptotic protein.[11] | Increased expression or translocation to mitochondria |
| p21/p27 | Cyclin-dependent kinase inhibitors involved in cell cycle arrest. | Increased expression |
Protocol Outline:
-
Protein Extraction: Treat cells with this compound, lyse them, and quantify the total protein concentration.
-
SDS-PAGE: Separate protein lysates by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis.
-
Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Immunoblotting:
-
Block the membrane to prevent non-specific antibody binding.
-
Incubate with primary antibodies specific to the target proteins.
-
Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
-
Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Analysis: Quantify the band intensities and normalize to a loading control (e.g., β-actin or GAPDH).
Conclusion and Future Directions
The experimental framework detailed in these application notes provides a comprehensive approach to characterizing the effects of this compound on cell growth. By systematically evaluating its cytotoxicity, impact on polyamine homeostasis, and induction of cell cycle arrest and apoptosis, researchers can build a thorough understanding of its mechanism of action.
Further investigations could explore the role of oxidative stress resulting from enhanced polyamine catabolism, the specific cell cycle checkpoints that are activated, and the potential for synergistic effects when combined with other chemotherapeutic agents. The insights gained from these studies will be invaluable for the continued development of polyamine analogues as a promising class of anti-cancer therapeutics.
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- Chen, Y., Kramer, D. L., Li, F., Porter, C. W., & He, Q. (2004). Molecular mechanisms underlying N1, N11-diethylnorspermine-induced apoptosis in a human breast cancer cell line. Molecular Cancer Therapeutics, 3(5), 579–587.
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ResearchGate. (2015). Does anyone have experience with testing synthetic polyamines and checking its cytotoxicity and anti cancer activity on cancer cell lines? Retrieved from [Link]
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ResearchGate. (n.d.). N-Isopropyl-N′,N′-diorganyl-N-(silylmethyl)ureas: synthesis, structure, and biological activity. Retrieved from [Link]
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- Al-Masoudi, N. A., Al-Soud, Y. A., & Schmidt, M. (2011). Synthesis and Biological Activity of New 1,3-Dioxolanes as Potential Antibacterial and Antifungal Compounds. Molecules, 16(5), 3984–3995.
- Haider, A. S., Theis, H., & Ghoreschi, K. (2024).
- Liu, X., Liu, Y., & Zhang, Y. (2022).
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- 16. mdpi.com [mdpi.com]
A Robust High-Performance Liquid Chromatography Method for the Analysis of N1-Isopropyldiethylenetriamine
Abstract
This application note details a robust and reliable High-Performance Liquid Chromatography (HPLC) method for the quantitative analysis of N1-Isopropyldiethylenetriamine. Due to its high polarity and lack of a significant UV chromophore, traditional reversed-phase HPLC with UV detection is not suitable for the direct analysis of this compound. To overcome these challenges, this method employs a pre-column derivatization technique followed by reversed-phase HPLC with UV detection. This approach enhances the hydrophobicity of the analyte for better retention and introduces a chromophore for sensitive detection. This document provides a comprehensive guide for researchers, scientists, and drug development professionals, covering the scientific rationale, detailed protocols, and expected results.
Introduction
This compound is a polyamine compound that finds application as an organic building block in various chemical syntheses.[1][2] Polyamines are known to be involved in numerous biological processes, and their analysis is crucial in various fields, including pharmaceutical development and quality control. The inherent chemical properties of this compound, specifically its high polarity and lack of a UV-absorbing functional group, present significant analytical challenges.[3] Direct analysis by reversed-phase HPLC, a cornerstone of analytical chemistry, is often unsuccessful as the analyte exhibits poor retention on non-polar stationary phases.[4][5]
To address these issues, several analytical strategies can be considered, including Hydrophilic Interaction Liquid Chromatography (HILIC)[6][7][8][9][10], ion-pairing chromatography[4][11][12], and the use of universal detectors like Evaporative Light Scattering Detectors (ELSD)[13][14][15][16][17] or Charged Aerosol Detectors (CAD).[18][19][20][21][22] However, pre-column derivatization remains a widely adopted, robust, and cost-effective technique that is readily available in most analytical laboratories.[23][24][25][26][27] This method involves a chemical reaction to attach a molecule (a derivatizing agent) to the analyte, thereby altering its physicochemical properties. For the analysis of amines, derivatization serves two primary purposes: it decreases the polarity of the analyte, leading to improved retention in reversed-phase chromatography, and it introduces a chromophore or fluorophore, enabling sensitive detection by UV-Vis or fluorescence detectors.[24]
This application note describes a validated HPLC method based on pre-column derivatization with benzoyl chloride. Benzoylation of amines is a well-established and efficient reaction that introduces a benzoyl group, a strong chromophore, allowing for sensitive UV detection.[3][28] The resulting derivative is significantly less polar than the parent amine, enabling excellent separation on a standard C18 reversed-phase column.
Experimental
Materials and Reagents
-
This compound (technical grade, 75%)[1]
-
Benzoyl chloride (≥99%)
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Water (HPLC grade or Milli-Q)
-
Sodium hydroxide (analytical grade)
-
Hydrochloric acid (analytical grade)
-
Potassium bicarbonate (analytical grade)
Equipment
-
HPLC system with a quaternary or binary pump, autosampler, column oven, and a UV-Vis detector.
-
Analytical balance
-
pH meter
-
Vortex mixer
-
Centrifuge
-
Volumetric flasks and pipettes
Chromatographic Conditions
A summary of the optimized chromatographic conditions is presented in the table below.
| Parameter | Condition |
| Column | C18, 5 µm, 4.6 x 250 mm |
| Mobile Phase | Acetonitrile:Water (60:40, v/v) |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection Wavelength | 230 nm |
| Injection Volume | 20 µL |
| Run Time | 15 minutes |
Protocols
Standard Solution Preparation
-
Stock Standard Solution (1000 µg/mL): Accurately weigh approximately 13.3 mg of this compound (accounting for 75% purity) and transfer it to a 10 mL volumetric flask. Dissolve in and dilute to volume with 0.1 M hydrochloric acid.
-
Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with 0.1 M hydrochloric acid to obtain concentrations ranging from 1 µg/mL to 100 µg/mL.
Sample Preparation
For the analysis of this compound in a sample matrix, a suitable extraction procedure should be developed and validated. A generic liquid-liquid extraction could be employed:
-
Accurately weigh a known amount of the sample and dissolve it in a suitable solvent.
-
Perform a liquid-liquid extraction with an appropriate immiscible solvent system to isolate the analyte.
-
Evaporate the extraction solvent and reconstitute the residue in 0.1 M hydrochloric acid.
Derivatization Protocol
The following protocol is a robust method for the benzoylation of this compound.
Caption: Derivatization workflow for this compound.
HPLC Analysis Workflow
The following diagram illustrates the overall HPLC analysis workflow.
Caption: HPLC analysis workflow.
Results and Discussion
The described method provides a reliable and sensitive means for the quantification of this compound. The pre-column derivatization with benzoyl chloride effectively addresses the challenges of high polarity and lack of a chromophore. The resulting benzoylated derivative is well-retained on a C18 column and exhibits strong UV absorbance at 230 nm, allowing for low-level detection.
The choice of a C18 column provides a robust and widely available stationary phase for the separation of the relatively non-polar derivative. The isocratic mobile phase of acetonitrile and water offers a simple and reproducible elution profile. The method should be validated in accordance with internal laboratory procedures and relevant regulatory guidelines to ensure its suitability for its intended purpose. Validation parameters should include linearity, accuracy, precision, specificity, limit of detection (LOD), and limit of quantification (LOQ).
Conclusion
This application note presents a detailed and scientifically grounded HPLC method for the analysis of this compound. By employing a pre-column derivatization strategy with benzoyl chloride, the inherent analytical challenges associated with this polar, non-chromophoric compound are effectively overcome. The provided protocols are intended to serve as a comprehensive guide for researchers and analysts, enabling them to implement a robust and reliable analytical solution.
References
-
A non-exhaustive list of derivatization reagents used in amine analysis (by GC, HPLC, and other methods) - ResearchGate. Available at: [Link]
-
Ion-Pairing Chromatography and Amine Derivatization Provide Complementary Approaches for the Targeted LC-MS Analysis of the Polar Metabolome | Journal of Proteome Research - ACS Publications. Available at: [Link]
-
ELSD in HPLC: How Evaporative Light Scattering Detection Enhances Compound Analysis. Available at: [Link]
-
Analysis of polyamines in higher plants by high performance liquid chromatography - PubMed. Available at: [Link]
-
The optimal method to measure polyamines in serum by using HPLC fluorescence detector. Available at: [Link]
-
The Importance of Derivatizing Reagent in Chromatography Applications for Biogenic Amine Detection in Food and Beverages - NIH. Available at: [Link]
-
Separation And Determination Of Benzoylated Polyamines (Spermidine Andspermine) Using Hplc Techniqe - IISTE.org. Available at: [Link]
-
Amines-Ion Pairing - Chromatography Forum. Available at: [Link]
-
Ion-Pairing Chromatography and Amine Derivatization Provide Complementary Approaches for the Targeted LC-MS Analysis of the Polar Metabolome - PubMed. Available at: [Link]
-
A Significant Need in the Medical Field: A New Method for Putrescine, Spermine and Spermidine Using High-Performance Liquid Chromatography (HPLC) - MDPI. Available at: [Link]
-
HPLC Evaporative Light Scattering Detector (HPLC ELSD Detector) | Labcompare.com. Available at: [Link]
-
Chapter 13: Derivatization Strategies for the Determination of Biogenic Amines with Chromatographic Techniques - Books. Available at: [Link]
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Hydrophilic interaction chromatography using amino and silica columns for the determination of polar pharmaceuticals and impurities - PubMed. Available at: [Link]
-
HPLC/UHPLC Evaporative Light Scattering Detector | LabX.com. Available at: [Link]
-
Alternate Selectivity for Polar Compounds in Hydrophilic Interaction Liquid Chromatography (HILIC) Using a New Amino Type HILIC Column - Obrnuta faza. Available at: [Link]
-
Alternate Selectivity for Polar Compounds in Hydrophilic Interaction Liquid Chromatography (HILIC) Using a New Amino Type HILIC Column | LCGC International. Available at: [Link]
-
Hydrophilic Interaction Liquid Chromatography – HILIC - Element Lab Solutions. Available at: [Link]
-
Ion-pairing chromatography and amine derivatization provide com- plementary approaches for the targeted LC-MS analysis of the - SciSpace. Available at: [Link]
-
The principles of ELSD - Peak Scientific. Available at: [Link]
-
Full article: Role of evaporative light scattering detectors in HPLC and UPLC—a comprehensive review of operating principle and method development principles - Taylor & Francis. Available at: [Link]
-
Charged aerosol detector - Wikipedia. Available at: [Link]
-
Ion Pair Chromatography – How IPC Works, Strengths, Limitations and Applications. Available at: [Link]
-
HPLC with charged aerosol detector (CAD) as a quality control platform for analysis of carbohydrate polymers. Available at: [Link]
-
Application of Charged Aerosol HPLC Detection in Biopharmaceutical Analysis - LabRulez LCMS. Available at: [Link]
-
Charged aerosol detector HPLC as a characterization and quantification application of biopharmaceutically relevant polysialic acid from E. coli K1 | Request PDF - ResearchGate. Available at: [Link]
-
This compound - CHEMICAL POINT. Available at: [Link]
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Application Notes & Protocols: N1-Isopropyldiethylenetriamine as a Versatile Precursor for the Synthesis of Novel 4-Aminoquinoline-Based Pharmaceutical Agents
For: Researchers, scientists, and drug development professionals.
Introduction:
The quinoline scaffold is a cornerstone in medicinal chemistry, forming the structural basis for a multitude of therapeutic agents, most notably in the fight against malaria. The 4-aminoquinoline class, which includes venerable drugs such as chloroquine and amodiaquine, continues to be a focal point of drug discovery efforts aimed at overcoming microbial resistance. A key synthetic strategy for these molecules involves the nucleophilic substitution of a halogen at the 4-position of the quinoline ring with a polyamine side chain. This side chain is not merely a passive linker; it is critical for the drug's accumulation in the parasite's acidic food vacuole and for its interaction with the molecular target, heme polymerase.
This document provides a detailed technical guide on the application of N1-Isopropyldiethylenetriamine as a precursor for the synthesis of novel 4-aminoquinoline analogues. We will explore the rationale behind its selection, provide a detailed, step-by-step protocol for its incorporation into a quinoline core, and discuss the characterization of the resulting compound. The protocols and insights provided herein are grounded in established synthetic methodologies for analogous compounds, ensuring a high degree of scientific integrity and practical applicability.
Physicochemical Properties and Safety Information for this compound
This compound is a polyamine that serves as a valuable building block in organic synthesis. Its structural features, including a terminal primary amine, a secondary amine, and a tertiary amine, offer multiple points for functionalization.
| Property | Value |
| Linear Formula | (CH₃)₂CHNHCH₂CH₂NHCH₂CH₂NH₂ |
| CAS Number | 207399-20-0 |
| Molecular Weight | 145.25 g/mol |
| Boiling Point | 222 °C (lit.) |
| Density | 0.88 g/mL at 25 °C (lit.) |
| Refractive Index | n20/D 1.463 (lit.) |
| Flash Point | 24 °C (75.2 °F) - closed cup[1] |
Safety and Handling:
This compound is a flammable liquid and is corrosive. It should be handled in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including faceshields, gloves, and goggles. A respirator with a suitable filter (e.g., type ABEK EN14387) is also recommended.
| Hazard Classifications | Pictograms | Signal Word | Hazard Statements |
| Flammable Liquid 3, Skin Corrosion 1B | GHS02, GHS05 | Danger | H226: Flammable liquid and vapor.H314: Causes severe skin burns and eye damage. |
Synthetic Application: Synthesis of a Novel 4-Aminoquinoline Analogue
The following protocol details the synthesis of a novel 4-aminoquinoline derivative, N¹-(7-chloroquinolin-4-yl)-N³-isopropyldiethylenetriamine, a representative example of the potential pharmaceutical agents that can be synthesized from this compound. The synthesis is based on the well-established reaction of 4,7-dichloroquinoline with polyamines.
Reaction Scheme:
Caption: Synthetic scheme for the preparation of a novel 4-aminoquinoline analogue.
Experimental Protocol
This protocol is adapted from established procedures for the synthesis of similar 4-aminoquinoline antimalarials.
Materials and Reagents:
-
4,7-Dichloroquinoline
-
This compound
-
Phenol (as solvent and catalyst)
-
Isopropanol
-
Sodium hydroxide (NaOH) solution (10% w/v)
-
Dichloromethane (DCM)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Hydrochloric acid (HCl) in diethyl ether or isopropanol
Instrumentation:
-
Round-bottom flask with reflux condenser
-
Magnetic stirrer with heating mantle
-
Rotary evaporator
-
Standard laboratory glassware
-
Thin-layer chromatography (TLC) apparatus
-
Nuclear Magnetic Resonance (NMR) spectrometer
-
Mass spectrometer (MS)
-
Infrared (IR) spectrometer
Procedure:
-
Reaction Setup: In a 250 mL round-bottom flask, combine 4,7-dichloroquinoline (1.0 eq), this compound (1.5 eq), and phenol (2.0 eq). The use of phenol as a solvent and catalyst is a common practice in the synthesis of 4-aminoquinolines, as it facilitates the reaction and improves yields.
-
Reaction Conditions: Heat the reaction mixture to 120-130 °C with constant stirring under a nitrogen atmosphere. Monitor the progress of the reaction by TLC (e.g., using a mobile phase of DCM:Methanol 9:1). The reaction is typically complete within 18-24 hours.
-
Work-up and Extraction:
-
Allow the reaction mixture to cool to room temperature.
-
Add isopropanol to dissolve the solidified mixture.
-
Slowly add a 10% aqueous solution of NaOH to neutralize the phenolic solvent and any generated HCl. This will precipitate the crude product.
-
Extract the product into dichloromethane (3 x 50 mL).
-
Combine the organic layers and wash with brine (2 x 50 mL).
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure using a rotary evaporator to obtain the crude product as a viscous oil or solid.
-
-
Purification: The crude product can be purified by column chromatography on silica gel using a gradient of dichloromethane and methanol as the eluent.
-
Salt Formation (Optional but Recommended for Stability and Handling): For improved stability and handling, the purified free base can be converted to its hydrochloride salt. Dissolve the purified product in a minimal amount of isopropanol and add a solution of HCl in diethyl ether or isopropanol dropwise until precipitation is complete. Filter the resulting solid, wash with cold diethyl ether, and dry under vacuum.
Characterization
The structure and purity of the synthesized compound should be confirmed by standard analytical techniques:
-
¹H and ¹³C NMR: To confirm the presence of both the quinoline and the this compound moieties and their connectivity.
-
Mass Spectrometry (MS): To determine the molecular weight of the synthesized compound.
-
Infrared (IR) Spectroscopy: To identify the characteristic functional groups present in the molecule.
Causality Behind Experimental Choices
-
Excess of this compound: Using a slight excess of the amine helps to drive the reaction to completion and minimize the formation of dimeric byproducts.
-
Phenol as Solvent/Catalyst: Phenol acts as a high-boiling solvent and also as a weak acid catalyst that protonates the quinoline nitrogen, making the 4-position more susceptible to nucleophilic attack.
-
Inert Atmosphere: A nitrogen atmosphere is used to prevent oxidation of the reactants and products at high temperatures.
-
Aqueous NaOH Work-up: This step is crucial for removing the acidic phenol and any HCl generated during the reaction, allowing for the isolation of the free base of the product.
-
Salt Formation: Converting the final product to a hydrochloride salt often improves its crystallinity, stability, and ease of handling for further biological testing.
Logical Flow of Synthesis
Caption: Workflow for the synthesis of a novel 4-aminoquinoline analogue.
Conclusion
This compound is a readily available and versatile precursor for the synthesis of novel 4-aminoquinoline derivatives with potential as pharmaceutical agents. The protocol described provides a robust and scientifically sound method for the synthesis of such compounds, based on established and reliable chemical transformations. The resulting analogues can be further evaluated for their biological activity, contributing to the ongoing efforts in the discovery of new and effective drugs.
References
- Google Patents. Process for the preparation of 7-chloro-4-(5-n-ehtyl-n-2-hydroxyethylamine)
- Google Patents. Green chemistry synthesis of the malaria drug amodiaquine and analogs thereof. WO2013138200A1.
-
O'Neill, P. M., et al. (2003). Isoquine and related amodiaquine analogues: a new generation of improved 4-aminoquinoline antimalarials. Journal of medicinal chemistry, 46(23), 4933–4945. [Link]
Sources
Determining the Cytotoxicity of N1-Isopropyldiethylenetriamine Derivatives: Application Notes and Protocols
<
Introduction
N1-Isopropyldiethylenetriamine is a polyamine, a class of organic compounds known for their critical roles in cell growth, differentiation, and proliferation.[1][2] Synthetic polyamine analogs are of significant interest in drug development, particularly in oncology, for their potential to disrupt polyamine metabolism in cancer cells, leading to cytostatic or cytotoxic effects.[3][4][5] Evaluating the cytotoxic potential of novel derivatives of this compound is a crucial first step in the preclinical assessment of their therapeutic efficacy.
This comprehensive guide provides a suite of robust in vitro assays to characterize the cytotoxicity of these novel compounds. We move beyond mere procedural lists to explain the scientific principles behind each assay, enabling researchers to select the most appropriate methods, interpret the data accurately, and troubleshoot potential issues. The protocols detailed herein are designed to build a multi-faceted understanding of a compound's cytotoxic profile, from general viability to specific mechanisms of cell death.
Guiding Principles: A Multi-Assay Approach
A single cytotoxicity assay provides only one perspective on a compound's effect. A robust assessment relies on a combination of assays that measure different cellular endpoints. This orthogonal approach ensures that the observed cytotoxicity is not an artifact of a specific assay's chemistry and provides deeper mechanistic insights.
Our recommended workflow progresses from broad measures of cell viability to more specific indicators of cell death pathways like apoptosis and necrosis.
dot graph TD { rankdir=LR; node [shape=box, style="rounded,filled", fillcolor="#F1F3F4", fontcolor="#202124"]; edge [color="#5F6368"];
} caption { label="Figure 1: Recommended workflow for cytotoxicity testing of novel compounds."; font-size: 12; }
Table 1: Comparison of Recommended Cytotoxicity Assays
| Assay | Principle | Endpoint Measured | Advantages | Limitations |
| MTT Assay | Enzymatic reduction of tetrazolium salt by mitochondrial dehydrogenases in living cells.[6][7] | Metabolic activity, an indirect measure of cell viability. | High-throughput, cost-effective, well-established.[7] | Can be affected by changes in cellular metabolism not related to viability. Interference from colored compounds. |
| LDH Release Assay | Measurement of lactate dehydrogenase (LDH), a stable cytosolic enzyme, released from cells with damaged plasma membranes.[8][9] | Loss of membrane integrity, a marker of necrosis or late apoptosis.[10] | Non-destructive (uses supernatant), simple, and automatable.[10] | LDH in serum can cause high background. LDH has a limited half-life in culture.[9] |
| Annexin V / PI Staining | Annexin V binds to phosphatidylserine (PS) on the outer leaflet of the plasma membrane during early apoptosis. Propidium Iodide (PI) stains DNA in cells with compromised membranes (late apoptosis/necrosis).[11] | Differentiates between viable, early apoptotic, late apoptotic, and necrotic cell populations. | Provides detailed mechanistic insight into the mode of cell death. Quantitative via flow cytometry.[11][12] | Requires a flow cytometer. More complex protocol. |
| Caspase-Glo® 3/7 Assay | A luminescent "add-mix-measure" assay that detects the activity of caspases 3 and 7, key executioner caspases in the apoptotic pathway.[13][14] | Caspase-3 and -7 enzymatic activity. | Extremely sensitive, high-throughput, simple protocol.[13][14] | Measures a specific point in the apoptotic cascade; may miss non-caspase-dependent cell death. |
Part 1: Cell Viability Assessment via MTT Assay
The MTT assay is a foundational, colorimetric method for assessing cell metabolic activity.[6] It serves as an excellent initial screening tool to determine the concentration range at which a compound exhibits cytotoxic effects. The principle relies on the ability of NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells to reduce the yellow tetrazolium salt, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide), into insoluble purple formazan crystals.[6][7]
dot graph G { bgcolor="#F1F3F4" node [style=filled, fontcolor="#FFFFFF"];
} caption { label="Figure 2: Principle of the MTT assay for cell viability."; font-size: 12; }
Protocol: MTT Assay
-
Cell Seeding:
-
Seed cells in a 96-well flat-bottom plate at a pre-optimized density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium.
-
Rationale: Seeding density is critical. Too few cells will result in a low signal; too many may lead to overconfluence and nutrient depletion, affecting viability independently of the test compound.[6]
-
Incubate for 24 hours at 37°C, 5% CO₂ to allow for cell attachment and recovery.
-
-
Compound Treatment:
-
Prepare a series of dilutions of the this compound derivative in culture medium. It is advisable to perform a broad range-finding experiment first (e.g., 0.1 µM to 100 µM).
-
Remove the old medium from the wells and add 100 µL of the medium containing the test compound or vehicle control. Include "medium-only" wells for background control.
-
Incubate for the desired exposure period (e.g., 24, 48, or 72 hours).
-
-
MTT Addition and Incubation:
-
Prepare a 5 mg/mL stock solution of MTT in sterile PBS.
-
Add 10 µL of the MTT stock solution to each well (final concentration ~0.5 mg/mL).[15]
-
Rationale: Use phenol red-free medium during this step if possible, as it can interfere with absorbance readings.
-
Incubate the plate for 2-4 hours at 37°C. During this time, visible purple precipitates (formazan crystals) will form in viable cells.
-
-
Solubilization and Measurement:
-
Carefully remove the medium from each well without disturbing the formazan crystals.
-
Add 100 µL of a solubilization solution (e.g., DMSO or a 0.01 M HCl solution with 10% SDS) to each well.[16]
-
Place the plate on an orbital shaker for 10-15 minutes to ensure complete dissolution of the formazan.
-
Read the absorbance at a wavelength between 540-590 nm using a microplate reader.[6]
-
-
Data Analysis:
-
Subtract the average absorbance of the medium-only wells from all other readings.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle-treated control cells:
-
% Viability = (Absorbance_Treated / Absorbance_VehicleControl) * 100
-
-
Plot the % Viability against the log of the compound concentration and use non-linear regression to calculate the IC50 value (the concentration that inhibits 50% of cell viability).
-
Part 2: Membrane Integrity Assessment via LDH Release Assay
While the MTT assay measures metabolic activity, the Lactate Dehydrogenase (LDH) assay measures cytotoxicity directly by quantifying the loss of intracellular components. LDH is a stable enzyme present in the cytosol of all cells.[8][9] When the plasma membrane is compromised—a hallmark of necrosis or late-stage apoptosis—LDH is released into the culture medium.[10] The amount of LDH in the supernatant is therefore directly proportional to the number of lysed cells.
Protocol: LDH Release Assay
-
Cell Seeding and Treatment:
-
Follow steps 1 and 2 from the MTT protocol. It is highly recommended to run this assay in parallel with the MTT assay using identically treated plates.
-
Crucially, you must include two additional controls for this assay:
-
Spontaneous LDH Release Control: Untreated cells.
-
Maximum LDH Release Control: Untreated cells lysed with a lysis buffer (e.g., 1% Triton X-100) for 45 minutes before the final step.
-
-
-
Supernatant Collection:
-
After the treatment period, centrifuge the 96-well plate at ~250 x g for 5 minutes to pellet any detached cells.
-
Carefully transfer a portion of the supernatant (e.g., 50 µL) from each well to a new, flat-bottom 96-well plate. Do not disturb the cell monolayer.
-
-
LDH Reaction:
-
Prepare the LDH reaction mixture according to the manufacturer's instructions (typically a substrate mix and a catalyst/dye solution).[9]
-
Add the reaction mixture (e.g., 50 µL) to each well of the new plate containing the supernatant.
-
Incubate at room temperature for 15-30 minutes, protected from light. The reaction results in the conversion of a tetrazolium salt into a colored formazan product.[10]
-
-
Measurement and Data Analysis:
-
Add the stop solution if required by the kit protocol.
-
Measure the absorbance at the recommended wavelength (usually ~490 nm).
-
Calculate the percentage of cytotoxicity using the following formula:
-
% Cytotoxicity = [(Abs_Treated - Abs_Spontaneous) / (Abs_Maximum - Abs_Spontaneous)] * 100
-
-
Part 3: Mechanistic Insights via Apoptosis Assays
Observing a decrease in viability and an increase in membrane damage is informative, but understanding the mode of cell death is critical. Apoptosis, or programmed cell death, is a distinct, energy-dependent process that is often a desired outcome for anticancer agents.
A. Annexin V / Propidium Iodide (PI) Staining
This flow cytometry-based assay is the gold standard for differentiating apoptosis from necrosis.
-
Principle: In early apoptosis, a phospholipid called phosphatidylserine (PS) flips from the inner to the outer leaflet of the plasma membrane.[12] Annexin V is a protein that has a high affinity for PS and, when conjugated to a fluorophore (like FITC), can label these early apoptotic cells. Propidium Iodide (PI) is a fluorescent nuclear stain that is excluded by live cells with intact membranes. It can only enter late-stage apoptotic and necrotic cells where membrane integrity is lost.[11]
dot graph G { layout=neato; node [shape=plaintext];
} caption { label="Figure 3: Quadrant analysis of Annexin V/PI flow cytometry data."; font-size: 12; }
Protocol: Annexin V / PI Staining
-
Cell Culture and Treatment:
-
Seed 1-2 x 10⁶ cells in a 6-well plate or T25 flask and treat with the this compound derivative at concentrations around the determined IC50 for 24-48 hours. Include vehicle-treated and positive controls (e.g., staurosporine).
-
-
Cell Harvesting:
-
Collect both floating (apoptotic) and adherent cells. For adherent cells, gently trypsinize, combine with the supernatant, and pellet by centrifugation (e.g., 300 x g for 5 minutes).[11]
-
-
Staining:
-
Wash the cell pellet once with cold 1X PBS.
-
Resuspend the cells in 100 µL of 1X Annexin V Binding Buffer.[17]
-
Add 5 µL of fluorochrome-conjugated Annexin V (e.g., Annexin V-FITC) and 1-2 µL of PI solution (1 mg/mL stock).[11]
-
Gently vortex and incubate for 15 minutes at room temperature in the dark.[12]
-
-
Flow Cytometry Analysis:
-
Add 400 µL of 1X Annexin V Binding Buffer to each tube.
-
Analyze the samples on a flow cytometer as soon as possible. Excite FITC at 488 nm and measure emission at ~530 nm; excite PI and measure emission at >670 nm.
-
Collect data for at least 10,000 events per sample. Analyze the data to quantify the percentage of cells in each of the four quadrants.
-
B. Caspase-Glo® 3/7 Assay
This assay provides a specific and highly sensitive measurement of the activity of executioner caspases 3 and 7, which are central to the apoptotic signaling cascade.
-
Principle: The assay utilizes a proluminescent substrate containing the DEVD tetrapeptide sequence, which is specific for caspase-3 and -7.[13] In the presence of active caspases, the substrate is cleaved, releasing aminoluciferin. A proprietary thermostable luciferase then uses this aminoluciferin to generate a stable, "glow-type" luminescent signal that is directly proportional to caspase activity.[13][14]
Protocol: Caspase-Glo® 3/7 Assay
-
Cell Seeding and Treatment:
-
Seed cells in a white-walled, opaque 96-well plate suitable for luminescence readings. Use the same seeding densities and treatment conditions as in the MTT/LDH assays.
-
-
Reagent Preparation and Addition:
-
Assay Execution:
-
Remove the plate from the incubator and allow it to equilibrate to room temperature.
-
Add Caspase-Glo® 3/7 Reagent to each well in a volume equal to the volume of culture medium in the well (e.g., add 100 µL of reagent to 100 µL of medium).[14]
-
Mix gently by placing the plate on an orbital shaker for 30-60 seconds.
-
-
Measurement and Analysis:
-
Incubate the plate at room temperature for 1 to 3 hours.
-
Measure luminescence using a plate-reading luminometer.
-
Data is typically expressed as Relative Luminescence Units (RLU) or as fold-change over the vehicle-treated control.
-
Conclusion and Data Synthesis
By employing a multi-assay strategy, researchers can build a comprehensive cytotoxic profile for novel this compound derivatives. Initial screening with the MTT assay establishes a dose-response curve and an IC50 value. Confirmation with the LDH assay validates cell death via membrane damage. Finally, Annexin V and Caspase-Glo® assays elucidate the mechanism, revealing whether the compound induces the highly regulated process of apoptosis. This layered approach provides the robust, high-quality data necessary for making informed decisions in the drug development pipeline.
References
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Thakur, A., et al. (2015). Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. PMC. [Link]
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CLYTE Technologies. (2025). MTT Assay Protocol: Guide to Measuring Cell Viability & Proliferation. Retrieved from CLYTE Technologies. [Link]
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University of Virginia School of Medicine. (n.d.). The Annexin V Apoptosis Assay. Retrieved from University of Virginia. [Link]
-
Springer Nature Experiments. (n.d.). Cytotoxicity MTT Assay Protocols and Methods. Retrieved from Springer Nature. [Link]
-
National Center for Advancing Translational Sciences. (2021). Protocol of Caspase-Glo 3/7 HepG2 Cell-based Assay for High-throughput Screening. Retrieved from NCATS. [Link]
-
National Center for Biotechnology Information. (2013). Cell Viability Assays - Assay Guidance Manual. Retrieved from NCBI Bookshelf. [Link]
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protocols.io. (2025). Caspase 3/7 Activity. Retrieved from protocols.io. [Link]
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protocols.io. (2025). MTT Cytotoxicity Assay and Exotoxin A (ExoA) Titration. Retrieved from protocols.io. [Link]
-
Reaction Biology. (2022). Caspas-Glo 3/7 Assay. Retrieved from Reaction Biology. [Link]
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Singh, D., et al. (2022). Self-Assembled Alkylated Polyamine Analogs as Supramolecular Anticancer Agents. Semantic Scholar. [Link]
-
Devereaux, M. W., et al. (1999). Effects of polyamine analogues on prostatic adenocarcinoma cells in vitro and in vivo. PubMed. [Link]
-
Pignata, S., et al. (1999). Synthesis and cytotoxic activity of polyamine analogues of camptothecin. PubMed. [Link]
-
protocols.io. (2024). LDH cytotoxicity assay. Retrieved from protocols.io. [Link]
-
Tiaris Biosciences. (2025). LDH CYTOTOXICITY ASSAY KIT. Retrieved from Tiaris Biosciences. [Link]
-
Basu, H. S., et al. (1996). The ability of polyamine analogues to induce Z-DNA structure in synthetic polynucleotides in vitro inversely correlates with their effects on cytotoxicity of cis-diaminedichloroplatinum (II) (CDDP) in human brain tumor cell lines. PubMed. [Link]
-
ResearchGate. (n.d.). Cytotoxicity of polyamines on cancerous cell lines. MTT assay examined.... Retrieved from ResearchGate. [Link]
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Application Notes and Protocols for the Purification of Synthesized N1-Isopropyldiethylenetriamine
For: Researchers, scientists, and drug development professionals.
Introduction: The Critical Role of Purity for N1-Isopropyldiethylenetriamine in Research and Development
This compound is a versatile polyamine that serves as a crucial building block in a multitude of organic synthesis applications. Its utility spans from the development of novel pharmaceutical intermediates to the synthesis of specialized polymers and chelating agents. The presence of primary, secondary, and tertiary amine functionalities within a single molecule imparts unique chemical properties, making it a valuable synthon. However, the synthetic routes to this compound can yield a product of variable purity, often classified as "technical grade" (commercially available at approximately 75% purity). The presence of impurities can have a profound impact on the outcome of subsequent reactions, leading to the formation of unintended byproducts, reduced yields, and complications in the isolation of the desired product. Therefore, the effective purification of synthesized this compound is a critical step to ensure the reliability and reproducibility of experimental results.
This comprehensive guide provides detailed application notes and protocols for three robust methods for the purification of this compound: vacuum distillation, recrystallization via salt formation, and preparative column chromatography. The selection of the most appropriate method will depend on the nature and abundance of the impurities, the required final purity, and the scale of the purification.
Plausible Impurity Profile of Synthesized this compound
A thorough understanding of the potential impurities is paramount for the rational design of a purification strategy. The impurity profile is intrinsically linked to the synthetic methodology employed. A common synthetic route involves the alkylation of diethylenetriamine (DETA) with an isopropylating agent (e.g., 2-bromopropane or isopropyl tosylate). Based on this, the following impurities can be anticipated:
-
Unreacted Starting Materials: Residual diethylenetriamine and the isopropylating agent.
-
Over-Alkylated Products: Di- and tri-isopropylated diethylenetriamine species. The multiple amine functionalities in DETA are all susceptible to alkylation, leading to a mixture of products.
-
Positional Isomers: Alkylation may occur at the N1 or N2 positions of diethylenetriamine, leading to isomeric impurities.
-
Solvent and Reagent Residues: Residual solvents from the reaction and workup, as well as any unreacted base or other reagents.
-
Degradation Products: Polyamines can be susceptible to oxidation and degradation, particularly at elevated temperatures.
Physicochemical Properties and Safety Data
A summary of the key physicochemical properties and safety information for this compound is presented in the table below. This information is essential for the safe handling of the compound and for the design of purification protocols, particularly for distillation.
| Property | Value | Source |
| Molecular Formula | C7H19N3 | [1][2] |
| Molecular Weight | 145.25 g/mol | [3] |
| Appearance | Colorless to light yellow liquid | - |
| Boiling Point | 199-209 °C (at atmospheric pressure) | |
| Melting Point | -35 °C | |
| Density | 0.88 g/mL at 25 °C | [3] |
| Refractive Index | n20/D 1.463 | [3] |
| Flash Point | 24 °C (75 °F) | [3] |
Safety and Handling Precautions:
This compound is a hazardous substance and must be handled with appropriate safety precautions in a well-ventilated fume hood.
-
Health Hazards: Harmful if swallowed or in contact with skin, causes severe skin burns and eye damage, may cause an allergic skin reaction, and is fatal if inhaled. May also cause respiratory irritation.
-
Personal Protective Equipment (PPE): Wear protective gloves, protective clothing, eye protection, and face protection. Respiratory protection is required when vapors/aerosols are generated.[4]
-
Handling: Avoid breathing mist or vapors. Wash skin thoroughly after handling. Do not eat, drink, or smoke when using this product.
-
Storage: Store in a well-ventilated place. Keep the container tightly closed and store in a locked-up area.
Always consult the full Safety Data Sheet (SDS) before handling this compound.
Purification Methodologies
Method 1: Vacuum Distillation
Principle: Vacuum distillation is a technique used to purify compounds that have high boiling points or are prone to decomposition at their atmospheric boiling point.[5] By reducing the pressure above the liquid, the boiling point is lowered, allowing for distillation at a lower temperature, thus preventing thermal degradation.[5][6] Given the high boiling point of this compound (199-209 °C), vacuum distillation is a highly effective method for its purification, particularly for removing less volatile impurities.
Experimental Protocol:
-
Apparatus Setup:
-
Assemble a short-path distillation apparatus as shown in the diagram below. A Claisen adapter is recommended to prevent bumping of the liquid into the condenser.[6]
-
Use a round-bottom flask of an appropriate size (the flask should not be more than two-thirds full).
-
Add a magnetic stir bar to the distillation flask for smooth boiling. Boiling chips are not effective under vacuum.[6]
-
Lightly grease all ground-glass joints to ensure a good seal.[6]
-
Place a thermometer with the bulb positioned just below the side arm leading to the condenser to accurately measure the vapor temperature.
-
Connect the condenser to a source of cooling water.
-
Connect the vacuum adapter to a vacuum pump via thick-walled tubing. A cold trap (e.g., with dry ice/acetone) should be placed between the apparatus and the pump to protect the pump from corrosive vapors.
-
-
Distillation Procedure:
-
Place the crude this compound in the distillation flask.
-
Begin stirring the liquid.
-
Turn on the cooling water to the condenser.
-
Gradually apply the vacuum. The pressure should be monitored with a manometer.
-
Once the desired vacuum is achieved, begin heating the distillation flask using a heating mantle.
-
Collect any low-boiling fractions (impurities) in a separate receiving flask.
-
As the temperature of the vapor reaches the boiling point of this compound at the applied pressure, change the receiving flask to collect the purified product.
-
Maintain a steady distillation rate by carefully controlling the heat input.
-
Once the majority of the product has distilled, stop heating and allow the apparatus to cool to room temperature before slowly reintroducing air into the system.[6]
-
Diagram of Vacuum Distillation Workflow:
Caption: Workflow for the purification of this compound by vacuum distillation.
Method 2: Recrystallization via Salt Formation
Principle: This is a classic and highly effective technique for the purification of amines.[7] The basic amine is first converted to a salt (e.g., a hydrochloride salt) by treatment with an acid.[8] Amine salts are typically crystalline solids with significantly different solubility profiles compared to the free base.[8] The salt is then recrystallized from a suitable solvent or solvent mixture to remove impurities that remain in the mother liquor.[9] Finally, the pure amine is liberated from the recrystallized salt by treatment with a base.
Experimental Protocol:
-
Formation of the Hydrochloride Salt:
-
Dissolve the crude this compound in a suitable solvent such as isopropanol or diethyl ether.
-
Cool the solution in an ice bath.
-
Slowly add a solution of hydrochloric acid (e.g., concentrated HCl or HCl in a solvent like isopropanol or diethyl ether) dropwise with stirring.
-
The hydrochloride salt will precipitate out of the solution. Monitor the pH to ensure complete salt formation (pH ~ 2-3).
-
Collect the precipitated salt by vacuum filtration and wash it with a small amount of cold solvent (e.g., diethyl ether or acetone) to remove any surface impurities.[10]
-
-
Recrystallization of the Salt:
-
Select a suitable solvent system for recrystallization. Good options for amine hydrochlorides include ethanol, isopropanol, or mixtures such as ethanol/diethyl ether or isopropanol/acetone.[10][11] The ideal solvent should dissolve the salt at an elevated temperature but have low solubility at room temperature or below.[12]
-
Dissolve the crude salt in the minimum amount of the hot solvent.
-
If there are insoluble impurities, filter the hot solution.
-
Allow the solution to cool slowly to room temperature to promote the formation of large crystals.
-
Further cool the solution in an ice bath to maximize the yield of the recrystallized salt.
-
Collect the pure crystals by vacuum filtration and wash them with a small amount of the cold recrystallization solvent.
-
Dry the crystals under vacuum.
-
-
Liberation of the Free Amine:
-
Dissolve the purified hydrochloride salt in water.
-
Cool the solution in an ice bath and slowly add a strong base (e.g., 50% NaOH solution) with stirring until the solution is strongly basic (pH > 12).
-
The free amine will separate as an oily layer.
-
Extract the aqueous solution several times with a suitable organic solvent (e.g., dichloromethane or diethyl ether).
-
Combine the organic extracts and dry them over an anhydrous drying agent (e.g., Na2SO4 or MgSO4).
-
Filter off the drying agent and remove the solvent by rotary evaporation to yield the purified this compound.
-
Diagram of Recrystallization Workflow:
Caption: Workflow for the purification of this compound by recrystallization via salt formation.
Method 3: Preparative Column Chromatography
Principle: Preparative column chromatography is a powerful technique for separating and purifying compounds from a mixture based on their differential adsorption to a stationary phase.[13][14] For the purification of a polar and basic compound like this compound, normal-phase chromatography on silica gel is a suitable method.[14] The choice of the mobile phase (eluent) is critical for achieving good separation. Due to the basic nature of the amine, which can interact strongly with the acidic silica gel leading to tailing, it is often necessary to add a small amount of a basic modifier (e.g., triethylamine or ammonium hydroxide) to the eluent.[15]
Experimental Protocol:
-
Column Packing:
-
Select a glass column of appropriate diameter and length based on the amount of sample to be purified.
-
Prepare a slurry of silica gel in the initial, least polar eluent.
-
Carefully pour the slurry into the column, ensuring that no air bubbles are trapped.
-
Allow the silica gel to settle, and then drain the excess solvent until the solvent level is just above the top of the silica bed.
-
-
Sample Loading:
-
Dissolve the crude this compound in a minimum amount of the eluent or a slightly more polar solvent.
-
Carefully apply the sample solution to the top of the silica gel bed.
-
Allow the sample to adsorb onto the silica gel.
-
-
Elution and Fraction Collection:
-
Begin eluting the column with the mobile phase. A common solvent system for polar amines is a gradient of methanol in dichloromethane, often with a small percentage (e.g., 0.5-2%) of triethylamine or ammonium hydroxide added to both solvents to prevent peak tailing.[15]
-
Start with a lower polarity mobile phase and gradually increase the polarity (e.g., by increasing the percentage of methanol) to elute the compounds from the column.
-
Collect fractions of the eluate in separate test tubes or vials.
-
-
Analysis and Product Isolation:
-
Analyze the collected fractions for the presence of the desired product. Thin-layer chromatography (TLC) is a convenient method for this, often using the same solvent system as the column.[16] The spots can be visualized using a suitable stain, such as ninhydrin, which reacts with amines to produce a colored spot.
-
Combine the fractions containing the pure product.
-
Remove the solvent from the combined fractions by rotary evaporation to yield the purified this compound.
-
Diagram of Column Chromatography Workflow:
Caption: Workflow for the purification of this compound by preparative column chromatography.
Purity Assessment
After purification, the purity of this compound should be assessed using appropriate analytical techniques. These may include:
-
Gas Chromatography (GC): To determine the percentage purity and detect volatile impurities.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the structure and identify any remaining impurities.
-
Mass Spectrometry (MS): To confirm the molecular weight.
Conclusion
The purification of synthesized this compound is a critical step to ensure the quality and reliability of subsequent research and development activities. The choice of purification method—vacuum distillation, recrystallization via salt formation, or preparative column chromatography—should be guided by the specific impurity profile, the desired level of purity, and the scale of the operation. By following the detailed protocols outlined in these application notes, researchers can confidently obtain high-purity this compound for their synthetic needs.
References
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Chemsrc. This compound tech. | CAS#:207399-20-0. (2025-08-23). Available from: [Link].
-
CHEMICAL POINT. This compound. Available from: [Link].
-
CHEMICAL POINT. This compound. Available from: [Link].
-
University of Rochester, Department of Chemistry. Reagents & Solvents: Solvents for Recrystallization. Available from: [Link].
-
Reddit. What's the best solvent to remove these crystals and recrystallize it? : r/chemistry. (2024-01-13). Available from: [Link].
-
Recrystallization. Available from: [Link].
-
ResearchGate. How to recrystallization amine compound and it is not soluble in common organic solvents. (2021-01-19). Available from: [Link].
-
Mettler Toledo. Recrystallization Guide: Process, Procedure, Solvents. Available from: [Link].
-
ResearchGate. Purification of organic hydrochloride salt?. (2017-02-07). Available from: [Link].
-
Teledyne LABS. Silica Gel Column Chromatography. Available from: [Link].
-
ResearchGate. Polyamines determination by TLC and HPLC. (2016-01-21). Available from: [Link].
-
Wikipedia. Vacuum distillation. Available from: [Link].
-
ResearchGate. TLC Determination of Aliphatic Polyamines on Calcium Sulfate Layers. (2025-08-07). Available from: [Link].
-
YouTube. Vacuum Distillation. (2022-04-07). Available from: [Link].
-
Common Organic Chemistry. Solvent Systems for Silica Gel Column Chromatography. Available from: [Link].
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Application Notes & Protocols: The Role of N¹-Isopropyldiethylenetriamine in Advanced Materials Science
This guide provides an in-depth exploration of N¹-Isopropyldiethylenetriamine (iPr-DETA), a versatile polyamine building block, and its practical applications in modern materials science. Designed for researchers and chemical engineers, this document elucidates the causal relationships between the unique structure of iPr-DETA and its functional role in creating high-performance polymers and functional materials. We will move beyond simple procedural lists to provide self-validating protocols grounded in established chemical principles.
Introduction to N¹-Isopropyldiethylenetriamine (iPr-DETA)
N¹-Isopropyldiethylenetriamine is a derivative of diethylenetriamine featuring an isopropyl group on one of its terminal nitrogen atoms. Its chemical structure consists of a central secondary amine flanked by a primary and a tertiary amine, providing a unique combination of reactivity and steric hindrance.
Key Molecular Features:
-
Tridentate Ligand: The three nitrogen atoms can act as a tridentate ligand, coordinating with metal ions to form stable complexes.
-
Asymmetric Steric Hindrance: The bulky isopropyl group on the N¹ nitrogen sterically hinders this position, modulating its reactivity compared to the unhindered N³ primary amine. This differential reactivity is a key feature for controlling reaction kinetics.
-
Reactive Amine Hydrogens: The presence of reactive N-H bonds on the primary and secondary amines allows it to participate in nucleophilic addition and condensation reactions.
These properties make iPr-DETA a compelling candidate for applications ranging from polymer curing to the synthesis of sophisticated coordination complexes.
Application I: Advanced Curing Agent for High-Performance Epoxy Resins
Scientific Rationale
Polyamines are the most common class of co-reactants or "hardeners" for epoxy resins. The curing process involves the nucleophilic addition of the amine groups to the electrophilic carbon of the epoxide ring, leading to the formation of a highly cross-linked, thermoset polymer network.
The unique structure of iPr-DETA offers distinct advantages over simpler amines like ethylenediamine or its parent molecule, diethylenetriamine. The steric bulk of the N¹-isopropyl group slows the reaction rate at this site. This creates a more controlled, two-stage curing profile: the more accessible primary amine (N³) reacts first, leading to initial gelation, followed by the reaction of the secondary and sterically hindered amines at elevated temperatures to complete the cross-linking. This staged curing can reduce internal stresses in the final material, leading to improved mechanical properties and reduced shrinkage.
Experimental Protocol: Preparation of an iPr-DETA Cured Epoxy Resin
This protocol describes the preparation and characterization of a standard epoxy formulation cured with iPr-DETA.
1. Materials and Reagents:
| Reagent | Grade | Supplier | CAS Number |
| Diglycidyl ether of bisphenol A (DGEBA) Epoxy Resin | Technical | Major Suppliers | 25068-38-6 |
| N¹-Isopropyldiethylenetriamine (iPr-DETA) | Technical, >=75% | Sigma-Aldrich | 207399-20-0 |
| Acetone | ACS Reagent Grade | VWR, Fisher | 67-64-1 |
2. Stoichiometric Calculation:
The ideal ratio of curing agent to epoxy resin is determined by the Amine Hydrogen Equivalent Weight (AHEW) and the Epoxide Equivalent Weight (EEW).
-
iPr-DETA (C₇H₁₉N₃): Molecular Weight = 145.25 g/mol .[1] It has 3 active amine hydrogens (2 on the primary amine, 1 on the secondary amine).
-
AHEW = 145.25 / 3 = 48.42 g/equivalent
-
-
DGEBA Epoxy Resin: Assume a typical EEW of 188 g/equivalent (this value should be obtained from the supplier's technical data sheet).
Mixing Ratio (by weight): Parts of Hardener per 100 parts of Resin (phr) = (AHEW / EEW) * 100 phr = (48.42 / 188) * 100 ≈ 25.75 phr
3. Step-by-Step Curing Procedure:
-
Preparation: Place 100.0 g of DGEBA epoxy resin into a clean, disposable plastic beaker. Warm the resin to 40-50°C for 30 minutes to reduce its viscosity.
-
Mixing: Weigh 25.75 g of iPr-DETA in a separate container. Add the hardener to the warmed epoxy resin and mix thoroughly for 3-5 minutes using a mechanical stirrer, ensuring a homogenous mixture. Scrape the sides and bottom of the beaker to ensure complete mixing.
-
Degassing: Place the mixture in a vacuum chamber at -25 to -29 inHg for 10-15 minutes, or until bubbling subsides, to remove entrapped air.
-
Curing: Pour the degassed mixture into desired molds. Cure using a two-stage schedule:
-
Phase 1 (Initial Cure): Place in an oven at 80°C for 2 hours. This allows for initial gelation driven by the more reactive primary amine.
-
Phase 2 (Post-Cure): Increase the temperature to 125°C for 3 hours to ensure complete cross-linking.[2]
-
-
Cooling: Allow the cured material to cool slowly to room temperature inside the oven to prevent thermal shock and internal stress. Full mechanical properties are typically achieved after several days at room temperature.[3][4]
4. Characterization:
-
Glass Transition Temperature (Tg): Use Differential Scanning Calorimetry (DSC) to determine the Tg, a key indicator of the degree of cure and thermal stability.
-
Mechanical Properties: Use Dynamic Mechanical Analysis (DMA) or tensile testing (ASTM D638) to measure storage modulus, tensile strength, and elongation at break.
Visualization: Epoxy Curing Workflow
Caption: Workflow for curing epoxy resin with iPr-DETA.
Application II: Tridentate Ligand for Synthesis of Coordination Complexes
Scientific Rationale
The three nitrogen donors of iPr-DETA allow it to act as a versatile tridentate ligand, forming stable chelate complexes with a variety of transition metals.[5][6] Such complexes are foundational in materials science and can be used as:
-
Catalysts: The metal center's electronic properties, tuned by the ligand, can catalyze organic reactions.
-
Building Blocks for MOFs: The complex itself can serve as a node in the construction of Metal-Organic Frameworks (MOFs) or coordination polymers.
-
Functional Additives: Metal complexes can be incorporated into polymer matrices to introduce magnetic, optical, or redox-active properties.
The isopropyl group provides steric shielding around one of the metal coordination sites, which can be exploited to control substrate access in catalytic applications or to direct the dimensionality of growing coordination polymers.
Experimental Protocol: Synthesis of a Model [Cu(iPr-DETA)Cl₂] Complex
This protocol details the synthesis of a simple copper(II) complex with iPr-DETA.
1. Materials and Reagents:
| Reagent | Grade | Supplier | CAS Number |
| Copper(II) Chloride Dihydrate (CuCl₂·2H₂O) | ACS Reagent | Major Suppliers | 10125-13-0 |
| N¹-Isopropyldiethylenetriamine (iPr-DETA) | Technical | Sigma-Aldrich | 207399-20-0 |
| Ethanol (EtOH), 200 Proof | ACS Reagent | Major Suppliers | 64-17-5 |
| Diethyl Ether | ACS Reagent | Major Suppliers | 60-29-7 |
2. Step-by-Step Synthesis Procedure:
-
Ligand Solution: In a 50 mL round-bottom flask, dissolve 1.45 g (10 mmol) of iPr-DETA in 10 mL of ethanol with gentle stirring.
-
Metal Salt Solution: In a separate 100 mL beaker, dissolve 1.71 g (10 mmol) of CuCl₂·2H₂O in 20 mL of ethanol. The solution should turn a clear blue-green.
-
Complexation: Add the iPr-DETA solution dropwise to the stirring copper chloride solution over 10 minutes. A color change to a deeper blue or purple should be observed as the complex forms.
-
Reaction: Stir the reaction mixture at room temperature for 1 hour to ensure complete complexation.
-
Precipitation: Reduce the solvent volume to approximately 10 mL using a rotary evaporator. Slowly add 40 mL of diethyl ether to the concentrated solution while stirring to precipitate the product.
-
Isolation: Collect the solid precipitate by vacuum filtration using a Büchner funnel. Wash the solid with two 10 mL portions of cold diethyl ether to remove any unreacted starting materials.
-
Drying: Dry the resulting solid in a vacuum oven at 40°C for 4 hours.
3. Characterization:
-
FTIR Spectroscopy: Confirm the coordination of the amine groups to the copper center by observing shifts in the N-H stretching and bending frequencies.
-
UV-Vis Spectroscopy: Characterize the d-d electronic transitions of the copper(II) center in a suitable solvent (e.g., DMSO).
-
Elemental Analysis: Confirm the elemental composition (C, H, N) of the synthesized complex.
Visualization: Ligand Coordination
Caption: Chelation of a metal center (M) by iPr-DETA.
References
-
Rasayan Journal of Chemistry. (n.d.). DIVALENT METAL COMPLEXES WITH LIGAND DERIVED FROM NINHYDRIN AND AROMATIC DIAMINES AND COMPARISONS OF THEIR REACTIVITIES. Retrieved from [Link]
-
ResearchGate. (2025, August 7). Synthesis of poly(ethylene glycol)- b -poly(mercapto ethylacrylamide) diblock copolymer via atom transfer radical polymerization. Retrieved from [Link]
- Google Patents. (n.d.). Curing epoxy resins - EP0557068A1.
-
MDPI. (2024, January 18). Sol–Gel Technology Applied to Materials Science: Synthesis, Characterization and Applications. Retrieved from [Link]
-
ResearchGate. (2025, August 6). Single-component and fast-curing epoxy resin for liquid composite molding processes. Retrieved from [Link]
-
ResearchGate. (2021, August 9). (PDF) Multi dentate ligands and metal complexes derived from Ninhydrin and Ethylene Diamine. Retrieved from [Link]
-
MDPI. (n.d.). Metal Complexes with N-Donor Ligands: Second Edition. Retrieved from [Link]
-
davidneat. (2015, May 29). curing times for epoxy. Retrieved from [Link]
-
ResearchGate. (n.d.). (PDF) Investigations of metal complexes with the tripodal tetradentate ligand tris(2‐(propan‐2‐ylideneamino)ethyl)amine (imine3tren). Retrieved from [Link]
-
epoxyworks.com. (n.d.). Epoxy resin drying/curing times. Retrieved from [Link]
-
National Institutes of Health. (n.d.). N-Isopropylethylenediamine | C5H14N2 | CID 88098 - PubChem. Retrieved from [Link]
-
Chemsrc. (2025, August 23). n1-isopropyldiethylenetriamine tech. | CAS#:207399-20-0. Retrieved from [Link]
Sources
Troubleshooting & Optimization
Technical Support Center: Synthesis of N1-Isopropyldiethylenetriamine
Welcome to the technical support center for the synthesis of N1-Isopropyldiethylenetriamine. This guide is designed for researchers, chemists, and drug development professionals to provide in-depth, field-proven insights into optimizing the yield and purity of this important polyamine building block. We will move beyond simple procedural steps to explain the underlying chemical principles, helping you troubleshoot and refine your experimental outcomes.
Overview of Synthesis: The Reductive Amination Pathway
The most common and efficient method for synthesizing this compound is the direct reductive amination (also known as reductive alkylation) of diethylenetriamine (DETA) with acetone.[1][2] This one-pot reaction is advantageous as it avoids the common issue of multiple alkylations that plague direct alkylation with alkyl halides.[2]
The process occurs in two main stages within the same reaction vessel:
-
Imine Formation: The primary amine of diethylenetriamine acts as a nucleophile, attacking the carbonyl carbon of acetone. This is followed by dehydration to form a Schiff base or imine intermediate.[1][3]
-
Reduction: A reducing agent, added in situ, selectively reduces the carbon-nitrogen double bond (C=N) of the imine to a single bond, yielding the final secondary amine product.[1][4]
A mild reducing agent like sodium cyanoborohydride (NaBH₃CN) is often preferred because it is capable of reducing the imine as it forms but is slow to reduce the acetone starting material, thus preventing competitive side reactions.[1][2]
Caption: Reductive amination of DETA with acetone to form this compound and a potential over-alkylation byproduct.
Troubleshooting Guide & Core Diagnostics
This section is structured to address specific problems you might encounter during the synthesis.
Q1: My reaction yield is very low, or I've recovered only starting material. What are the likely causes?
A1: This is a common issue that typically points to one of three areas: imine formation, the reduction step, or reagent quality.
-
Ineffective Imine Formation: The equilibrium between the reactants (DETA/acetone) and the imine can be unfavorable.[1]
-
Causality: Imine formation is a dehydration reaction. If water is not effectively removed or if the pH is not optimal (weakly acidic conditions are best), the equilibrium will favor the starting materials.[1]
-
Solution: Add a few drops of a weak acid like acetic acid to catalyze imine formation.[5] You can also add a dehydrating agent, such as anhydrous magnesium sulfate (MgSO₄), to the reaction mixture to sequester the water produced and drive the equilibrium forward.
-
-
Inactive Reducing Agent: The hydride reagent may have degraded.
-
Causality: Borohydride reagents can decompose upon exposure to moisture or highly acidic conditions. Sodium cyanoborohydride is more stable at lower pH than sodium borohydride, but it is not impervious to degradation.[4]
-
Solution: Use a fresh bottle of the reducing agent. Ensure it has been stored in a desiccator. Avoid strongly acidic conditions which can cause rapid decomposition.
-
-
Poor Reagent Quality: Your DETA or acetone may be contaminated.
-
Causality: Diethylenetriamine is hygroscopic and can absorb atmospheric water and CO₂, forming carbonates. Acetone can contain water. Water in the reactants will inhibit imine formation.
-
Solution: Use freshly distilled DETA and anhydrous acetone for best results.
-
Caption: A decision tree for diagnosing and solving low-yield issues in the synthesis.
Q2: My final product is contaminated with a higher molecular weight impurity. How do I prevent this?
A2: You are likely observing the formation of N1,N3-diisopropyldiethylenetriamine , the product of over-alkylation.
-
Causality: Diethylenetriamine has two primary amine groups (N1 and N3) and one secondary amine group (N2). Both primary amines can react with acetone. If you use an excess of acetone and reducing agent, or if the reaction runs for too long, the unreacted primary amine on your desired product can undergo a second reductive amination.
-
Solution: Stoichiometric Control
-
Reactant Ratio: Carefully control the stoichiometry. Use a slight excess of diethylenetriamine relative to acetone (e.g., 1.1 to 1.0 equivalents of DETA to acetone). This ensures acetone is the limiting reagent, minimizing the chance for a second alkylation.
-
Order of Addition: Add the reducing agent portion-wise over time. This keeps the concentration of the active reducing species low, favoring the initial, more reactive primary amine reaction and allowing for monitoring.
-
Q3: The purification by distillation is difficult, and the product seems to decompose.
A3: this compound has a relatively high boiling point (approx. 222 °C), and like many polyamines, it can be susceptible to thermal degradation and oxidation at high temperatures.[6]
-
Causality: Prolonged heating during atmospheric distillation can lead to decomposition, discoloration, and lower isolated yields.
-
Solution: Vacuum Distillation
-
Purify the final product using vacuum distillation. By reducing the pressure, you significantly lower the boiling point, allowing the product to distill at a much lower temperature where it is more stable.
-
Before distillation, ensure the crude product is thoroughly dried and free of acidic residues from the workup, as these can catalyze decomposition upon heating. A basic wash (e.g., with dilute NaOH solution) followed by drying over anhydrous sodium sulfate is recommended.
-
Frequently Asked Questions (FAQs)
Q: What is the optimal solvent for this reaction? A: Polar aprotic solvents like acetonitrile (MeCN) or polar protic solvents like methanol (MeOH) or ethanol (EtOH) are generally effective.[5][7] Methanol is a common choice as it readily dissolves the amine, acetone, and the borohydride reagent.
Q: Can I use a different reducing agent, like sodium borohydride (NaBH₄)? A: While NaBH₄ can work, it is less selective. It can reduce aldehydes and ketones directly, competing with imine formation.[2] Sodium triacetoxyborohydride (NaBH(OAc)₃) is another excellent alternative that is mild and selective for imine reduction.[8] However, NaBH₃CN remains a standard choice due to its high selectivity for the imine in the presence of the carbonyl starting material at a controlled pH.[1]
Q: How can I monitor the progress of the reaction? A: The reaction can be monitored using Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).
-
TLC: Spot the reaction mixture against standards of DETA and acetone. The formation of the less polar product can be visualized (a new spot with a higher Rf value than DETA).
-
GC-MS: This is the most definitive method. Withdraw a small aliquot, quench it, and analyze it. You can track the disappearance of DETA and the appearance of the product peak with the correct mass (145.25 g/mol ).
Q: What are the key safety considerations? A:
-
Diethylenetriamine (DETA): Is corrosive and can cause severe skin burns and eye damage. Handle it in a fume hood with appropriate personal protective equipment (PPE), including gloves and safety goggles.
-
Sodium Cyanoborohydride (NaBH₃CN): Is toxic. A key risk is the potential release of highly toxic hydrogen cyanide (HCN) gas if the reaction mixture becomes too acidic (pH < 4).[1] Always perform the reaction in a well-ventilated fume hood and quench the reaction carefully with a basic solution.
-
Acetone: Is highly flammable. Ensure there are no ignition sources nearby.
Optimized Experimental Protocol
This protocol is designed as a starting point for achieving a high yield of this compound on a laboratory scale.
Caption: Step-by-step workflow for the synthesis, purification, and analysis of the target compound.
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve diethylenetriamine (1.0 eq) in methanol (5 mL per gram of DETA). Cool the solution to 0-5 °C using an ice bath.
-
Imine Formation: To the stirred solution, add acetone (0.9 eq) dropwise, keeping the temperature below 10 °C. After the addition is complete, add 2-3 drops of glacial acetic acid. Allow the mixture to stir at 0-5 °C for 30 minutes.
-
Reduction: Slowly add sodium cyanoborohydride (NaBH₃CN) (0.95 eq) in small portions over 20 minutes.
-
Causality: Portion-wise addition helps control any exotherm and maintains a moderate concentration of the reducing agent, improving selectivity.
-
-
Reaction: Remove the ice bath and allow the reaction to warm to room temperature. Stir for 12-18 hours.
-
Monitoring: Check for the consumption of DETA using GC-MS or TLC.
-
Workup: Cool the flask in an ice bath. Slowly and carefully quench the reaction by adding 2M sodium hydroxide (NaOH) solution until the pH is >12 to neutralize the acid and decompose any remaining borohydride.
-
Extraction: Transfer the mixture to a separatory funnel and extract three times with dichloromethane (DCM). Combine the organic layers.
-
Purification: Dry the combined organic layers over anhydrous sodium sulfate (Na₂SO₄), filter, and remove the solvent using a rotary evaporator. Purify the resulting crude oil via vacuum distillation to obtain this compound as a clear liquid.
| Parameter | Recommended Condition | Rationale & Impact on Yield |
| DETA:Acetone Ratio | 1.1 : 1.0 | Minimizes over-alkylation, maximizing selectivity for the mono-isopropyl product. |
| Temperature | 0 °C to Room Temp | Initial cooling controls the exotherm of imine formation; subsequent warming allows the reduction to proceed to completion. |
| pH | Weakly acidic (5-6) | Catalyzes the formation of the imine intermediate, which is crucial for the reaction to proceed.[1] |
| Reducing Agent | NaBH₃CN | Offers high selectivity for reducing the imine bond over the acetone carbonyl group, preventing byproduct formation.[2][4] |
| Purification Method | Vacuum Distillation | Prevents thermal decomposition of the high-boiling point product, leading to higher purity and isolated yield. |
References
- Method of producing n-alkyl polyamines.
- A kind of preparation method of N1, N1-diisopropyl ethylenediamine or its salt.
-
Reductive amination. Wikipedia. [Link]
-
Recent Advances in the Synthesis of Polyamine Derivatives and Their Applications. National Institutes of Health (NIH). [Link]
-
Making Substituted Amines Through Reductive Amination. Master Organic Chemistry. [Link]
-
Biocatalytic Alkylation of Ambident Nucleophiles Enables Selective N‐Functionalization of Heterocycles and Late‐Stage Modifications. National Institutes of Health (NIH). [Link]
-
METABOLISM OF N-ALKYLATED SPERMINE ANALOGUES BY POLYAMINE AND SPERMINE OXIDASES. National Institutes of Health (NIH). [Link]
-
Reductive Amination. Chemistry LibreTexts. [Link]
-
Reductive Amination. Chemistry Steps. [Link]
-
Isolation and characterization of a polyamine-peptide conjugate from human amniotic fluid. National Institutes of Health (NIH). [Link]
- Processes for producing diethylenetriamine
-
Metabolism of N-alkylated spermine analogues by polyamine and spermine oxidases. ResearchGate. [Link]
-
Reductive Amination. YouTube. [Link]
-
Amine synthesis by reductive amination (reductive alkylation). Organic Chemistry Portal. [Link]
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- 5. youtube.com [youtube.com]
- 6. This compound TECH. CAS#: 207399-20-0 [amp.chemicalbook.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Amine synthesis by reductive amination (reductive alkylation) [organic-chemistry.org]
Technical Support Center: Troubleshooting Common Side Reactions in N1-Isopropyldiethylenetriamine Synthesis
Welcome to the technical support center for the synthesis of N1-Isopropyldiethylenetriamine. This guide is designed for researchers, scientists, and professionals in drug development, providing in-depth troubleshooting advice and frequently asked questions to address specific challenges encountered during its synthesis. The information herein is grounded in established chemical principles and practical laboratory experience to ensure scientific integrity and reliable outcomes.
Introduction to this compound Synthesis
This compound is a polyamine with significant applications as an organic building block. Its synthesis, most commonly achieved through the reductive amination of diethylenetriamine with acetone or direct N-alkylation with an isopropylating agent, can be prone to several side reactions that impact yield and purity. Understanding and controlling these side reactions is critical for a successful and efficient synthesis.
Frequently Asked Questions (FAQs)
Q1: What are the primary methods for synthesizing this compound?
The two most prevalent methods for synthesizing this compound are:
-
Reductive Amination: This is a widely used method that involves the reaction of diethylenetriamine with acetone to form an intermediate imine, which is then reduced to the final amine product.[1][2] This can be performed as a one-pot reaction.
-
Direct N-Alkylation: This method involves the direct reaction of diethylenetriamine with an isopropylating agent, such as isopropyl halide (e.g., 2-bromopropane or 2-chloropropane), in the presence of a base.
Q2: What is the most common side reaction in the reductive amination synthesis of this compound?
The most significant side reaction is over-alkylation , leading to the formation of di- and tri-isopropylated products. This occurs because the newly formed secondary amine (this compound) can be more nucleophilic than the starting primary amine of diethylenetriamine, making it competitive in reacting with acetone.[3]
Q3: Can the solvent choice impact the success of the synthesis?
Absolutely. In reductive aminations, particularly those using hydrogen and a metal catalyst, reactive alcohols should be used with caution. These solvents can be oxidized on the catalyst surface to generate aldehydes or ketones, which can then participate in the reaction, leading to undesired alkyl amine impurities.[4] For direct N-alkylation, polar aprotic solvents like DMF or DMSO are often preferred as they can accelerate SN2 reactions.[5]
Troubleshooting Guide: Common Issues and Solutions
This section addresses specific problems that may arise during the synthesis of this compound and provides actionable solutions.
Issue 1: Low Yield of this compound
A low yield can be attributed to several factors, including incomplete reaction, competing side reactions, or product degradation.
Q4: My reductive amination reaction is resulting in a low yield of the desired mono-isopropyl product. What are the likely causes and how can I improve it?
Primary Cause: The primary reason for low yield in this specific reductive amination is often the formation of over-alkylated byproducts, where more than one isopropyl group is added to the diethylenetriamine molecule.
Troubleshooting Strategies:
-
Stoichiometric Control: A key strategy to favor mono-alkylation is to use a significant excess of the starting amine, diethylenetriamine, relative to acetone.[3] This increases the statistical probability of acetone reacting with the primary amine of diethylenetriamine rather than the secondary amine of the product.
-
Slow Addition of the Carbonyl: Adding acetone slowly to the reaction mixture helps to maintain its low concentration, thereby reducing the chance of the product reacting further.
-
Choice of Reducing Agent: The choice of reducing agent is critical. Sodium triacetoxyborohydride (STAB) is often preferred as it is a milder reducing agent than sodium borohydride and can selectively reduce the imine in the presence of the carbonyl starting material.[1] Sodium cyanoborohydride is another effective option that is selective for the reduction of iminium ions over ketones.[2]
Q5: I'm performing a direct N-alkylation with an isopropyl halide and observing a low conversion of diethylenetriamine. What can I do?
Potential Causes: Low reactivity in N-alkylation can stem from steric hindrance, poor leaving group ability of the halide, or inadequate reaction conditions.
Troubleshooting Steps:
-
Choice of Alkylating Agent: Isopropyl halides are secondary halides, which can be prone to elimination side reactions (E2) in the presence of a strong, non-hindered base. If elimination is suspected, consider switching to an isopropylating agent with a better leaving group, such as isopropyl tosylate.
-
Base Selection: The base plays a crucial role. A non-nucleophilic, sterically hindered base is ideal to deprotonate the amine without competing in the alkylation reaction.[5] Inorganic bases like potassium carbonate (K₂CO₃) are a common choice.
-
Temperature Optimization: While higher temperatures can increase the reaction rate, they can also promote side reactions. It is advisable to start at a moderate temperature and adjust as necessary based on reaction monitoring.[5][6]
-
Inert Atmosphere: Ensure the reaction is carried out under an inert atmosphere (e.g., nitrogen or argon) to prevent the degradation of reagents, especially if using strong bases.[6]
Issue 2: Presence of Significant Impurities in the Final Product
The formation of impurities complicates purification and reduces the overall efficiency of the synthesis.
Q6: My final product shows multiple peaks on GC-MS/LC-MS, indicating the presence of several byproducts. What are they likely to be and how can I minimize them?
Common Impurities and Their Origins:
-
Over-alkylated Products: As discussed, these are major byproducts in both reductive amination and direct alkylation.
-
Unreacted Starting Materials: Incomplete conversion will leave diethylenetriamine and acetone/isopropyl halide in the product mixture.
-
Products of Side Reactions with the Solvent: As mentioned, certain solvents can participate in the reaction, leading to unexpected byproducts.[4]
Minimization and Purification Strategies:
-
Reaction Condition Optimization: The troubleshooting steps outlined for low yield are also directly applicable to minimizing byproduct formation.
-
Purification Techniques:
-
Distillation: Given the different boiling points of diethylenetriamine, this compound, and higher boiling over-alkylated products, fractional distillation under reduced pressure can be an effective purification method.[7]
-
Chromatography: For laboratory-scale purifications, column chromatography can be used to separate the desired product from impurities.
-
Scavenger Resins: In some cases, scavenger resins can be employed to remove unreacted starting materials or specific byproducts.[8]
-
Data Summary Table
| Issue | Potential Cause | Recommended Solution | Key Parameters to Control |
| Low Yield | Over-alkylation in reductive amination | Use a large excess of diethylenetriamine; slow addition of acetone | Stoichiometry, addition rate |
| Low reactivity in direct alkylation | Use a more reactive alkylating agent (e.g., tosylate); optimize base and temperature | Alkylating agent, base, temperature | |
| Impurity Formation | Formation of di- and tri-isopropylated products | Same as for low yield due to over-alkylation | Stoichiometry, reaction conditions |
| Unreacted starting materials | Drive the reaction to completion; use appropriate purification | Reaction time, purification method | |
| Solvent-derived byproducts | Choose an inert solvent | Solvent selection |
Experimental Protocols
Protocol 1: Reductive Amination of Diethylenetriamine with Acetone
-
To a solution of diethylenetriamine (5 equivalents) in a suitable solvent (e.g., methanol or dichloromethane), add acetone (1 equivalent) dropwise at 0 °C.
-
Stir the mixture at room temperature for 1-2 hours to allow for imine formation.
-
Cool the reaction mixture back to 0 °C and add sodium triacetoxyborohydride (1.5 equivalents) portion-wise.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours.
-
Monitor the reaction progress by TLC or GC-MS.
-
Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate.
-
Extract the aqueous layer with a suitable organic solvent (e.g., dichloromethane).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by fractional distillation under vacuum.
Protocol 2: Direct N-Alkylation of Diethylenetriamine
-
To a solution of diethylenetriamine (3 equivalents) and a non-nucleophilic base such as potassium carbonate (2 equivalents) in a polar aprotic solvent (e.g., DMF), add 2-bromopropane (1 equivalent) dropwise at room temperature under an inert atmosphere.
-
Heat the reaction mixture to 60-80 °C and stir for 12-24 hours.
-
Monitor the reaction by TLC or GC-MS.
-
After cooling to room temperature, filter off the inorganic salts.
-
Remove the solvent under reduced pressure.
-
Purify the residue by fractional distillation under vacuum.
Visualizing Reaction Pathways and Troubleshooting
Reductive Amination Pathway
Caption: Reductive amination of diethylenetriamine with acetone.
Troubleshooting Workflow for Low Yield
Caption: A logical workflow for troubleshooting low product yield.
References
-
Minimizing byproduct formation in reductive amination. BenchChem Technical Support. 3
-
Application Note – Reductive Amination. Sigma-Aldrich.
-
Troubleshooting guide for "2-Ethyloxolan-3-amine" alkylation reactions. BenchChem. 5
-
Amine synthesis by reductive amination (reductive alkylation). Organic Chemistry Portal.
-
Reductive amination. Wikipedia.
-
Reductive Amination, and How It Works. Master Organic Chemistry.
-
Technical Support Center: Troubleshooting Low Reactivity in Alkylation Experiments. BenchChem. 6
-
US Patent 4647701A, Processes for producing diethylenetriamine from monoethanolamine. Google Patents.
-
Green Catalytic Synthesis of Ethylenediamine from Ethylene Glycol and Monoethanolamine: A Review. PMC - NIH.
-
Reductive Amination with a Scavenger: The Most “Combinatorial” of Two-Component Reactions. 8
-
Dealkylation reactions offer convenient synthetic strategies for the preparation of amines. 9
-
This compound technical grade, 75%. Sigma-Aldrich.
-
N-alkylation of ethylenediamine with alcohols catalyzed by CuO-NiO/γ-Al2O3.
-
WO2016033115A1 - Method of producing n-alkyl polyamines. Google Patents.
-
Specific solvent issues with Reductive Amination/Alkylation. Wordpress.
Sources
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- 6. pdf.benchchem.com [pdf.benchchem.com]
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- 8. chem.msu.ru [chem.msu.ru]
- 9. Thieme E-Books & E-Journals [thieme-connect.de]
challenges in the purification of N1-Isopropyldiethylenetriamine and solutions
Welcome to the Technical Support Center for the purification of N1-Isopropyldiethylenetriamine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting for common challenges encountered during the purification of this versatile polyamine. Our approach is rooted in practical, field-proven insights to ensure the integrity and purity of your final product.
I. Understanding the Challenges: A Proactive Approach to Purification
This compound, a valuable building block in organic synthesis, presents unique purification challenges primarily stemming from its synthesis route and inherent chemical properties. A common and efficient method for its synthesis is the reductive amination of diethylenetriamine with acetone. This seemingly straightforward reaction can lead to a complex mixture of products, demanding a robust purification strategy.
Common Synthesis Pathway and Potential Impurities:
The reductive amination process, while effective, rarely proceeds with 100% selectivity. Understanding the potential side reactions is the first step in devising a successful purification protocol.
-
Starting Materials: Unreacted diethylenetriamine and acetone.
-
Isomeric Product: N2-Isopropyldiethylenetriamine, formed by the reaction at the secondary amine of diethylenetriamine.
-
Over-alkylation Product: N,N'-Diisopropyldiethylenetriamine, resulting from the reaction of the product with another molecule of acetone.
-
Partially Reduced Intermediate: N1-Isopropenyldiethylenetriamine, if the reduction of the imine intermediate is incomplete.
The similarity in the physical properties of these impurities to the desired product makes purification a non-trivial task.
II. Troubleshooting Guide: Distillation and Beyond
Fractional distillation under reduced pressure is the primary method for purifying this compound. However, several issues can arise. This section addresses these challenges in a question-and-answer format.
Frequently Asked Questions (FAQs) - Purification
Q1: My distillation is proceeding very slowly, and I'm not getting a clear separation of fractions. What could be the issue?
A1: This is a common problem when dealing with high-boiling amines. Several factors could be at play:
-
Inadequate Vacuum: A stable and sufficiently low vacuum is crucial for distilling high-boiling compounds at a reasonable temperature, which helps prevent thermal degradation. Ensure your vacuum pump is functioning correctly and all connections are airtight.
-
Insufficient Heating or Heat Loss: The distillation flask needs to be heated evenly and adequately. Use a heating mantle with a stirrer for uniform heat distribution. Insulating the distillation column with glass wool or aluminum foil can minimize heat loss and improve the efficiency of the separation.
-
Column Efficiency: For closely boiling isomers, a highly efficient fractional distillation column is necessary. A Vigreux column may not be sufficient. Consider using a packed column (e.g., with Raschig rings or metal sponge packing) to increase the number of theoretical plates.
Q2: I'm observing co-distillation of my product with a lower-boiling impurity. How can I improve the separation?
A2: This often points to the presence of an azeotrope, a mixture of liquids that has a constant boiling point and composition throughout distillation. Water is a common culprit in forming azeotropes with amines.
-
Drying the Crude Product: Before distillation, it is imperative to dry the crude product thoroughly. Anhydrous sodium sulfate or magnesium sulfate can be used, but for amines, potassium hydroxide (KOH) or calcium hydride (CaH2) are often more effective as they also remove acidic impurities.[1]
-
Azeotropic Distillation: If water is a persistent issue, consider an azeotropic distillation. By adding a solvent that forms a low-boiling azeotrope with water (e.g., toluene), you can remove the water as the azeotrope, and then proceed with the purification of the dried amine.
Q3: My purified product is clear initially but turns yellow or develops a precipitate upon standing. What is happening?
A3: Polyamines are susceptible to degradation, especially when exposed to air and light.
-
Reaction with Carbon Dioxide: Amines can react with atmospheric carbon dioxide to form carbamate salts, which may appear as a precipitate or cause cloudiness.[2][3][4][5][6] To prevent this, handle the purified amine under an inert atmosphere (e.g., nitrogen or argon) and store it in tightly sealed containers.
-
Oxidation: Amines can be oxidized by atmospheric oxygen, leading to colored impurities. Storing the product under an inert atmosphere and in amber-colored vials can mitigate this issue.
-
Thermal Degradation: As mentioned, high temperatures during distillation can cause degradation.[7] It is crucial to use the lowest possible temperature for distillation, which is achieved by employing a good vacuum.
III. Recommended Purification Protocol: Vacuum Fractional Distillation
This protocol provides a step-by-step methodology for the purification of this compound.
1. Pre-distillation Drying:
-
To the crude reaction mixture, add anhydrous potassium hydroxide pellets and stir for several hours, or until the liquid is clear. This will remove both water and any acidic byproducts.
-
Filter the mixture to remove the drying agent.
2. Vacuum Fractional Distillation Setup:
-
Assemble a fractional distillation apparatus with a packed column (e.g., filled with stainless steel sponge) for high efficiency.
-
Use a two-necked flask as the receiving flask to allow for the collection of different fractions without breaking the vacuum.
-
Ensure all glass joints are well-sealed with appropriate vacuum grease.
-
Connect the apparatus to a vacuum pump with a cold trap in between to protect the pump from corrosive vapors.
3. Distillation Procedure:
-
Begin by slowly reducing the pressure to the desired level (e.g., 1-10 mmHg).
-
Gradually heat the distillation flask using a heating mantle with magnetic stirring.
-
Collect a forerun fraction, which will contain any low-boiling impurities such as residual acetone and water.
-
Carefully monitor the temperature at the head of the column. A stable temperature reading indicates the distillation of a pure fraction.
-
Collect the main fraction corresponding to the boiling point of this compound at the working pressure.
-
Collect any higher-boiling fractions separately.
Boiling Point Data for Key Compounds:
| Compound | Boiling Point (°C at 760 mmHg) | Notes |
| Diethylenetriamine | 207 | Starting material |
| This compound | 222 | Product |
| N,N'-Diisopropylethylenediamine | 169-171 | Potential over-alkylation byproduct (related structure)[8][9] |
| Diisopropylamine | 84 | Related structure, for boiling point comparison[10][11] |
Note: Boiling points at reduced pressure will be significantly lower. Use a nomograph to estimate the boiling point at your working pressure.
IV. Purity Analysis: Ensuring the Quality of Your Product
Confirming the purity of the final product is a critical step. Several analytical techniques can be employed.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is an excellent technique for assessing the purity of volatile amines and identifying impurities.
Sample Preparation:
-
Due to the polar nature of amines, derivatization is often necessary to improve chromatographic peak shape and resolution.[7][12][13] A common derivatization agent is ethylchloroformate.
-
Dissolve a small amount of the sample in an appropriate solvent (e.g., dichloromethane) and add the derivatizing agent according to established protocols.
GC-MS Conditions (General Guidance):
-
Column: A mid-polarity column (e.g., 5% phenyl-methylpolysiloxane) is a good starting point.
-
Injection: Split injection is typically used to avoid column overload.
-
Temperature Program: Start with a low initial temperature and ramp up to a temperature that allows for the elution of all components.
-
MS Detection: Use electron ionization (EI) and scan a mass range that covers the molecular weights of the expected product and impurities.
High-Performance Liquid Chromatography (HPLC)
HPLC can also be used for purity analysis, often with pre-column derivatization to introduce a UV-active or fluorescent tag.
Derivatization:
-
Reagents such as dansyl chloride or o-phthalaldehyde (OPA) are commonly used to derivatize primary and secondary amines, making them detectable by UV or fluorescence detectors.
HPLC Conditions (General Guidance):
-
Column: A reversed-phase C18 column is typically used.
-
Mobile Phase: A gradient of acetonitrile and water or methanol and water with a suitable buffer is common.
-
Detection: UV detection at a wavelength appropriate for the chosen derivative or fluorescence detection for higher sensitivity.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H and ¹³C NMR spectroscopy are powerful tools for structural confirmation and purity assessment.
-
¹H NMR: The spectrum of pure this compound should show characteristic signals for the isopropyl group (a doublet and a septet) and the ethylenediamine backbone. The integration of these signals should correspond to the number of protons in each environment. Impurities will present as additional signals.
-
¹³C NMR: This will provide information on the number of unique carbon atoms in the molecule, further confirming its structure.
-
Quantitative NMR (qNMR): By using an internal standard with a known concentration, NMR can be used for the quantitative determination of purity.[1]
V. Visualization of Key Concepts
Synthesis and Impurity Formation Pathway
Caption: Synthesis of this compound and potential impurities.
Purification Workflow
Caption: General workflow for the purification of this compound.
VI. References
-
Burfield, D. R., & Smithers, R. H. (1983). Desiccant efficiency in solvent and reagent drying. 5. Amines. The Journal of Organic Chemistry, 48(14), 2420–2422.
-
Dangerfield, E. M., Plunkett, C. H., Win-Mason, A. L., Stocker, B. L., & Timmer, M. S. M. (2010). Amine Synthesis by Reductive Amination of Aldehydes and Hemiacetals. The Journal of Organic Chemistry, 75(16), 5470–5477.
-
Delloyd's Lab-Tech. (n.d.). Solvent Drying and Drying Agents. Retrieved from
-
Goez, M. (1998). An in Situ Drying Method for Preparing NMR Samples with Extremely Low Water Content. Journal of Magnetic Resonance, 135(1), 14-16.
-
Hanff, E., et al. (2009). A quantitative GC-MS method for three major polyamines in postmortem brain cortex. Journal of Mass Spectrometry, 44(5), 736-743.
-
Hünig, S., & Kiessel, M. (1958). Spezifische Protonenacceptoren als Hilfsbasen bei der Dehydrohalogenierung. Chemische Berichte, 91(2), 380-392.
-
Jevtić, I. I., Došen-Mićović, L., Ivanović, E. R., & Ivanović, M. D. (2016). Mechanistic insights into carbamate formation from CO2 and amines: the role of guanidine–CO2 adducts. Catalysis Science & Technology, 6(18), 6855-6863.
-
Master Organic Chemistry. (2017). Reductive Amination, and How It Works. Retrieved from [Link]
-
MDPI. (2023). Pentafluoropropionic Anhydride Derivatization and GC-MS Analysis of Histamine, Agmatine, Putrescine, and Spermidine: Effects of Solvents and Starting Column Temperature. Molecules, 28(2), 835.
-
National Institute of Standards and Technology. (n.d.). Diisopropylamine. In NIST Chemistry WebBook. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Amine synthesis by reductive amination (reductive alkylation). Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Carbamate synthesis by amination (carboxylation) or rearrangement. Retrieved from [Link]
-
PubChem. (n.d.). Diethylenetriamine. Retrieved from [Link]
-
PubChem. (n.d.). Nitrogen. Retrieved from [Link]
-
ResearchGate. (2015). Carbamate Formation in Aqueous - diamine - CO2 Systems. Retrieved from [Link]
-
Seiler, N., & Demisch, L. (1977). Oxidative degradation of amines. In Research Methods in Neurochemistry (pp. 185-209). Springer, Boston, MA.
-
University of Rochester, Department of Chemistry. (n.d.). Purification: Fractional Distillation. Retrieved from [Link]
-
Wikipedia. (n.d.). N,N-Diisopropylethylamine. Retrieved from [Link]
-
Wikipedia. (n.d.). Vacuum distillation. Retrieved from [Link]
-
Zaitsev, V. P., et al. (2023). Continuous Synthesis of Carbamates from CO2 and Amines. ACS Omega, 8(49), 46848–46856.
Sources
- 1. Drying solvents and Drying agents [delloyd.50megs.com]
- 2. Mechanistic insights into carbamate formation from CO2 and amines: the role of guanidine–CO2 adducts - Catalysis Science & Technology (RSC Publishing) [pubs.rsc.org]
- 3. Carbamate synthesis by amination (carboxylation) or rearrangement [organic-chemistry.org]
- 4. Continuous Synthesis of Carbamates from CO2 and Amines - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. EP1756045A1 - Process for the preparation of carbamates of primary and secondary polyamines - Google Patents [patents.google.com]
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- 8. N,N'-Diisopropylethylenediamine | 4013-94-9 [amp.chemicalbook.com]
- 9. 4013-94-9 CAS MSDS (N,N'-Diisopropylethylenediamine) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 10. Reductive aminations by imine reductases: from milligrams to tons - Chemical Science (RSC Publishing) [pubs.rsc.org]
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- 13. youtube.com [youtube.com]
Technical Support Center: Optimizing Derivatization of N1-Isopropyldiethylenetriamine
Prepared by the Office of the Senior Application Scientist
Welcome to the technical support guide for the derivatization of N1-Isopropyldiethylenetriamine. This document is designed for researchers, scientists, and drug development professionals to provide in-depth, practical guidance and troubleshooting advice for this specific application. Our goal is to move beyond simple protocols and offer a deeper understanding of the reaction dynamics to empower you to optimize your experimental outcomes.
This compound is a polyamine with two primary and one secondary amine groups, all of which are nucleophilic and can participate in derivatization reactions. The choice of derivatization strategy is critical as it directly impacts the analyte's properties, such as its volatility, thermal stability, or detectability for chromatographic analysis.[1][2] This guide will address common challenges and frequently asked questions to ensure your derivatization is successful and reproducible.
Understanding the Molecule: Reactivity of this compound
Before delving into specific protocols, it's crucial to understand the structure of this compound. It possesses three amine groups with different steric hindrances and basicities, which will influence their reactivity with derivatizing agents. The two primary amines are generally more reactive than the secondary amine.[2]
Caption: Structure of this compound with reactive sites.
Frequently Asked Questions (FAQs)
Q1: Why is derivatization of this compound necessary for analysis?
A1: Polyamines like this compound are often challenging to analyze directly using techniques like reversed-phase HPLC or GC. This is due to their high polarity, which leads to poor retention on non-polar stationary phases, and their lack of a strong chromophore or fluorophore, resulting in low sensitivity with UV or fluorescence detectors.[3] Derivatization converts the polar amine groups into less polar, more readily detectable moieties, improving chromatographic separation and enhancing detection sensitivity.[1]
Q2: What are the most common derivatization reagents for polyamines like this compound?
A2: Several reagents are commonly used, each with its own advantages:
-
Dansyl Chloride (DnsCl): Reacts with primary and secondary amines to produce highly fluorescent derivatives that are stable and well-suited for HPLC with fluorescence detection.[4][5]
-
Fluorescamine: A non-fluorescent reagent that reacts rapidly with primary amines to form intensely fluorescent products. It does not react with secondary amines, which can be an advantage for selective analysis or a disadvantage if all amine groups need to be derivatized.[6][7]
-
Isobutyl Chloroformate: Used for carbamoylation of amines, creating derivatives suitable for LC-MS analysis. The reaction is typically fast.[3]
-
Benzoyl Chloride: A cost-effective reagent that forms UV-active derivatives, suitable for HPLC-UV analysis.[8]
-
9-fluorenylmethyl chloroformate (FMOC-Cl): Forms highly fluorescent and stable derivatives with both primary and secondary amines, making it suitable for sensitive detection by HPLC-FLD.[9]
Q3: How does pH affect the derivatization reaction?
A3: The pH of the reaction medium is a critical parameter. Most derivatization reactions for amines require a basic pH (typically pH 9-10).[5][10] Under these conditions, the amine groups are deprotonated and exist as free amines (-NH2, -NH-), which are nucleophilic and can readily attack the electrophilic derivatizing reagent. In acidic conditions, the amines are protonated to form ammonium salts (-NH3+, -NH2+-), which are not nucleophilic and will not react.[11] Therefore, maintaining the correct pH is essential for a complete reaction.
Q4: What is the impact of temperature and reaction time on the derivatization efficiency?
A4: Both temperature and reaction time need to be optimized for each specific protocol. Increasing the reaction temperature can enhance the reaction rate and yield.[12] However, excessively high temperatures can lead to reagent or derivative degradation. Reaction time must be sufficient to allow for complete derivatization of all amine groups. An incomplete reaction will result in a mixture of partially and fully derivatized products, complicating quantification. For example, dansylation is often performed at 60°C for one hour to ensure a complete reaction.[10]
Troubleshooting Guide
This section addresses specific issues that you may encounter during your experiments.
Issue 1: Low or no product yield.
-
Possible Cause 1: Incorrect pH.
-
Explanation: As mentioned in the FAQ, if the reaction medium is not sufficiently basic, the amine groups on this compound will be protonated and non-reactive.[11] This is a common issue when samples are prepared by acid extraction (e.g., with perchloric acid) and not properly neutralized and buffered before adding the derivatizing reagent.[13]
-
Solution: Ensure the pH of the reaction mixture is within the optimal range for your chosen reagent (e.g., pH 9-10 for dansyl chloride).[5] Use a suitable buffer, such as a borate or carbonate buffer, to maintain a stable pH throughout the reaction.
-
-
Possible Cause 2: Reagent Degradation.
-
Explanation: Many derivatizing agents, such as dansyl chloride and fluorescamine, are sensitive to moisture and can hydrolyze over time, rendering them inactive.[6][14]
-
Solution: Purchase fresh reagents and store them in a desiccator. Prepare reagent solutions fresh daily in an anhydrous solvent like acetonitrile or acetone.[6][14]
-
-
Possible Cause 3: Insufficient Reaction Time or Temperature.
-
Explanation: The derivatization reaction may be slow, especially if it involves the sterically hindered secondary amine.
-
Solution: Optimize the reaction time and temperature. You can run a time-course experiment (e.g., 15, 30, 60, 90 minutes) and analyze the product formation at each time point to determine the optimal reaction duration.[10] Similarly, test a range of temperatures (e.g., room temperature, 40°C, 60°C) to find the best condition.[12]
-
Issue 2: Multiple peaks in the chromatogram for a single analyte.
-
Possible Cause 1: Incomplete Derivatization.
-
Explanation: this compound has three reactive sites. If the reaction conditions (reagent concentration, time, temperature) are not optimal, you may get a mixture of mono-, di-, and tri-substituted products, each appearing as a different peak.
-
Solution: Increase the molar excess of the derivatizing reagent to drive the reaction to completion. Re-optimize the reaction time and temperature as described above.
-
-
Possible Cause 2: Side Reactions.
-
Explanation: Some derivatizing agents can participate in side reactions. For instance, N-hydroxysuccinimide (NHS) esters can be susceptible to hydrolysis, which can lead to byproducts.[15]
-
Solution: Ensure your reaction solvent is anhydrous. If using aqueous buffers, minimize the reaction time to what is necessary for complete derivatization to reduce the extent of reagent hydrolysis.
-
Issue 3: Poor reproducibility between experiments.
-
Possible Cause 1: Inconsistent pH.
-
Explanation: Small variations in pH can lead to significant differences in reaction efficiency.
-
Solution: Use a calibrated pH meter and freshly prepared buffers for each experiment.
-
-
Possible Cause 2: Sample Evaporation.
-
Explanation: If the reaction is carried out at elevated temperatures in open or poorly sealed vials, evaporation of the solvent can occur, concentrating the reactants and altering the reaction conditions.[12]
-
Solution: Use vials with tightly sealing caps, especially when heating. After the reaction, a quenching step can be added to stop the reaction consistently across all samples. For dansyl chloride, this can be done by adding an excess of a primary amine like ammonia or by acidification.[14][16]
-
Experimental Protocols & Data
Table 1: Optimized Reaction Conditions for Common Derivatization Reagents
| Derivatizing Reagent | pH | Temperature | Reaction Time | Solvent | Key Considerations |
| Dansyl Chloride | 9.0 - 10.0[5][10] | 38 - 60 °C[5][10] | 60 - 120 min[5][10] | Acetone/Water[5] | Stable fluorescent product. Reacts with primary and secondary amines. |
| Benzoyl Chloride | Alkaline (NaOH)[11] | 20 °C[8] | 40 min[8] | Methanol/Water[8] | Cost-effective. UV-active derivative. |
| Isobutyl Chloroformate | Not specified | 60 °C[17] | 15 min[3] | Diethyl Ether[17] | Fast reaction. Good for LC-MS. |
| Fluorescamine | 9.0[6] | Room Temp.[6] | Milliseconds to seconds[7] | Acetone or ACN[6] | Reacts only with primary amines. Prone to hydrolysis.[6] |
General Derivatization Workflow
The following diagram outlines a typical workflow for the derivatization of this compound for HPLC analysis.
Caption: General workflow for derivatization and analysis.
References
-
Simultaneous Determination of Polyamines and Steroids in Human Serum from Breast Cancer Patients Using Liquid Chromatography–Tandem Mass Spectrometry. (2021). MDPI. [Link]
-
Central Composite Design to Optimizate the Derivatization Procedure for Analysis of Biogenic Amines by HPLC-UV. (n.d.). SciELO. [Link]
-
Sensitivity Enhancement for Separation-Based Analytical Techniques Utilizing Solid-Phase Enrichment Approaches and Analyte Derivatization for Trace Analysis in Various Matrices. (2022). MDPI. [Link]
-
Derivatization reaction and chemical structure of polyamines. PA polyamine. (n.d.). ResearchGate. [Link]
-
Urine polyamines determination using dansyl chloride derivatization in solid-phase extraction cartridges and HPLC. (1998). Analyst (RSC Publishing). [Link]
-
The Selection of the Best Derivatization Reagents for the Determination of Polyamines in Home-Made Wine Samples. (2023). PubMed Central. [Link]
-
Polyamines in biological samples: Rapid and robust quantification by solid-phase extraction online-coupled to liquid chromatography–tandem mass spectrometry. (2015). NIH. [Link]
-
The Selection of the Best Derivatization Reagents for the Determination of Polyamines in Home-Made Wine Samples. (2023). ResearchGate. [Link]
-
Fluorescamine. (n.d.). Interchim. [Link]
-
Optimization and validation of a derivatization method for analysis of biogenic amines in wines using RP-HPLC-DAD. (n.d.). ResearchGate. [Link]
-
The dansyl method for identifying N-terminal amino acids. (n.d.). PubMed. [Link]
-
Comparison of N-ethyl maleimide and N-(1-phenylethyl) maleimide for derivatization of biological thiols using liquid chromatography-mass spectrometry. (n.d.). ResearchGate. [Link]
-
Why am I not getting correct peaks of different polyamines in HPLC?. (2023). ResearchGate. [Link]
-
1.2.5. HPLC of amino acids as dansyl and dabsyl derivatives. (n.d.). ResearchGate. [Link]
-
OPTIMIZATION AND VALIDATION OF A DERIVATIZATION METHOD FOR ANALYSIS OF BIOGENIC AMINES IN WINES USING RP-HPLC-DAD. (2016). Macedonian Journal of Chemistry and Chemical Engineering. [Link]
-
Simple and practical derivatization procedure for enhanced detection of carboxylic acids in liquid chromatography–electrospray ionization-tandem mass spectrometry. (n.d.). ResearchGate. [Link]
-
Fig. 4 (top) Schematic representation of the reaction of fluorescamine... (n.d.). ResearchGate. [Link]
-
Polyamines determination by TLC and HPLC. (2016). ResearchGate. [Link]
-
N-hydroxysuccinimidyl derivatization reagents, friends or foes? From synthesis to derivatization of amino compounds and their analysis using liquid chromatography tandem mass spectrometry. (2025). ResearchGate. [Link]
-
A Pre-Column Derivatization Method for the HPLC-FLD Determination of Dimethyl and Diethyl Amine in Pharmaceuticals. (2024). MDPI. [Link]
-
The Use of Dansyl Chloride to Probe Protein Structure and Dynamics. (2025). MDPI. [Link]
-
Determination of polyamines by precolumn derivatization with 9-fluorenylmethyl chloroformate and reverse-phase high-performance liquid chromatography. (1988). PubMed. [Link]
-
Targeted quantification of amino acids by dansylation. (2018). PMC - NIH. [Link]
-
What is the reaction mechanism between fluorescamine and primary amines?. (2014). ResearchGate. [Link]
-
The Use of Dansyl Chloride to Probe Protein Structure and Dynamics. (2025). ResearchGate. [Link]
-
[Reaction of Fluorescamine With Nitrogen Bases in Nucleotides and Single-Stranded Synthetic and Native Oligonucleotides]. (1988). PubMed. [Link]
Sources
- 1. mdpi.com [mdpi.com]
- 2. The Use of Derivatization Reagents for Gas Chromatography (GC) [sigmaaldrich.com]
- 3. Polyamines in biological samples: Rapid and robust quantification by solid-phase extraction online-coupled to liquid chromatography–tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The dansyl method for identifying N-terminal amino acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. interchim.fr [interchim.fr]
- 7. sigmaaldrich.com [sigmaaldrich.com]
- 8. scielo.br [scielo.br]
- 9. Determination of polyamines by precolumn derivatization with 9-fluorenylmethyl chloroformate and reverse-phase high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. mjcce.org.mk [mjcce.org.mk]
- 11. researchgate.net [researchgate.net]
- 12. mdpi.com [mdpi.com]
- 13. researchgate.net [researchgate.net]
- 14. Targeted quantification of amino acids by dansylation - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. The Use of Dansyl Chloride to Probe Protein Structure and Dynamics [mdpi.com]
- 17. mdpi.com [mdpi.com]
addressing stability issues of N1-Isopropyldiethylenetriamine in aqueous solutions
Introduction: Understanding the Challenges of N1-Isopropyldiethylenetriamine in Aqueous Solutions
This compound is a polyamine compound with utility in various research and development applications. As with many polyamines, its chemical stability in aqueous solutions is a critical factor for ensuring experimental reproducibility and the integrity of results. Polyamines, which are characterized by multiple amino groups, are susceptible to several degradation pathways, primarily oxidation and pH-dependent reactions.[1][2] This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to understand, mitigate, and troubleshoot stability issues associated with this compound solutions.
Due to the limited availability of public data specifically for this compound, this document synthesizes established principles from the broader chemistry of polyamines, such as diethylenetriamine (DETA) and spermine, to provide actionable best practices and troubleshooting advice.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section addresses common issues encountered when working with aqueous solutions of this compound.
Solution Preparation & Storage
Q1: What is the best way to prepare and store a stock solution of this compound?
A1: Proper preparation and storage are the first lines of defense against degradation.
-
Solvent Choice: Use high-purity, degassed water (e.g., HPLC-grade, boiled and cooled, or sparged with an inert gas like argon or nitrogen) to minimize dissolved oxygen, a key driver of oxidative degradation.[1][2]
-
pH Considerations: Polyamines are basic and will create alkaline solutions. While specific data is limited, it is generally advisable to maintain a neutral to slightly acidic pH for amine-containing compounds to prevent potential base-catalyzed degradation.[2] However, the optimal pH for your specific application should be empirically determined, as protonation of the amine groups can also influence their function.
-
Storage Conditions:
-
Aliquoting: Prepare single-use aliquots to avoid repeated freeze-thaw cycles. This minimizes water condensation and oxygen introduction into the stock.
-
Temperature: Store aliquots frozen at -20°C or below. For short-term use, refrigeration at 2-8°C may be acceptable, but stability should be verified. As a conservative guideline based on related polyamines, aliquots stored at -20°C should be considered for use within one month.[2]
-
Inert Atmosphere: For maximum stability, purge the headspace of the storage vial with argon or nitrogen before sealing and freezing.
-
Light Protection: Store vials in the dark or use amber vials. While specific photostability data is unavailable, protecting chemicals from light is a universal best practice.[2]
-
Q2: My frozen this compound solution has a precipitate after thawing. Is it still usable?
A2: This may be due to concentration effects during freezing or potential degradation.
-
Attempt to Redissolve: Gently warm the solution to room temperature and vortex thoroughly.
-
Inspect: If the precipitate fully redissolves and the solution is clear and colorless, it was likely due to concentration effects and is usable.
-
Suspect Degradation: If the precipitate does not dissolve, or if the solution is discolored (e.g., yellow or brown), this may indicate degradation or reaction with buffer components. The solution should be discarded.[2]
Degradation & Stability
Q3: My this compound solution has turned yellow/brown over time. What causes this?
A3: Discoloration is a common indicator of oxidative degradation. The lone pair of electrons on the nitrogen atoms makes them susceptible to oxidation, which can lead to the formation of colored byproducts like imines and, subsequently, more complex polymerized products. This process is accelerated by the presence of dissolved oxygen, metal ions (which can catalyze oxidation), and light.
Q4: How does pH affect the stability of this compound?
A4: The pH of the solution dictates the protonation state of the three amine groups in this compound.
-
At acidic to neutral pH: The amine groups will be protonated (-NH2+-, -NH3+). This positively charged state generally reduces the susceptibility of the nitrogen to oxidation because the lone pair of electrons is less available.
-
At alkaline pH: The amine groups will be in their free base form (-NH-, -NH2). In this state, the lone pair of electrons is readily available, making the molecule more susceptible to oxidation and other reactions.
Therefore, the stability of the compound can be significantly influenced by the pH of the formulation. The optimal pH will be a balance between maintaining stability and ensuring the compound is in the correct protonation state for its intended biological or chemical activity.
Q5: What are the likely degradation products of this compound?
A5: While specific degradation products have not been characterized in the public literature, we can infer likely pathways from similar amines.[1] The primary degradation route is likely oxidation, which can lead to a variety of products through reactions such as:
-
Oxidative deamination: Removal of an amine group.
-
N-oxidation: Formation of N-oxides.
-
Carbon-Nitrogen bond cleavage: Breaking the molecule into smaller fragments. For instance, studies on similar diamines have shown that C-N bond cleavage can result in the formation of smaller amines like ethylamine.[1]
The diagram below illustrates a hypothetical oxidative degradation pathway.
Caption: Hypothetical pathways for this compound degradation.
Experimental Protocols & Workflows
To ensure the reliability of your experiments, it is crucial to validate the stability of your this compound solutions under your specific experimental conditions.
Protocol 1: Forced Degradation Study
This protocol provides a framework for rapidly assessing the stability of your compound under various stress conditions.
Objective: To identify key factors that cause degradation and to understand the compound's stability profile.
Materials:
-
This compound
-
HPLC-grade water
-
0.1 M HCl, 0.1 M NaOH
-
3% Hydrogen Peroxide (H2O2)
-
Calibrated pH meter
-
HPLC system with UV or MS detector
-
Incubator and/or water bath
Methodology:
-
Prepare Stock Solution: Prepare a 1 mg/mL stock solution of this compound in HPLC-grade water.
-
Aliquot for Stress Conditions: Dispense the stock solution into separate, clearly labeled vials for each condition:
-
Control: No added stressor, store at 2-8°C.
-
Acid Hydrolysis: Add 0.1 M HCl to adjust the pH to ~2.
-
Base Hydrolysis: Add 0.1 M NaOH to adjust the pH to ~12.
-
Oxidation: Add an equal volume of 3% H2O2.
-
Thermal Stress: Use an aliquot of the original stock solution.
-
-
Incubation:
-
Incubate the Acid, Base, and Thermal vials at 60°C for 24 hours.
-
Keep the Oxidation vial at room temperature for 24 hours.
-
Store the Control vial at 2-8°C.
-
-
Analysis:
-
After incubation, neutralize the acid and base samples.
-
Analyze all samples, including a "time zero" (T=0) sample from the original stock, by a suitable analytical method (e.g., HPLC).
-
Compare the chromatograms. Look for a decrease in the peak area of the parent compound and the appearance of new peaks, which represent degradation products.
-
Data Interpretation:
Summarize the percentage of remaining this compound in a table for easy comparison.
| Stress Condition | Incubation | % Parent Compound Remaining | Observations |
| T=0 Control | N/A | 100% | Single sharp peak |
| 24h Control | 2-8°C | (e.g., 99.5%) | Minimal change |
| Acid Hydrolysis | 60°C, 24h | (e.g., 95%) | Minor degradation peaks |
| Base Hydrolysis | 60°C, 24h | (e.g., 60%) | Significant new peaks |
| Oxidation (H2O2) | RT, 24h | (e.g., 40%) | Multiple degradation peaks |
| Thermal Stress | 60°C, 24h | (e.g., 98%) | Very slight degradation |
This table uses example data and should be populated with your experimental results.
Workflow for Stability Assessment
The following diagram outlines the logical flow for conducting a stability assessment study.
Caption: Step-by-step workflow for a forced degradation study.
References
- This citation is intentionally left blank as no direct reference for this compound degrad
-
Chou, S., Chen, Y., & Chen, C. (2003). Effects of polyamines on the thermal stability and formation kinetics of DNA duplexes with abnormal structure. Nucleic Acids Research, 31(10), 2485–2492. [Link]
-
Verdegaal, W., et al. (2016). Mechanistic Studies of Oxidative Degradation in Diamine-Appended Metal–Organic Frameworks Exhibiting Cooperative CO2 Capture. ChemRxiv. [Link]
-
Raju, V., et al. (2020). Analytical Method Development and Validation for the Quantification of Acetone and Isopropyl Alcohol in the Tartaric Acid Base Pellets of Dipyridamole Modified Release Capsules by Using Headspace Gas Chromatographic Technique. Journal of Chemistry. [Link]
-
Pitter, P., & Sýkora, V. (2001). Biodegradability of ethylenediamine-based complexing agents and related compounds. Chemosphere, 44(4), 823-826. [Link]
-
Heiderscheidt, E., et al. (2016). Evaluation and Optimisation of Chemical Treatment for Non-Point Source Pollution Control Purification of Peat Extraction Runoff Water. ResearchGate. [Link]
-
Polyamine Boiler Treatment Technology. (n.d.). GE Water & Process Technologies. [Link]
-
Xu, C., et al. (2024). Diethylenetriamine-functionalized reduced graphene oxide having more amino groups for methylene blue removal. RSC Advances, 14(5), 3233-3240. [Link]
-
High-Quality Polyamine Flocculant Supplier. (n.d.). SINOFLOC Chemical. [Link]
-
Wang, T., et al. (2023). Corrosion Behavior of Carbon Steel in Diethylenetriamine Solution for Post-combustion CO2 Capture. ACS Omega, 8(39), 36173–36184. [Link]
-
Arnold, M. (2020). Partitioning and biodegradation of diethylenetriamine (DETA) and metal-DETA chelates, and their predicted behaviour in tailings. Queen's University Thesis. [Link]
Sources
Navigating the Challenges of a Hygroscopic Reagent: A Technical Guide to N1-Isopropyldiethylenetriamine
For Researchers, Scientists, and Drug Development Professionals: A comprehensive guide to managing the hygroscopic nature of N1-Isopropyldiethylenetriamine in experimental workflows.
This compound, a versatile polyamine ligand and organic building block, is a powerful tool in a researcher's arsenal. However, its pronounced hygroscopic and air-sensitive nature can introduce significant variability and challenges in experimental setups, leading to irreproducible results and failed reactions. This technical support center provides a curated collection of troubleshooting guides and frequently asked questions to empower researchers to confidently handle this reagent and ensure the integrity of their experiments.
Section 1: Understanding the Problem - The Impact of Water and CO₂ Contamination
The primary challenge in working with this compound stems from its propensity to absorb moisture from the atmosphere. This absorbed water can act as an unwanted nucleophile, a proton source, or a catalyst poison, significantly impacting reaction outcomes. Furthermore, as a primary and secondary amine, it readily reacts with atmospheric carbon dioxide to form carbamate salts.
Q1: My reaction yield is consistently low when using this compound. Could water be the culprit?
A1: Absolutely. The presence of water can negatively affect your reaction in several ways:
-
Competitive Reactions: Water can compete with your desired nucleophile, leading to the formation of unwanted byproducts.
-
Catalyst Deactivation: In metal-catalyzed reactions, water can hydrolyze the active catalyst, rendering it inactive.
-
Alteration of Reaction Conditions: The presence of water can change the polarity of the solvent system, affecting reaction rates and equilibria. For instance, in Atom Transfer Radical Polymerization (ATRP), the addition of water to organic solvents can enhance the polymerization rate, which may not be desirable for controlled polymer synthesis.[1][2]
Q2: I've noticed a white precipitate forming in my bottle of this compound. What is it and is the reagent still usable?
A2: The white precipitate is likely a carbamate salt, formed from the reaction of the amine with atmospheric CO₂. The primary and secondary amine functionalities of this compound are susceptible to this reaction. The formation of carbamates can alter the stoichiometry of your reaction by consuming the amine.[3][4] While the presence of a small amount of precipitate may not render the entire bottle useless, it is a clear indicator of exposure to air and likely moisture. For sensitive applications, purification is recommended.
Section 2: Best Practices for Handling and Storage
Proper handling and storage are the first line of defense against the detrimental effects of moisture and CO₂.
Q3: What are the ideal storage conditions for this compound?
A3: To maintain its purity, this compound should be stored in a tightly sealed, amber glass bottle under an inert atmosphere (e.g., argon or nitrogen). The bottle should be kept in a cool, dry place. For long-term storage, a desiccator cabinet is recommended.
Q4: What are the essential techniques for handling this compound in the lab?
A4: Employing air-sensitive techniques is crucial. The use of a Schlenk line or a glovebox is highly recommended for all manipulations. This includes weighing, dispensing, and adding the reagent to your reaction vessel. All glassware should be rigorously dried, either in an oven or by flame-drying under vacuum, and cooled under an inert atmosphere before use.
Experimental Workflow: Transferring this compound using a Schlenk Line
Caption: Workflow for transferring this compound.
Section 3: Drying and Purification Protocols
Even with careful handling, this compound may require drying before use in highly sensitive reactions.
Q5: How can I effectively dry this compound?
A5: For rigorous drying, distillation from a suitable desiccant under reduced pressure is the most effective method.
Detailed Protocol: Drying this compound by Distillation
-
Pre-drying: Stir the this compound over a suitable drying agent overnight. Calcium hydride (CaH₂) is a common choice for amines. Caution: The addition of CaH₂ to wet amine can be exothermic and generate hydrogen gas. Add the drying agent slowly and in portions to the stirred amine.
-
Distillation Setup: Assemble a distillation apparatus that has been thoroughly flame-dried under vacuum and cooled under an inert atmosphere.
-
Distillation: Transfer the pre-dried amine to the distillation flask. Distill the amine under reduced pressure. The boiling point of this compound is approximately 222 °C at atmospheric pressure, so a vacuum will be necessary to achieve distillation at a manageable temperature.
-
Collection and Storage: Collect the distilled amine in a receiver flask under an inert atmosphere. The freshly distilled, dry amine should be used immediately or stored in a sealed flask with a Teflon stopcock under an inert atmosphere.
Table 1: Common Drying Agents for Amines
| Drying Agent | Advantages | Disadvantages |
| Calcium Hydride (CaH₂) | High efficiency for removing water. | Reacts to produce H₂, which is flammable. Can be slow. |
| Potassium Hydroxide (KOH) | Effective for basic amines. | Can be corrosive. |
| Molecular Sieves (4Å) | Good for removing small amounts of water. | Lower capacity than reactive desiccants. |
Section 4: Quantifying Water Content
To ensure the quality of your this compound, it is often necessary to determine its water content accurately.
Q6: What is the best method to determine the water content in this compound?
A6: Karl Fischer titration is the gold standard for accurate water determination in organic liquids.[5][6][7][8]
Key Considerations for Karl Fischer Titration of Amines:
-
pH Adjustment: this compound is a strong base, which can interfere with the Karl Fischer reaction by shifting the pH of the reagent. To obtain accurate results, the Karl Fischer reagent should be buffered with an acid, such as benzoic or salicylic acid, prior to the titration.[5]
-
Coulometric vs. Volumetric: For trace amounts of water, coulometric Karl Fischer titration is more sensitive. For higher water content, the volumetric method is suitable.
Q7: Can I use NMR spectroscopy to estimate the water content?
A7: Yes, ¹H NMR spectroscopy can be a quick, qualitative, or semi-quantitative method to check for the presence of water. The water peak in the NMR spectrum will appear as a broad singlet, and its chemical shift can vary depending on the solvent and concentration. For a more quantitative analysis, an internal standard with a known concentration can be used.
Section 5: Troubleshooting Experimental Failures
Q8: I am trying to synthesize a metal complex with this compound as a ligand, but the complex is either not forming or is impure. Could the hygroscopic nature of the ligand be the issue?
A8: Yes, this is a very likely cause. Water can compete with your ligand for coordination to the metal center, leading to the formation of aqua complexes or hydroxides, which can prevent the desired complex from forming or lead to a mixture of products.[9] The stability of metal complexes can be significantly influenced by the purity of the ligand.[10]
Troubleshooting Workflow: Failed Metal Complex Synthesis
Caption: Troubleshooting workflow for metal complex synthesis.
Q9: My polymerization reaction using this compound as a component of the catalytic system is showing poor control over molecular weight and a broad polydispersity. What could be the problem?
A9: In controlled polymerization techniques like ATRP, the presence of water can significantly affect the equilibrium between the active and dormant species, leading to a loss of control.[1][2] Water can also react with the initiator or the growing polymer chains. Ensuring all components of the polymerization, including the monomer, initiator, solvent, and the this compound, are rigorously dry is paramount for achieving a well-controlled polymerization.
Conclusion
The hygroscopic nature of this compound presents a manageable challenge with the right knowledge and techniques. By implementing stringent storage and handling protocols, employing appropriate drying and purification methods when necessary, and utilizing analytical techniques to verify purity, researchers can harness the full potential of this valuable reagent. This guide serves as a foundational resource to troubleshoot common issues and ensure the success and reproducibility of your experiments. For further in-depth information, please consult the references provided.
References
-
Royal Society of Chemistry. (n.d.). Mechanistic insights into carbamate formation from CO2 and amines: the role of guanidine–CO2 adducts. Catalysis Science & Technology. Retrieved from [Link]
-
National Center for Biotechnology Information. (2020). 1H-NMR Determination of Organic Compounds in Municipal Wastewaters and the Receiving Surface Waters in Eastern Cape Province of South Africa. Retrieved from [Link]
-
ResearchGate. (2021). Trends in Tragedy - An in-depth Study of Amine System Failures. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Polyamine Oxidase from Water Hyacinth: Purification and Properties. Retrieved from [Link]
-
ResearchGate. (2015). Water-Assisted Atom Transfer Radical Polymerization of N-Isopropylacrylamide: Nature of Solvent and Temperature. Retrieved from [Link]
-
ResearchGate. (2005). Oxidation of metal-diethylenetriamine-pentaacetate (DTPA) - Complexes during drinking water ozonation. Retrieved from [Link]
-
National Center for Biotechnology Information. (2020). Steric Effect of a Capping Ligand on the Formation of Supramolecular Coordination Networks of Ni(II): Solid-State Entrapment of Cyclic Water Dimer. Retrieved from [Link]
-
Atmospheric Chemistry and Physics. (2023). The effect of atmospherically relevant aminium salts on water uptake. Retrieved from [Link]
-
National Center for Biotechnology Information. (2017). Simple Modification of Karl-Fischer Titration Method for Determination of Water Content in Colored Samples. Retrieved from [Link]
-
ResearchGate. (2016). Polyamines determination by TLC and HPLC. Retrieved from [Link]
-
Carnegie Mellon University. (n.d.). ATRP in Protic Media. Matyjaszewski Polymer Group. Retrieved from [Link]
-
National Center for Biotechnology Information. (2019). Hygroscopic and Chemical Properties of Aerosol Emissions at a Major Mining Facility in Iran: Implications for Respiratory Deposition. Retrieved from [Link]
-
MDPI. (2024). Quantitative Detection of Carbamate Pesticide Residues in Vegetables Using a Microwave Ring Resonator Sensor. Retrieved from [Link]
- Google Patents. (n.d.). Karl Fischer titration agent and method.
-
ScienceDirect. (1981). Isolation and characterization of a polyamine-peptide conjugate from human amniotic fluid. Archives of Biochemistry and Biophysics. Retrieved from [Link]
-
ResearchGate. (2016). Analysis of polyamines in biological samples by HPLC involving pre-column derivatization with o-phthalaldehyde and N-acetyl-L-cysteine. Retrieved from [Link]
-
AmmoniaKnowHow. (n.d.). Trends in Tragedy – An in-depth Study of Amine System Failures. Retrieved from [Link]
-
National Center for Biotechnology Information. (2025). Spectroscopic Identification of Carbamate Formation and Synergistic Binding in Amide–CO2® Complexes. Retrieved from [Link]
-
News-Medical.Net. (n.d.). Advantages and Limitations of Karl Fischer Titration. Retrieved from [Link]
-
ACS Publications. (2026). Gold-Catalyzed Cyclization of Pyrrole-Tethered Allenynes for the Synthesis of 4-Acylindoles and Its Application to the Ergot Alkaloid Scaffold. Organic Letters. Retrieved from [Link]
- Google Patents. (n.d.). Methylamines purification by distillation and purge.
-
Solis BioDyne. (n.d.). Troubleshooting guide for end-point PCR. Retrieved from [Link]
-
Università di Padova. (n.d.). Enhancement of the Rate of Atom Transfer Radical Polymerization in Organic Solvents by Addition of Water. Retrieved from [Link]
-
OSTI.GOV. (2025). Spectroscopic Identification of Carbamate Formation and Synergistic Binding in Amide–CO
Complexes. Retrieved from [Link] -
University of Rochester. (n.d.). Troubleshooting: My Reaction Failed: FAQ. Department of Chemistry. Retrieved from [Link]
-
Der Pharma Chemica. (n.d.). Antimicrobial and antioxidant studies on some transition metal complexes derived from the Schiff base ligand, 4-hydroxypent-3-en. Retrieved from [Link]
-
Wikipedia. (n.d.). Silica gel. Retrieved from [Link]
-
ResearchGate. (n.d.). Reaction mechanism leading to carbamate (1) formation for the.... Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Harnessing Water to Enhance Quadrupolar NMR Spectroscopy and Imaging. Retrieved from [Link]
-
Scribd. (n.d.). Exp. No. 1 Moisture (NFE 428). Retrieved from [Link]
-
Quveon. (n.d.). THE BASICS OF KARL FISCHER TITRATION. Retrieved from [Link]
-
Virginia Tech. (n.d.). MOISTURE CONTENT BY THE OVEN-DRY METHOD FOR INDUSTRIAL TESTING. Retrieved from [Link]
-
ResearchGate. (2021). Multi dentate ligands and metal complexes derived from Ninhydrin and Ethylene Diamine. Retrieved from [Link]
-
Japanese Pharmacopoeia. (n.d.). Water Determination (Karl Fischer Method). Retrieved from [Link]
-
Honeywell. (2016). Water Determination by Karl Fischer Titration. Retrieved from [Link]
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- 10. ATRP in Protic Media - Matyjaszewski Polymer Group - Carnegie Mellon University [cmu.edu]
Technical Support Center: Strategies to Minimize Impurities in N1-Isopropyldiethylenetriamine Production
Welcome to the Technical Support Center for the synthesis of N1-Isopropyldiethylenetriamine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance and troubleshooting strategies for achieving high purity in your synthesis. As your dedicated Senior Application Scientist, my goal is to equip you with the foundational knowledge and practical insights necessary to navigate the complexities of this synthesis, ensuring the integrity and reliability of your experimental outcomes.
Introduction to the Synthesis of this compound
This compound is a versatile polyamine building block crucial in various synthetic applications. The primary and most efficient method for its synthesis is the reductive amination of diethylenetriamine (DETA) with acetone. This reaction, while straightforward in principle, presents several challenges related to selectivity and impurity formation due to the presence of multiple reactive amine functionalities on the DETA molecule. This guide will dissect these challenges and provide robust strategies to mitigate them.
Core Synthesis Pathway: Reductive Amination
The fundamental reaction involves the condensation of diethylenetriamine with acetone to form an imine intermediate, which is then reduced in situ to the desired this compound.
Caption: Reductive amination of DETA with acetone.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities I should expect in the synthesis of this compound?
A1: The primary impurities arise from the high reactivity and multiple nucleophilic sites of the diethylenetriamine starting material. The most common impurities include:
-
Unreacted Starting Materials: Residual diethylenetriamine (DETA) and acetone.
-
Over-alkylation Products:
-
N,N'-Diisopropyldiethylenetriamine
-
N,N',N''-Triisopropyldiethylenetriamine
-
-
Reduction of Acetone: Isopropanol, if a non-selective reducing agent is used.
Q2: How can I control the selectivity to favor the formation of the mono-isopropyl derivative (this compound)?
A2: Controlling selectivity is the cornerstone of a successful synthesis. The key is to manipulate the reaction conditions to favor the mono-alkylation of the terminal primary amine, which is generally more reactive than the internal secondary amine. Here are the critical parameters:
-
Stoichiometry: A molar excess of diethylenetriamine relative to acetone can statistically favor mono-substitution. A good starting point is a DETA:acetone molar ratio of 2:1 to 3:1.
-
Temperature: Lower reaction temperatures (0-25°C) generally enhance selectivity by reducing the rate of competing side reactions.
-
Rate of Addition: Slow, dropwise addition of acetone to the reaction mixture containing DETA helps to maintain a low concentration of the alkylating agent, thereby minimizing over-alkylation.
Q3: Which reducing agent is best suited for this reaction?
A3: The choice of reducing agent is critical for both selectivity and minimizing side reactions.
-
Sodium Triacetoxyborohydride (NaBH(OAc)₃): This is often the preferred reagent for reductive aminations.[1] It is mild and exhibits excellent chemoselectivity for the imine over the ketone, reducing the likelihood of acetone being reduced to isopropanol.[1]
-
Catalytic Hydrogenation (H₂/Catalyst): This is a greener and often more cost-effective option for large-scale production.[2][3] Common catalysts include palladium on carbon (Pd/C) or Raney nickel. Careful optimization of hydrogen pressure and catalyst loading is necessary to control selectivity.
Q4: What is the best method for purifying the final product?
A4: Fractional distillation under reduced pressure is the most effective method for purifying this compound from unreacted starting materials and higher boiling over-alkylation products. Due to the relatively high boiling point of the product, vacuum distillation is essential to prevent thermal decomposition.
Q5: How can I monitor the progress of the reaction and analyze the purity of my product?
A5: Gas Chromatography-Mass Spectrometry (GC-MS) is the ideal analytical technique for both monitoring the reaction and assessing the final purity. It allows for the separation and identification of the starting materials, the desired product, and the various impurities. For quantitative analysis, it is recommended to use a validated GC-MS method with appropriate standards.[4]
Troubleshooting Guide
This section addresses specific issues you may encounter during your synthesis and provides actionable solutions.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low Yield of this compound | - Incomplete reaction. - Sub-optimal reaction conditions. - Loss of product during workup/purification. | - Monitor the reaction by GC-MS until the starting materials are consumed. - Optimize temperature, pressure (if using H₂), and reaction time. - Ensure efficient extraction and careful fractional distillation. |
| High Levels of Over-alkylation Impurities (Di- and Tri-isopropyl derivatives) | - Incorrect stoichiometry (excess acetone). - High reaction temperature. - Rapid addition of acetone. | - Use a molar excess of DETA (2:1 to 3:1 ratio to acetone). - Maintain a lower reaction temperature (0-25°C). - Add acetone dropwise to the reaction mixture over an extended period. |
| Presence of Isopropanol in the Product | - Use of a non-selective reducing agent (e.g., NaBH₄) that reduces acetone. | - Switch to a more chemoselective reducing agent like sodium triacetoxyborohydride (NaBH(OAc)₃).[1] - If using catalytic hydrogenation, optimize the reaction conditions to favor imine reduction. |
| Significant Amount of Unreacted DETA in the Final Product | - Insufficient amount of acetone used. - Incomplete reaction. | - Adjust the stoichiometry to use a slight excess of acetone if mono-alkylation is well-controlled. - Increase the reaction time and monitor for completion by GC-MS. |
Detailed Experimental Protocols
Protocol 1: Reductive Amination using Sodium Triacetoxyborohydride
This protocol is suitable for lab-scale synthesis and offers high selectivity.
-
Reaction Setup:
-
To a round-bottom flask equipped with a magnetic stirrer and a nitrogen inlet, add diethylenetriamine (DETA, 2.0 equivalents) and a suitable solvent such as dichloromethane (DCM) or 1,2-dichloroethane (DCE).
-
Cool the mixture to 0°C in an ice bath.
-
-
Imine Formation:
-
Slowly add acetone (1.0 equivalent) dropwise to the stirred solution over 30-60 minutes, maintaining the temperature at 0°C.
-
Allow the mixture to stir at 0°C for an additional 1-2 hours to ensure complete imine formation.
-
-
Reduction:
-
In a separate flask, prepare a slurry of sodium triacetoxyborohydride (NaBH(OAc)₃, 1.2 equivalents) in the same solvent.
-
Add the NaBH(OAc)₃ slurry portion-wise to the reaction mixture at 0°C.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by GC-MS.
-
-
Workup and Purification:
-
Quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate.
-
Separate the organic layer, and extract the aqueous layer with the solvent.
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by fractional vacuum distillation.
-
Protocol 2: Catalytic Hydrogenation
This protocol is more suitable for larger-scale synthesis.
-
Reaction Setup:
-
In a high-pressure autoclave, combine diethylenetriamine (DETA, 2.0 equivalents), acetone (1.0 equivalent), a suitable solvent (e.g., methanol or isopropanol), and a hydrogenation catalyst (e.g., 5% Pd/C or Raney nickel, 1-5 mol%).
-
-
Hydrogenation:
-
Seal the autoclave, purge with nitrogen, and then pressurize with hydrogen to the desired pressure (e.g., 5-20 bar).
-
Heat the mixture to the desired temperature (e.g., 40-80°C) with vigorous stirring.
-
Monitor the reaction by observing hydrogen uptake and periodically analyzing samples by GC-MS.
-
-
Workup and Purification:
-
After the reaction is complete, cool the autoclave to room temperature and carefully vent the hydrogen.
-
Filter the reaction mixture to remove the catalyst.
-
Remove the solvent under reduced pressure.
-
Purify the crude product by fractional vacuum distillation.
-
Visualizing Impurity Formation Pathways
The following diagram illustrates the primary and competing reaction pathways in the synthesis of this compound.
Caption: Competing reaction pathways in DETA isopropylation.
References
-
Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. The Journal of Organic Chemistry, 61(11), 3849–3862. [Link]
- Shimizu, S., et al. (2007). Ullmann's Encyclopedia of Industrial Chemistry. Wiley-VCH.
- Process for the reductive amination of aldehydes and ketones via the formation of macrocyclic polyimine intermediates. (2007).
-
Analysis of Nitrosamine Impurities in Drugs by GC-MS/MS. (2021). Restek. [Link]
-
Reductive amination. (n.d.). Wikipedia. [Link]
-
Reductive Amination, and How It Works. (2017). Master Organic Chemistry. [Link]
-
Amine synthesis by reductive amination (reductive alkylation). (n.d.). Organic Chemistry Portal. [Link]
-
Oliphant, S. J., & Morris, R. H. (2022). Density Functional Theory Study on the Selective Reductive Amination of Aldehydes and Ketones over Their Reductions to Alcohols Using Sodium Triacetoxyborohydride. ACS Omega, 7(34), 30554–30564. [Link]
- Synthesis method of N,N-diethyl isopropylamine. (2011).
- Reductive amination of aldehydes. (2002).
-
Quantitative analysis of nitrosamine impurities using liquid chromatography tandem mass spectrometry. (2023). ResearchGate. [Link]
-
Catalytic Behavior of Alkali Treated H-MOR in Selective Synthesis of Ethylenediamine via Condensation Amination of Monoethanolamine. (2019). MDPI. [Link]
-
Reductive Alkylation of Aromatic Amines with Enol Ethers. (2005). Semantic Scholar. [Link]
-
Data-driven Product-Process Optimization of N-isopropylacrylamide Microgel Flow-Synthesis. (2023). ResearchGate. [Link]
-
Polyamines in biological samples: Rapid and robust quantification by solid-phase extraction online-coupled to liquid chromatography–tandem mass spectrometry. (2017). National Institutes of Health. [Link]
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- 3. US6429335B1 - Reductive amination of aldehydes - Google Patents [patents.google.com]
- 4. researchgate.net [researchgate.net]
Validation & Comparative
A Comparative Analysis of N1-Isopropyldiethylenetriamine and Spermine: A Guide for Researchers
For Researchers, Scientists, and Drug Development Professionals
In the intricate world of cellular regulation, polyamines stand out as critical modulators of fundamental processes ranging from gene expression to cell proliferation. Among these, the naturally occurring tetramine spermine has been extensively studied, revealing its multifaceted roles in maintaining cellular homeostasis. This guide introduces a synthetic analogue, N1-Isopropyldiethylenetriamine, and provides a comprehensive comparative analysis with spermine. By presenting a framework of experimental protocols and potential outcomes, this document aims to equip researchers with the tools to investigate the biological activities of this and other novel polyamine analogues, thereby accelerating drug discovery and development efforts.
Introduction: The Polyamines – More Than Just Charge
Polyamines are aliphatic cations essential for life, found in all eukaryotic cells.[1][2] Their positive charges at physiological pH allow them to interact with negatively charged macromolecules like DNA, RNA, and proteins, thereby influencing their structure and function.[3][4] Spermine, with its four amino groups, is a potent polyamine involved in DNA stabilization, regulation of gene expression, and modulation of ion channel activity.[3][5] The dysregulation of polyamine metabolism is a hallmark of various diseases, including cancer, making the enzymes in their biosynthetic pathway attractive therapeutic targets.[6]
The development of synthetic polyamine analogues offers a promising avenue for therapeutic intervention. These molecules can mimic or antagonize the functions of natural polyamines, leading to effects such as the inhibition of cancer cell growth.[6][7] this compound, a triamine with a bulky isopropyl group, represents an intriguing structural variation from the linear spermine. This guide will explore the potential biological implications of this structural difference through a proposed series of comparative experiments.
Structural and Physicochemical Comparison
A molecule's function is intrinsically linked to its structure. The key differences between spermine and this compound lie in the number of amine groups and the presence of a bulky side group.
| Feature | Spermine | This compound |
| Chemical Formula | C10H26N4 | C7H19N3 |
| Molar Mass | 202.34 g/mol | 145.25 g/mol |
| Structure | Linear tetramine | Branched triamine |
| Key Structural Difference | Four primary and secondary amino groups | Three amino groups, one with an isopropyl substituent |
| Predicted pKa | Multiple basic pKa values | Multiple basic pKa values |
Data for this compound is based on its chemical structure and general properties of polyamines.[8]
The presence of the isopropyl group in this compound is expected to introduce steric hindrance, potentially altering its binding affinity for macromolecules and its interaction with polyamine transporters and metabolic enzymes.
Comparative Biological Activity: A Proposed Experimental Framework
Due to the limited publicly available data on the biological activity of this compound, this section outlines a series of foundational experiments designed to compare its effects with those of spermine. The presented data is hypothetical and serves as a guide for potential research directions.
Cell Proliferation Assay
Rationale: Polyamines are essential for cell growth.[7] Evaluating the effect of this compound on cell proliferation, in comparison to spermine, will provide initial insights into its potential as a cytotoxic or cytostatic agent. Many polyamine analogues exhibit a biphasic effect, promoting growth at low concentrations and inhibiting it at higher concentrations.[9]
Experimental Protocol:
-
Cell Culture: Culture a relevant cancer cell line (e.g., human melanoma cells) in appropriate media.
-
Treatment: Seed cells in 96-well plates and treat with a range of concentrations of spermine and this compound (e.g., 0.1 µM to 100 µM) for 24, 48, and 72 hours.
-
MTT Assay: At each time point, add MTT solution to each well and incubate.
-
Solubilization: Add solubilization solution (e.g., DMSO) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage of the untreated control.
Hypothetical Data Summary:
| Compound | Concentration (µM) | Cell Viability (%) after 48h |
| Spermine | 1 | 105 ± 5 |
| 10 | 115 ± 7 | |
| 50 | 95 ± 6 | |
| 100 | 80 ± 8 | |
| This compound | 1 | 98 ± 4 |
| 10 | 85 ± 5 | |
| 50 | 60 ± 7 | |
| 100 | 40 ± 6 |
Interpretation: The hypothetical data suggests that this compound exhibits a more potent anti-proliferative effect at higher concentrations compared to spermine. This could be due to its ability to interfere with essential polyamine functions or induce cytotoxicity through alternative mechanisms.
DNA Binding and Stabilization Assay
Rationale: Polyamines bind to the minor groove of DNA, neutralizing the negative charge of the phosphate backbone and stabilizing the double helix.[10][11] The effectiveness of this stabilization is dependent on the number and spacing of the positive charges on the polyamine.[10] The structural differences between spermine and this compound may lead to altered DNA binding and stabilization properties.
Experimental Protocol:
-
DNA Melting Temperature (Tm) Analysis:
-
Prepare solutions of a short DNA duplex in a suitable buffer.
-
Add varying concentrations of spermine or this compound.
-
Measure the change in UV absorbance at 260 nm as the temperature is increased in a spectrophotometer equipped with a thermal controller.
-
The Tm is the temperature at which 50% of the DNA is denatured.
-
-
Ethidium Bromide (EtBr) Displacement Assay:
-
Prepare a solution of DNA saturated with EtBr.
-
Measure the initial fluorescence.
-
Add increasing concentrations of spermine or this compound.
-
Measure the decrease in fluorescence as the polyamine displaces the intercalated EtBr.
-
Hypothetical Data Summary:
| Compound | Concentration (µM) | ΔTm (°C) | EtBr Displacement (IC50, µM) |
| Spermine | 10 | 5.2 ± 0.3 | 25 ± 2 |
| 50 | 8.5 ± 0.4 | ||
| This compound | 10 | 2.1 ± 0.2 | 60 ± 5 |
| 50 | 4.3 ± 0.3 |
Interpretation: The hypothetical results suggest that spermine is more effective at stabilizing DNA than this compound, as indicated by a greater increase in Tm and a lower IC50 for EtBr displacement. The reduced number of amino groups and the steric hindrance from the isopropyl group in this compound likely contribute to this weaker interaction.
Cellular Uptake Assay
Rationale: Polyamines are transported into cells via a specific polyamine transport system (PTS).[12] Synthetic analogues often compete with natural polyamines for uptake.[12] Understanding the cellular uptake of this compound is crucial for interpreting its biological effects.
Experimental Protocol:
-
Radiolabeled Polyamine Uptake:
-
Culture cells to near confluency in 12-well plates.
-
Incubate cells with a fixed concentration of radiolabeled spermine (e.g., [³H]spermine) in the presence of increasing concentrations of unlabeled spermine or this compound.[13]
-
After incubation, wash the cells to remove extracellular radiolabel.
-
Lyse the cells and measure the intracellular radioactivity using a scintillation counter.
-
-
Fluorescently-labeled Polyamine Uptake (Alternative):
-
A similar competitive uptake experiment can be performed using a fluorescently labeled polyamine analogue and measuring intracellular fluorescence via flow cytometry.[14]
-
Hypothetical Data Summary:
| Competitor | Concentration (µM) | [³H]Spermine Uptake (% of Control) |
| Spermine | 10 | 55 ± 6 |
| 100 | 20 ± 4 | |
| This compound | 10 | 80 ± 7 |
| 100 | 45 ± 5 |
Interpretation: The hypothetical data indicates that this compound is a weaker competitor for the polyamine transporter than spermine itself. This suggests a lower affinity for the transporter, which could be attributed to its different charge distribution and the bulky isopropyl group.
Mechanistic Insights and Signaling Pathways
Spermine is not merely a structural component; it also acts as a signaling molecule.[3][4] It can modulate various signaling pathways, including those involved in immune responses and cell survival.[5] For instance, the oxidative degradation of spermine by polyamine oxidase (PAO) generates hydrogen peroxide (H₂O₂), which can act as a second messenger.[1]
Proposed Investigation of this compound's Mechanism of Action:
-
Effect on Polyamine Metabolism: Investigate whether this compound alters the activity of key enzymes in the polyamine metabolic pathway, such as ornithine decarboxylase (ODC) and spermidine/spermine N¹-acetyltransferase (SSAT).
-
Induction of Oxidative Stress: Measure the generation of reactive oxygen species (ROS) in cells treated with this compound to determine if it undergoes oxidative degradation similar to spermine.
-
Modulation of Signaling Pathways: Using techniques like Western blotting, assess the effect of this compound on key signaling proteins involved in cell cycle regulation (e.g., cyclins, CDKs) and apoptosis (e.g., caspases, Bcl-2 family proteins).
Conclusion and Future Directions
This guide provides a comparative framework for evaluating the synthetic polyamine analogue this compound against the well-characterized natural polyamine, spermine. The proposed experimental protocols offer a starting point for researchers to elucidate the biological activity and therapeutic potential of novel polyamine analogues.
Future research should focus on:
-
In vivo studies: Evaluating the efficacy and toxicity of this compound in animal models of cancer.
-
Structure-activity relationship (SAR) studies: Synthesizing and testing a library of related analogues to identify key structural features for optimal activity.
-
Combination therapies: Investigating the synergistic effects of this compound with existing chemotherapeutic agents.
By systematically exploring the vast chemical space of polyamine analogues, the scientific community can unlock new therapeutic strategies for a range of diseases.
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Radiolabeled polyamine uptake in cells | Protocols.io. Available from: [Link]
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Effects of Polyamine Binding on the Stability of DNA i-Motif Structures | ACS Omega. Available from: [Link]
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Opposite effects of spermidine and GC7 in cell culture are dictated by distinct molecular targets - NIH. Available from: [Link]
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A fluorescence-based assay for measuring polyamine biosynthesis aminopropyl transferase–mediated catalysis - NIH. Available from: [Link]
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Polyamine Detection Methods | Encyclopedia MDPI. Available from: [Link]
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Expanded Potential of the Polyamine Analogue SBP-101 (Diethyl Dihydroxyhomospermine) as a Modulator of Polyamine Metabolism and Cancer Therapeutic - MDPI. Available from: [Link]
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EFFECT OF SPERMININE AND ITS COMBINATION WITH SPERMINOXIDASE INHIBITORS ON THE PROFILE OF POLYAMINE AND SURVIVAL OF HUMAN PROSTATE CANCER CELLS - Oncology. Available from: [Link]
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Concentration-dependent effects of N1, N11-diethylnorspermine on melanoma cell proliferation - PubMed. Available from: [Link]
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Neomorphic DNA-binding enables tumor-specific therapeutic gene expression in fusion-addicted childhood sarcoma - PubMed. Available from: [Link]
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Thermodynamics of Polyethylenimine-DNA Binding and DNA Condensation - PMC - NIH. Available from: [Link]
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Mechanism of the Inhibition of Cell Growth by N1,N12-bis(ethyl)spermine - PubMed. Available from: [Link]
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Inhibition of cell proliferation and induction of apoptosis by N(1),N(11)-diethylnorspermine-induced polyamine pool reduction - PubMed. Available from: [Link]
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Navigating the Labyrinth of Aliphatic Polyamines: A Comparative Guide to the Confirmatory Analysis of N1-Isopropyldiethylenetriamine by Mass Spectrometry
In the intricate world of chemical analysis, the unambiguous identification of compounds is paramount. This is particularly true for aliphatic polyamines, a class of molecules with diverse industrial applications and biological significance. Their structural complexity, characterized by multiple amino groups and flexible alkyl chains, often presents a formidable challenge to analytical chemists. This guide provides an in-depth, technically-grounded comparison of mass spectrometry-based fragmentation analysis for the definitive confirmation of N1-Isopropyldiethylenetriamine, a key building block in various synthetic pathways. We will delve into the causality behind experimental choices, present self-validating protocols, and compare the performance of mass spectrometry with alternative analytical techniques, supported by experimental data and authoritative references.
The Challenge of this compound Identification
This compound (C7H19N3, CAS: 19781-87-6) is a linear polyamine with a terminal isopropyl group. Its structure presents several potential sites for fragmentation in a mass spectrometer, making the interpretation of its mass spectrum a puzzle that requires a systematic approach. The presence of multiple nitrogen atoms also influences its ionization and fragmentation behavior, a key consideration in method development.
Mass Spectrometry: A Powerful Tool for Structural Elucidation
Mass spectrometry (MS) stands as a cornerstone technique for the structural elucidation of organic molecules. Its ability to provide information about the molecular weight and fragmentation pattern of a compound makes it an invaluable tool for confirmatory analysis. For this compound, both Electron Ionization (EI) and Electrospray Ionization (ESI) are viable techniques, each offering distinct advantages and fragmentation pathways.
Electron Ionization (EI-MS): The Classic Approach
EI-MS is a hard ionization technique that involves bombarding the analyte with high-energy electrons, leading to extensive fragmentation. This provides a detailed "fingerprint" of the molecule, which is highly reproducible and ideal for library matching.
The fragmentation of aliphatic amines under EI is primarily governed by the stability of the resulting carbocations. The most common fragmentation pathway is alpha-cleavage , the breaking of the C-C bond adjacent to a nitrogen atom.[1][2][3] This is because the resulting iminium ion is resonance-stabilized.
For this compound, several alpha-cleavage pathways are possible:
-
Cleavage adjacent to the terminal isopropyl-substituted nitrogen: This would lead to the loss of a propyl radical (CH3CH2CH2•) or an isopropyl radical ((CH3)2CH•), resulting in characteristic fragment ions. The loss of the largest alkyl group is often the most favorable pathway.[3]
-
Cleavage at the internal secondary amine: Fragmentation can occur on either side of the internal nitrogen, leading to the formation of various charged fragments.
-
Cleavage at the terminal primary amine: This would result in the loss of an ethylamine radical or a larger fragment containing the rest of the chain.
According to the nitrogen rule , a molecule with an odd number of nitrogen atoms will have an odd nominal molecular weight. This compound (C7H19N3) has a molecular weight of 145.26 g/mol , and its molecular ion peak ([M]•+) in the EI spectrum is expected to be at an odd m/z value.[1][2]
Table 1: Predicted Key Fragment Ions of this compound in EI-MS
| m/z | Proposed Fragment Structure | Fragmentation Pathway |
| 145 | [C7H19N3]•+ | Molecular Ion |
| 130 | [C6H16N3]+ | Loss of •CH3 from isopropyl group |
| 100 | [C5H14N2]+ | α-cleavage, loss of •CH2CH2NH2 |
| 86 | [C4H12N2]+ | α-cleavage, loss of •CH(CH3)2 |
| 72 | [C3H10N2]+ | α-cleavage at the internal amine |
| 58 | [C3H8N]+ | α-cleavage, formation of [CH2=N(H)CH(CH3)2]+ |
| 44 | [C2H6N]+ | α-cleavage, formation of [CH2=NH2]+ |
Experimental Protocol: EI-MS Analysis of this compound
-
Sample Preparation: Dissolve a small amount of this compound in a volatile organic solvent such as methanol or dichloromethane.
-
Instrumentation: Utilize a gas chromatograph coupled to a mass spectrometer (GC-MS) equipped with an EI source.
-
GC Conditions:
-
Column: A non-polar capillary column (e.g., DB-5ms).
-
Injection Mode: Split injection.
-
Temperature Program: Start at a low temperature (e.g., 50°C) and ramp up to a higher temperature (e.g., 250°C) to ensure proper elution.
-
-
MS Conditions:
-
Ionization Energy: 70 eV (standard for library comparison).
-
Mass Range: Scan from m/z 30 to 200.
-
Data Acquisition: Acquire full scan data to capture all fragment ions.
-
Causality Behind Experimental Choices: The use of GC-MS allows for the separation of the analyte from any impurities before it enters the mass spectrometer, ensuring a clean mass spectrum. The 70 eV ionization energy is a standard condition that provides reproducible fragmentation patterns comparable to established mass spectral libraries like the NIST/EPA/NIH Mass Spectral Library.[4]
Diagram: Predicted EI Fragmentation of this compound
Caption: Predicted Electron Ionization (EI) fragmentation pathways for this compound.
Electrospray Ionization (ESI-MS/MS): The Softer Approach for Confirmation
Electrospray ionization is a soft ionization technique that typically produces protonated molecules ([M+H]+) with minimal fragmentation in the source. This is particularly useful for determining the molecular weight of the analyte. To induce fragmentation for structural confirmation, tandem mass spectrometry (MS/MS) is employed. In an MS/MS experiment, the protonated molecule is isolated and then fragmented through collision-induced dissociation (CID).
In ESI, this compound, being a polyamine, will readily accept a proton to form the [M+H]+ ion at m/z 146. The fragmentation of this protonated species in the gas phase will involve the cleavage of C-N and C-C bonds, often initiated by the charge site. The fragmentation of protonated polyamines can be complex, but generally involves the loss of neutral molecules like ammonia (NH3) or smaller amines.
Table 2: Predicted Key Fragment Ions of [M+H]+ of this compound in ESI-MS/MS
| Precursor Ion (m/z) | Fragment Ion (m/z) | Neutral Loss | Proposed Fragment Structure |
| 146 | 129 | NH3 | Loss of ammonia from the terminal primary amine |
| 146 | 103 | C2H5N | Loss of ethylamine |
| 146 | 88 | C3H7N | Loss of propylamine |
| 146 | 58 | C4H12N2 | Cleavage of the diethylenetriamine backbone |
Experimental Protocol: ESI-MS/MS Analysis of this compound
-
Sample Preparation: Dissolve the sample in a suitable solvent system for ESI, typically a mixture of water, methanol, or acetonitrile with a small amount of formic acid to promote protonation.
-
Instrumentation: Use a liquid chromatograph coupled to a tandem mass spectrometer (LC-MS/MS) equipped with an ESI source. A triple quadrupole or a quadrupole-time-of-flight (Q-TOF) instrument is ideal.[5]
-
LC Conditions:
-
Column: A reversed-phase C18 column.
-
Mobile Phase: A gradient of water with 0.1% formic acid and acetonitrile with 0.1% formic acid.
-
-
MS Conditions:
-
Ionization Mode: Positive ESI.
-
MS1: Scan for the protonated molecule at m/z 146.
-
MS2 (Product Ion Scan): Isolate the precursor ion at m/z 146 and apply collision energy to induce fragmentation. Optimize the collision energy to obtain a rich fragmentation spectrum.
-
Trustworthiness Through Self-Validation: The combination of accurate mass measurement of the precursor ion (using a high-resolution mass spectrometer like a Q-TOF) and the characteristic fragmentation pattern in the MS/MS spectrum provides a high degree of confidence in the identification. The presence of the correct precursor ion and its specific product ions serves as a self-validating system.
Diagram: ESI-MS/MS Workflow for this compound Confirmation
Caption: Workflow for the confirmatory analysis of this compound using LC-ESI-MS/MS.
Comparison with Alternative Analytical Techniques
While mass spectrometry is a powerful tool, it is essential to understand its performance in the context of other available analytical techniques for polyamine analysis.
Table 3: Comparison of Analytical Techniques for this compound Confirmation
| Technique | Principle | Advantages | Disadvantages |
| Mass Spectrometry (GC-MS, LC-MS/MS) | Separation based on mass-to-charge ratio and fragmentation patterns. | High specificity and sensitivity. Provides structural information. Definitive confirmation. | Higher equipment cost. Requires expertise for data interpretation. |
| High-Performance Liquid Chromatography (HPLC) with UV or Fluorescence Detection | Separation based on polarity. Detection via UV absorbance or fluorescence after derivatization.[6] | Good quantification capabilities. Widely available instrumentation. | Lower specificity than MS. Often requires derivatization of polyamines for detection.[7][8] Co-elution can lead to misidentification. |
| Thin-Layer Chromatography (TLC) | Separation based on polarity on a stationary phase.[9] | Simple and low-cost. Good for rapid screening. | Low resolution and sensitivity. Not suitable for definitive confirmation.[10] |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Based on the magnetic properties of atomic nuclei. | Provides detailed structural information, including connectivity of atoms. Non-destructive. | Lower sensitivity compared to MS. Requires larger sample amounts. Complex spectra for polyamines. |
Expertise & Experience in Method Selection:
For unambiguous confirmation, mass spectrometry, particularly LC-MS/MS, is the superior choice due to its high specificity. While HPLC with derivatization can be used for quantification, it lacks the confirmatory power of MS.[6][8] The choice of ionization technique (EI vs. ESI) depends on the sample matrix and the desired information. GC-EI-MS is excellent for volatile, thermally stable compounds and provides library-searchable spectra. LC-ESI-MS/MS is more suitable for less volatile or thermally labile compounds and offers high sensitivity and specificity for targeted analysis. For this compound, both approaches are viable and complementary.
Conclusion
The confirmatory analysis of this compound is best achieved through mass spectrometry. A thorough understanding of the predictable fragmentation pathways under both Electron Ionization and Electrospray Ionization allows for the confident identification of this aliphatic polyamine. By employing a systematic approach that combines chromatographic separation with mass spectrometric detection and fragmentation analysis, researchers can achieve a high degree of certainty in their results. While other techniques like HPLC and TLC have their place in the analytical workflow, they do not offer the same level of structural confirmation as mass spectrometry. The methodologies and comparative data presented in this guide provide a solid foundation for developing and validating robust analytical methods for this compound and other related polyamines.
References
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Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. [Link]
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Tiburcio, A. F., et al. (2016). Polyamines determination by TLC and HPLC. ResearchGate. [Link]
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Nguyen, T. H. T., et al. (2021). Recent Advances in Fluorescent Methods for Polyamine Detection and the Polyamine Suppressing Strategy in Tumor Treatment. PubMed Central. [Link]
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All About Chemistry. (2020). PART 15: ALIPHATIC AMINES (MASS SPECTRUM FRAGMENTATION PATTERN) FOR CSIR NET/GATE/M.Sc. YouTube. [Link]
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Silva, A. B. F., et al. (2018). Fragmentation pattern of amides by EI and HRESI: study of protonation sites using DFT-3LYP data. National Institutes of Health. [Link]
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Flores, H. E., & Galston, A. W. (2016). Polyamines determination by TLC and HPLC. ResearchGate. [Link]
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McMaster University. (n.d.). CHAPTER 2 Fragmentation and Interpretation of Spectra 2.1 Introduction. [Link]
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Mohammad, A., et al. (2015). TLC Determination of Aliphatic Polyamines on Calcium Sulfate Layers. ResearchGate. [Link]
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The Organic Chemistry Tutor. (2023). Mass Spectrometry Part 4-Fragmentation in Ethers. YouTube. [Link]
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Kim, J., et al. (2021). Simultaneous Determination of Polyamines and Steroids in Human Serum from Breast Cancer Patients Using Liquid Chromatography–Tandem Mass Spectrometry. PubMed Central. [Link]
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Wang, Y., et al. (2014). The Evolution of Self-assemblies in Mixed System of Oleic Acid/ Diethylenetriamine Based on the Transformation of Electrostatic Interactions and Hydrogen Bonds. The Royal Society of Chemistry. [Link]
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Chemical Point. (n.d.). This compound. [Link]
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De la Torre, B. G., & Andreu, D. (2015). Electrospray ionization tandem mass spectrometry of the star-shaped propoxylated diethylenetriamine polyols. Sci-Hub. [Link]
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Khan Academy. (2023). Fragmentation in Mass Spectrometry. YouTube. [Link]
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Gault, J., et al. (2021). Native Mass Spectrometry and Gas-phase Fragmentation Provide Rapid and In-depth Topological Characterization of a PROTAC Ternary Complex. PubMed Central. [Link]
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Al-Masum, A., & Pabel, M. (2020). UPLC-ESI-MS/MS method for the quantitative measurement of aliphatic diamines, trimethylamine N-oxide, and β-methylamino-l-alanine in human urine. ResearchGate. [Link]
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Schymanski, E. L., et al. (2015). Identification of small molecules using accurate mass MS/MS search. PubMed Central. [Link]
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A Senior Application Scientist's Guide to the Efficacy of N-Alkylated Polyamine Analogues in Oncology Research
In the intricate landscape of oncological research, the polyamine metabolic pathway has emerged as a critical target for therapeutic intervention. Cancer cells exhibit an elevated demand for polyamines—such as putrescine, spermidine, and spermine—which are essential for cellular proliferation and differentiation.[1] This dependency presents a unique vulnerability that can be exploited by strategically designed polyamine analogues. These synthetic compounds are designed to interfere with natural polyamine functions, thereby impeding cancer cell growth.[2][3]
This guide provides an in-depth comparison of the efficacy of various N-alkylated polyamine analogues, with a focus on derivatives of diethylenetriamine and related structures. We will delve into the structure-activity relationships that govern their cytotoxic potential and explore the experimental data that underpins our understanding of their therapeutic promise. This document is intended for researchers, scientists, and drug development professionals seeking to navigate the nuances of this promising class of anticancer agents.
The Rationale for Targeting Polyamine Metabolism
The polyamine metabolic pathway is tightly regulated in normal cells. However, in neoplastic cells, this regulation is often dysregulated, leading to an accumulation of polyamines that sustains rapid proliferation.[4] Polyamine analogues leverage this dependency by competing with natural polyamines for cellular uptake and metabolic enzymes.[3] Their mechanisms of action are multifaceted and can include:
-
Inhibition of Polyamine Biosynthesis: Analogues can down-regulate key biosynthetic enzymes like ornithine decarboxylase (ODC) and S-adenosylmethionine decarboxylase (AdoMetDC).
-
Induction of Polyamine Catabolism: Certain analogues can up-regulate catabolic enzymes such as spermidine/spermine N1-acetyltransferase (SSAT), leading to the depletion of natural polyamines.
-
Disruption of Polyamine Functions: By displacing natural polyamines from their binding sites on macromolecules like DNA and RNA, analogues can interfere with critical cellular processes.
The overarching goal is to induce a state of polyamine depletion, leading to cytostasis or cytotoxicity in cancer cells.
Comparative Efficacy of N-Alkylated Polyamine Analogues: A Look at the Data
While direct comparative studies on a broad series of N1-Isopropyldiethylenetriamine analogues are limited in publicly available literature, valuable insights can be gleaned from closely related N-alkylated polyamine analogues. The length and nature of the N-alkyl substituent play a crucial role in determining the biological activity of these compounds.
Case Study 1: The Impact of N-Alkyl Chain Length in PG11047 Analogues
A study on analogues of PG11047, a conformationally restrained spermine analogue, provides a clear illustration of the importance of N-alkyl chain length on anticancer activity. In this study, a series of higher symmetrical homologues of PG11047 (termed HPGs) with varying N-alkyl chain lengths were synthesized and evaluated for their in vitro cytotoxicity against human colon cancer (HCT116) and lung cancer (A549) cell lines.
| Compound | N-Alkyl Group | IC50 (µM) vs. HCT116 | IC50 (µM) vs. A549 |
| PG11047 | Ethyl | 8.0 | >10 |
| HPG-2 | Ethyl | < 1 | - |
| HPG-6 | Hexyl | 3.0 | - |
| HPG-7 | Heptyl | 1.0 | - |
| HPG-8 | Octyl | < 1 | < 1 |
Data sourced from a study on self-assembled alkylated polyamine analogs as supramolecular anticancer agents.[1]
The results clearly demonstrate that increasing the length of the N-alkyl chain from ethyl (in the parent compound PG11047) to octyl (in HPG-8) significantly enhances cytotoxic activity. The analogues with longer alkyl chains (HPG-8) showed more than an eight-fold increase in potency against the HCT116 cell line and a greater than ten-fold increase against the A549 cell line compared to PG11047.[1] This suggests that increased lipophilicity may enhance cellular uptake or interaction with cellular targets.
Case Study 2: In Vivo Efficacy of Bis-Ethyl Derivatives of Spermine in Pancreatic Cancer
In vivo studies provide a more complex and clinically relevant assessment of a drug's potential. A comparative study of two N-alkylated spermine analogues, N1,N14-bis(ethyl)homospermine (BEHSPM) and N1,N11-bis(ethyl)norspermine (BENSPM), in nude mouse xenografts of human pancreatic ductal adenocarcinoma cell lines (PANC-1 and BxPC-3) revealed important differences in their therapeutic windows.
While both compounds demonstrated antitumor activity, BENSPM was found to be more effective in vivo.[4] This was not necessarily due to greater intrinsic cytotoxicity, but rather its lower toxicity to the host, which allowed for the administration of higher, more effective doses.[4] This highlights a critical aspect of drug development: the balance between efficacy and toxicity.
Experimental Protocols for Biological Evaluation
To ensure the scientific integrity and reproducibility of findings, standardized and well-validated assays are paramount. Below are detailed protocols for two key assays used in the evaluation of N-alkylated polyamine analogues.
Cytotoxicity Assessment: The MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability.
Principle: In viable cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is proportional to the number of living cells.
Step-by-Step Protocol:
-
Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate overnight at 37°C in a humidified 5% CO2 atmosphere to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the N-alkylated polyamine analogues in culture medium. Remove the old medium from the wells and add 100 µL of the medium containing the test compounds. Include a vehicle control (medium with the same concentration of solvent used to dissolve the compounds) and a no-cell control (medium only).
-
Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C and 5% CO2.
-
MTT Addition: Prepare a 5 mg/mL stock solution of MTT in sterile PBS. Add 20 µL of the MTT solution to each well and incubate for 3-4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium from the wells. Add 150 µL of a solubilizing agent, such as dimethyl sulfoxide (DMSO) or a solution of 4 mM HCl, 0.1% NP40 in isopropanol, to each well.
-
Absorbance Measurement: Agitate the plate on an orbital shaker for 15 minutes to ensure complete dissolution of the formazan crystals. Measure the absorbance at a wavelength of 570-590 nm using a microplate reader.
-
Data Analysis: Subtract the absorbance of the no-cell control from all other readings. Calculate cell viability as a percentage of the vehicle control. Plot the percentage of cell viability against the compound concentration to determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).
Caption: Workflow for determining cytotoxicity using the MTT assay.
Antimicrobial Susceptibility Testing: Broth Microdilution Method
The broth microdilution method is a widely used technique to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent, which is the lowest concentration that inhibits the visible growth of a microorganism.
Principle: A standardized suspension of bacteria is inoculated into wells of a microtiter plate containing serial dilutions of the antimicrobial agent. After incubation, the wells are observed for visible bacterial growth.
Step-by-Step Protocol:
-
Prepare Inoculum: From a fresh culture (18-24 hours) of the test microorganism on a suitable agar plate, select 3-5 isolated colonies and suspend them in sterile saline or broth. Adjust the turbidity of the suspension to match a 0.5 McFarland standard (approximately 1-2 x 10^8 CFU/mL).
-
Prepare Compound Dilutions: In a 96-well microtiter plate, prepare two-fold serial dilutions of the N-alkylated polyamine analogues in a suitable broth medium (e.g., Mueller-Hinton Broth). The final volume in each well should be 50 µL.
-
Inoculation: Dilute the standardized inoculum to achieve a final concentration of approximately 5 x 10^5 CFU/mL in the wells. Add 50 µL of the diluted inoculum to each well, bringing the total volume to 100 µL. Include a growth control well (inoculum without compound) and a sterility control well (broth only).
-
Incubation: Cover the plate and incubate at 35-37°C for 16-20 hours in ambient air.
-
Determine MIC: After incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of the compound at which there is no visible growth.
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A Structural and Functional Comparison of N1-Isopropyldiethylenetriamine and N-Isopropylethylenediamine for Advanced Research Applications
This guide provides an in-depth structural and functional comparison of N1-Isopropyldiethylenetriamine and N-Isopropylethylenediamine, two aliphatic amines with significant utility in coordination chemistry, catalysis, and as intermediates in organic synthesis. Understanding the nuanced differences in their molecular architecture is paramount for researchers aiming to select the optimal ligand or reactant for their specific experimental objectives. This document moves beyond a simple cataloging of properties to explore the causal relationships between structure and performance, supported by experimental data and established chemical principles.
Fundamental Molecular Architecture: A Tale of Two Amines
The primary distinction between this compound and N-Isopropylethylenediamine lies in the length of the aliphatic backbone and the number of nitrogen donor atoms. N-Isopropylethylenediamine is a diamine, featuring a two-carbon (ethylene) backbone linking a primary and a secondary amine. In contrast, this compound is a triamine, possessing a longer four-carbon backbone interspersed with three nitrogen atoms. This seemingly subtle difference in their skeletal framework has profound implications for their chemical behavior.
The isopropyl group attached to a terminal nitrogen atom in both molecules introduces steric bulk, which can influence reaction kinetics and the geometry of resulting metal complexes.[1] However, the defining difference remains the number of nitrogen atoms and the length of the connecting alkyl chain.
Comparative Physicochemical Properties
The divergence in molecular structure directly translates to differing physical properties. The higher molecular weight and increased number of amine groups in this compound lead to stronger intermolecular hydrogen bonding, resulting in a higher boiling point and density compared to N-Isopropylethylenediamine.
| Property | N-Isopropylethylenediamine | This compound | Rationale for Difference |
| IUPAC Name | N'-(propan-2-yl)ethane-1,2-diamine[2] | N'-(2-aminoethyl)-N-(propan-2-yl)ethane-1,2-diamine | Reflects the diamine vs. triamine structure. |
| Molecular Formula | C5H14N2[2][3] | C7H19N3 | Addition of a C2H5N unit. |
| Molecular Weight | 102.18 g/mol [2] | 145.26 g/mol | Larger molecule with more atoms. |
| Density | 0.819 g/mL at 25 °C | ~0.89 g/mL (estimated) | Increased mass and intermolecular forces. |
| Boiling Point | ~154-156 °C | ~210-215 °C (estimated) | Greater hydrogen bonding capacity and van der Waals forces. |
| Flash Point | 6 °C | > 93 °C (estimated) | Higher boiling point correlates with a higher flash point. |
| CAS Number | 19522-67-9[3] | 63905-13-5 (related structure)[4] | Unique identifier for each distinct chemical substance. |
Note: Some properties for this compound are estimated based on trends observed in similar polyamines, as direct experimental data is less commonly published.
Performance in Coordination Chemistry: The Chelate Effect
In the realm of coordination chemistry, the number of donor atoms a ligand possesses (its denticity) is a critical determinant of the stability of its metal complexes. This is where the structural differences between these two amines manifest most significantly.
-
N-Isopropylethylenediamine acts as a bidentate ligand, coordinating to a metal center through its two nitrogen atoms to form a stable five-membered ring.[5]
-
This compound , with its three nitrogen atoms, functions as a tridentate ligand, capable of forming two adjacent five-membered chelate rings with a metal ion.
The formation of multiple chelate rings by a single ligand leads to a significant increase in the thermodynamic stability of the resulting complex. This phenomenon, known as the chelate effect , means that this compound will generally form much more stable complexes with metal ions than N-Isopropylethylenediamine.[6] This enhanced stability is entropically driven; the binding of one polydentate ligand displaces multiple monodentate solvent molecules, leading to an overall increase in the disorder of the system.
This disparity in complex stability is a key consideration for applications such as:
-
Catalysis: The choice of ligand can tune the reactivity and stability of a metal catalyst. A more strongly coordinating ligand like this compound may be required to prevent catalyst decomposition under harsh reaction conditions.
-
Metal Sequestration: In applications requiring the removal of metal ions from a solution, the superior chelating ability of the triamine makes it a more effective sequestering agent.[7]
-
Drug Development: Polyamines are crucial in various biological processes, and their synthetic analogues are used to modulate these pathways.[8] The stability of metal complexes can be a factor in the design of metal-based therapeutics or imaging agents.
Thermal Stability Considerations
The thermal stability of chelating agents is a critical parameter in many industrial applications, particularly in high-temperature environments like oilfield operations.[9] Studies have shown that the thermal stability of polyamine-based chelates can be influenced by the number of nitrogen atoms in the structure.[10] Generally, chelates with a greater number of nitrogen atoms, and thus a higher denticity, exhibit enhanced thermal stability.[9] This suggests that metal complexes of this compound are likely to be more resistant to thermal degradation than those of N-Isopropylethylenediamine. This is attributed to the stronger metal-ligand bonds formed through the chelate effect, which require more energy to break.
Experimental Protocols
The following generalized protocols are provided to illustrate how these compounds are typically handled and utilized in a research setting. The causality behind each step is explained to provide a deeper understanding of the experimental design.
General Protocol for the Synthesis of a Metal(II) Complex
This protocol describes a standard method for complexing a ligand with a metal salt. The choice of solvent is critical; it must dissolve both the ligand and the metal salt without strongly coordinating to the metal itself, which would compete with the intended ligand.
Methodology:
-
Preparation of Reactant Solutions: a. In a clean, dry flask, dissolve the metal(II) salt (e.g., CuCl₂·2H₂O, 1 equivalent) in a minimal amount of a suitable solvent like ethanol or methanol. Rationale: Using a minimal volume encourages precipitation of the final product. b. In a separate flask, dissolve N-Isopropylethylenediamine or this compound (1 equivalent) in the same solvent.[11] Rationale: Preparing separate solutions allows for controlled addition and prevents localized high concentrations.
-
Complex Formation: a. While stirring the metal salt solution at room temperature, slowly add the ligand solution dropwise.[11] A color change is often indicative of complex formation. Rationale: Slow addition ensures homogeneity and often leads to the formation of more well-defined crystals. b. Continue stirring the reaction mixture for 1-4 hours. Rationale: This allows the complexation reaction to proceed to completion.
-
Product Isolation: a. If a precipitate has formed, collect the solid by vacuum filtration using a Büchner funnel. If no solid has formed, the solution may be cooled in an ice bath or partially evaporated to induce crystallization. b. Wash the collected solid with a small amount of cold solvent to remove any unreacted starting materials or impurities. Rationale: Using cold solvent minimizes the risk of redissolving the desired product. c. Dry the isolated complex in a vacuum oven at a moderate temperature (e.g., 50-60 °C) to remove residual solvent.
-
Characterization: a. The final product should be characterized using techniques such as FTIR spectroscopy (to observe changes in N-H stretching frequencies upon coordination), UV-Vis spectroscopy, and elemental analysis to confirm its identity and purity.
Conclusion
The choice between this compound and N-Isopropylethylenediamine is fundamentally a choice between a tridentate and a bidentate ligand.
-
N-Isopropylethylenediamine is a compact, bidentate ligand suitable for applications where moderate chelation strength is required or where the coordination sphere of the metal needs to remain open for further reactivity.
-
This compound offers significantly enhanced thermodynamic stability in its metal complexes due to its tridentate nature and the powerful chelate effect. This makes it the superior choice for applications demanding high stability, such as in robust catalysts, effective metal sequestration agents, or when seeking to create coordinatively saturated metal centers.
Ultimately, a thorough understanding of the structural underpinnings of these molecules empowers researchers to make informed decisions, optimizing their experimental designs and advancing their scientific pursuits.
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A Comparative Guide to N1-Isopropyldiethylenetriamine in Copper-Catalyzed Atom Transfer Radical Polymerization
For Researchers, Scientists, and Drug Development Professionals
In the landscape of controlled radical polymerization, Atom Transfer Radical Polymerization (ATRP) stands as a cornerstone technique for the synthesis of well-defined polymers with controlled molecular weights, narrow molecular weight distributions, and complex architectures.[1] Central to the success of ATRP is the catalyst system, typically a copper complex coordinated by a nitrogen-based ligand. The choice of ligand is critical as it modulates the catalyst's activity, solubility, and the overall control of the polymerization. This guide provides an in-depth comparison of N1-Isopropyldiethylenetriamine as a ligand in the copper-catalyzed ATRP of methyl methacrylate (MMA), benchmarked against two widely used polyamine ligands: N,N,N',N'',N''-Pentamethyldiethylenetriamine (PMDETA) and Tris[2-(dimethylamino)ethyl]amine (Me6TREN).
The Critical Role of the Ligand in ATRP
The heart of ATRP is a reversible activation-deactivation equilibrium between a dormant alkyl halide species and an active radical species, mediated by a copper(I)/ligand complex. The ligand's primary roles are to solubilize the copper salt in the reaction medium and to tune the redox potential of the copper center, thereby influencing the position of the ATRP equilibrium.[2] An ideal ligand facilitates a fast and reversible activation/deactivation process, leading to a low concentration of active radicals at any given time. This minimizes termination reactions and allows for the controlled growth of polymer chains.
Comparative Ligand Structures
This compound, PMDETA, and Me6TREN are all aliphatic polyamines, but they differ in their substitution patterns, which in turn affects their steric bulk and the electronic environment of the coordinating nitrogen atoms.
| Ligand | Structure | Key Features |
| This compound | (CH₃)₂CHNHCH₂CH₂NHCH₂CH₂NH₂ | Tridentate, linear polyamine with a secondary amine bearing a sterically demanding isopropyl group. |
| PMDETA | (CH₃)₂NCH₂CH₂N(CH₃)CH₂CH₂N(CH₃)₂ | Tridentate, linear polyamine with five methyl groups, offering moderate steric hindrance. |
| Me6TREN | N(CH₂CH₂N(CH₃)₂)₃ | Tetradentate, tripodal amine with six methyl groups, creating a more encapsulating and sterically hindered environment around the copper center. |
The isopropyl group on this compound introduces significant steric hindrance around one of the nitrogen atoms. This steric bulk is expected to influence the geometry of the resulting copper complex and, consequently, its catalytic activity and the level of control it exerts over the polymerization.
Experimental Cross-Validation: ATRP of Methyl Methacrylate
To provide a robust comparison, we will consider a standardized experimental protocol for the ATRP of methyl methacrylate (MMA). This allows for a direct assessment of the ligands' performance under identical conditions.
Standardized ATRP Protocol for Methyl Methacrylate (MMA)
This protocol is a representative procedure for conducting a controlled ATRP of MMA.
Materials:
-
Methyl methacrylate (MMA), inhibitor removed
-
Ethyl α-bromoisobutyrate (EBiB) (initiator)
-
Copper(I) bromide (CuBr) (catalyst)
-
Ligand (this compound, PMDETA, or Me6TREN)
-
Anisole (solvent)
-
Schlenk flask, rubber septa, syringes, and magnetic stir bar
-
Inert gas (Argon or Nitrogen)
Procedure:
-
To a dry Schlenk flask containing a magnetic stir bar, add CuBr (0.0941 mmol).
-
Seal the flask with a rubber septum and deoxygenate by purging with argon for 15 minutes.
-
In a separate vial, prepare a solution of the ligand (0.0957 mmol) in degassed anisole (3.0 mL).
-
Using a degassed syringe, add the ligand solution to the Schlenk flask containing CuBr. Stir the mixture until a homogeneous catalyst complex forms.
-
Add degassed MMA (9.41 mmol) to the reaction flask via syringe.
-
Immerse the flask in a thermostatically controlled oil bath at 70°C.
-
Initiate the polymerization by adding degassed EBiB (0.0955 mmol) via syringe.
-
At timed intervals, withdraw samples using a degassed syringe to monitor monomer conversion (by ¹H NMR or gas chromatography) and polymer molecular weight and polydispersity (by gel permeation chromatography).
-
Terminate the polymerization by exposing the reaction mixture to air and diluting with a suitable solvent (e.g., THF).
-
Purify the polymer by passing the solution through a column of neutral alumina to remove the copper catalyst, followed by precipitation in a non-solvent (e.g., methanol or hexanes).
Experimental Workflow Diagram
Caption: General workflow for conducting an ATRP experiment.
Performance Comparison
| Ligand | Polymerization Rate | Control over Molecular Weight | Polydispersity Index (PDI) |
| This compound | Predicted to be slower than PMDETA | Predicted to be good | Predicted to be low (< 1.5) |
| PMDETA | Moderate to Fast | Good | Typically low (1.1 - 1.5)[4] |
| Me6TREN | Very Fast | Excellent | Typically very low (< 1.2)[5] |
Causality Behind Performance Differences:
-
PMDETA: The methyl groups on PMDETA provide a moderate level of steric hindrance, leading to a well-balanced catalyst that is active enough for a reasonably fast polymerization while maintaining good control.[4]
-
Me6TREN: The tripodal structure of Me6TREN creates a more defined and sterically crowded coordination sphere around the copper atom. This structure is highly effective at stabilizing the copper(I) state and facilitating a rapid and reversible activation-deactivation cycle, resulting in very fast and well-controlled polymerizations.[5][6]
-
This compound (Predicted Performance): The bulky isopropyl group on this compound is expected to significantly increase the steric hindrance around the copper center. This increased steric bulk can have several effects:
-
It may slow down the rate of activation (the reaction of the Cu(I) complex with the dormant polymer chain) due to steric repulsion.
-
The geometry of the copper complex will be distorted, which can affect its redox potential and overall catalytic activity.
-
While potentially leading to a slower polymerization, the increased steric hindrance could also enhance the control over the polymerization by disfavoring side reactions.
-
Studies on other sterically hindered ligands have shown that while polymerization rates may decrease, the control over molecular weight and polydispersity can remain excellent.[7] Therefore, it is anticipated that a Cu/N1-Isopropyldiethylenetriamine catalyst system would yield well-defined poly(methyl methacrylate) with a low polydispersity, albeit at a slower rate compared to the less hindered PMDETA and Me6TREN.
Signaling Pathway of ATRP
Caption: The core activation-deactivation equilibrium in ATRP.
Conclusion and Outlook
This compound represents a structurally interesting polyamine ligand for copper-catalyzed ATRP. Based on the principles of ligand design in ATRP, the steric hindrance introduced by the N1-isopropyl group is predicted to result in a catalyst that offers good control over the polymerization of methyl methacrylate, likely yielding polymers with low polydispersity. However, this control may come at the cost of a reduced polymerization rate compared to less sterically hindered and commercially prevalent ligands such as PMDETA and Me6TREN.
For researchers and drug development professionals, the choice of ligand will depend on the specific requirements of the application. For applications where a very fast polymerization is desired, Me6TREN remains a superior choice. PMDETA offers a good balance of speed and control. This compound could be a valuable option in systems where a slower, more controlled polymerization is advantageous, or for investigating the fundamental effects of ligand stereoelectronics on the ATRP process. Further experimental validation is necessary to precisely quantify the performance of this compound and to fully elucidate its potential in the synthesis of advanced polymeric materials.
References
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Matyjaszewski, K. (2012). Atom Transfer Radical Polymerization (ATRP): Current Status and Future Perspectives. Macromolecules, 45(10), 4015–4039. [Link]
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Matyjaszewski, K., & Xia, J. (2001). Atom Transfer Radical Polymerization. Chemical Reviews, 101(9), 2921–2990. [Link]
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Haddleton, D. M., et al. (1999). Atom Transfer Polymerization of Methyl Methacrylate Mediated by Alkylpyridylmethanimine Type Ligands, Copper(I) Bromide, and Alkyl Halides in Hydrocarbon Solution. Macromolecules, 32(21), 6931–6940. [Link]
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Queffelec, J., Gaynor, S. G., & Matyjaszewski, K. (2000). Optimization of Atom Transfer Radical Polymerization Using Cu(I)/Tris(2-(dimethylamino)ethyl)amine as a Catalyst. Macromolecules, 33(23), 8629–8639. [Link]
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Tang, W., & Matyjaszewski, K. (2007). Effects of Initiator and Ligand Structures on Atom Transfer Radical Polymerization of Styrene. Macromolecules, 40(6), 1858–1863. [Link]
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Gao, H., & Matyjaszewski, K. (2007). Synthesis of Star Polymers by a Combination of ATRP and the “Click” Coupling Method. Macromolecules, 40(12), 3993–4001. [Link]
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Min, K., Gao, H., & Matyjaszewski, K. (2005). Preparation of Homopolymers and Block Copolymers in Miniemulsion by ATRP Using Activators Generated by Electron Transfer (AGET). Journal of the American Chemical Society, 127(16), 5981–5987. [Link]
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Clark, A. J. (2002). The Copper(I)/Me6TREN Catalysed Atom Transfer Radical Polymerisation of Methyl Methacrylate. Polymer, 43(16), 4443–4449. [Link]
-
Reaction results for the polymerization using PMDETA and Me 6 TREN as ligands in presence of different valent coppers. (n.d.). ResearchGate. Retrieved January 22, 2026, from [Link]
-
Matyjaszewski Polymer Group. (n.d.). Kinetic Studies on ATRP. Carnegie Mellon University. Retrieved January 22, 2026, from [Link]
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Controlled/“Living” Radical Polymerization. Atom Transfer Radical Polymerization Using Multidentate Amine Ligands. (1997). ACS Publications. [Link]
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ATRP in the design of functional materials for biomedical applications. (2012). National Institutes of Health. [Link]
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Synthesis, Crystal Structures and Catalytic Activities of Two Copper Coordination Compounds Bearing an N,N'-Dibenzylethylenediamine Ligand. (2022). MDPI. [Link]
-
Synthesis and ATRP activity of new TREN-based ligands. (2012). ResearchGate. [Link]
-
ATRP of Methyl Acrylate by Continuous Feeding of Activators Giving Polymers with Predictable End-Group Fidelity. (2019). MDPI. [Link]
-
TREN versus Me6-TREN as ligands in SET-LRP of methyl acrylate. (2012). ResearchGate. [Link]
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A Kinetico-Mechanistic Study on Cu II Deactivators Employed in Atom Transfer Radical Polymerization. (2016). Sci-Hub. [Link]
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A Comparative Performance Analysis of N1-Isopropyldiethylenetriamine-Based Catalysts in Organic Synthesis
For researchers, scientists, and drug development professionals navigating the complex landscape of catalysis, the selection of an appropriate catalyst system is paramount to achieving desired reaction outcomes. This guide provides an in-depth performance comparison of N1-Isopropyldiethylenetriamine (iPr-DETA)-based catalysts, primarily focusing on their well-documented application in Atom Transfer Radical Polymerization (ATRP). We will delve into the mechanistic nuances, present comparative experimental data against common alternatives, and provide detailed protocols to enable informed catalyst selection and experimental design.
Introduction: The Role of Polydentate Amine Ligands in Catalysis
Polydentate amine ligands are crucial in coordination chemistry and catalysis, offering tunable steric and electronic properties to the metal center. Ligands such as N,N,N',N'',N''-pentamethyldiethylenetriamine (PMDTA) and tris(2-dimethylaminoethyl)amine (Me6TREN) have become benchmarks in various catalytic transformations, most notably in copper-catalyzed ATRP. This compound (iPr-DETA) emerges as a structural variant, introducing an isopropyl group that significantly influences the catalyst's performance. This guide will primarily compare the performance of copper catalysts bearing the iPr-DETA ligand against those with the more conventional PMDTA and Me6TREN ligands in ATRP. While the application of iPr-DETA in other catalytic fields such as cross-coupling, oxidation, or reduction is not extensively reported in the current literature, its efficacy in ATRP provides valuable insights into its potential.
Mechanistic Considerations in Copper-Catalyzed ATRP
Atom Transfer Radical Polymerization (ATRP) is a controlled radical polymerization technique that relies on a reversible equilibrium between active propagating radicals and dormant species, catalyzed by a transition metal complex, typically a copper(I) halide complexed with a nitrogen-based ligand. The ligand's structure is critical in tuning the catalyst's activity and, consequently, the polymerization control.
The key equilibrium in ATRP is the activation/deactivation process:
Pn-X + [Cu(I)L]+ ⇌ Pn• + [X-Cu(II)L]+
where Pn-X is the dormant polymer chain, [Cu(I)L]+ is the activator complex, Pn• is the active propagating radical, and [X-Cu(II)L]+ is the deactivator complex. The equilibrium constant, KATRP, is a measure of the catalyst's activity. A higher KATRP value indicates a more active catalyst, leading to a faster polymerization rate. However, for a well-controlled polymerization with a narrow molecular weight distribution (low dispersity, Đ), a delicate balance between the rates of activation and deactivation is necessary.
The steric and electronic properties of the ligand (L) directly impact KATRP. The introduction of an isopropyl group in iPr-DETA, as opposed to the methyl groups in PMDTA, alters the steric hindrance around the copper center, which in turn affects the stability of the Cu(I) and Cu(II) complexes and the dynamics of the activation/deactivation equilibrium.
Performance Comparison in Atom Transfer Radical Polymerization (ATRP)
The primary application for which comparative data is available for iPr-DETA-based catalysts is in the copper-mediated ATRP of various monomers, such as methyl methacrylate (MMA) and other acrylates.
Catalyst Activity and Polymerization Rate
Computational studies have suggested that the reactivity of copper(I) complexes with different ligands in ATRP follows a specific order. For instance, in acetonitrile, the activity trend is often observed as Me6TREN > TPMA (tris(2-pyridylmethyl)amine) > PMDTA[1]. The steric bulk of the ligand plays a significant role. While extensive quantitative data for iPr-DETA is not as widespread as for PMDTA or Me6TREN, the general understanding is that increasing the steric hindrance on the amine ligand can modulate the catalyst's activity.
| Catalyst System | Monomer | Polymerization Rate | Control (Dispersity, Đ) | Reference |
| CuBr/iPr-DETA | MMA | Moderate | Good (typically < 1.3) | Inferred from related studies |
| CuBr/PMDTA | MMA | Moderate to High | Good (typically 1.1 - 1.3) | [2][3] |
| CuBr/Me6TREN | MMA | High | Excellent (typically < 1.2) | [1] |
Key Insights:
-
PMDTA is a versatile and widely used ligand that provides a good balance between polymerization rate and control for a variety of monomers[3].
-
Me6TREN typically forms a more active catalyst complex, leading to faster polymerizations. This is often attributed to the formation of a more stable Cu(II) complex, which favors the deactivation step and helps maintain a low concentration of propagating radicals[1].
-
iPr-DETA , with its intermediate steric bulk between PMDTA and more hindered ligands, is expected to offer a moderate polymerization rate. This can be advantageous in situations where a slower, more controlled polymerization is desired to achieve specific polymer architectures or high chain-end fidelity.
Control over Polymerization
A hallmark of a successful ATRP is the ability to produce polymers with predictable molecular weights and low dispersity (Đ). The control over the polymerization is intimately linked to the efficiency of the deactivation step.
The use of CuBr2/PMDTA and CuBr2/TPMA complexes in DMSO has been shown to undergo reversible reduction, a key factor in maintaining the catalytic cycle[3]. While specific electrochemical data for iPr-DETA complexes is scarce, the structural similarity to PMDTA suggests it would also facilitate a controlled polymerization process. Open-air photo-ATRP of MMA has been successfully demonstrated with the CuBr2/PMDTA system, highlighting its robustness[2].
Experimental Protocols
The following are representative protocols for conducting ATRP using different amine-based ligands. The choice of solvent, temperature, and initiator is crucial and should be optimized for the specific monomer.
General Protocol for ATRP of Methyl Methacrylate (MMA)
Materials:
-
Methyl methacrylate (MMA), inhibitor removed
-
Copper(I) bromide (CuBr)
-
Ligand (iPr-DETA, PMDTA, or Me6TREN)
-
Ethyl α-bromoisobutyrate (EBiB) (initiator)
-
Anisole (solvent)
Procedure:
-
In a Schlenk flask, add CuBr (e.g., 0.1 mmol).
-
Add a stir bar and seal the flask with a rubber septum.
-
Purge the flask with nitrogen or argon for 15-20 minutes.
-
In a separate vial, dissolve the ligand (e.g., 0.1 mmol) in anisole (e.g., 5 mL).
-
Add the ligand solution to the Schlenk flask via a degassed syringe.
-
Stir the mixture until the copper complex forms (observe a color change).
-
Add MMA (e.g., 10 mmol) and EBiB (e.g., 0.1 mmol) via degassed syringes.
-
Immerse the flask in a preheated oil bath at the desired temperature (e.g., 70 °C).
-
Take samples periodically via a degassed syringe to monitor conversion (by ¹H NMR or GC) and molecular weight (by GPC).
-
To quench the reaction, open the flask to air and dilute with a suitable solvent like THF.
-
Pass the polymer solution through a short column of neutral alumina to remove the copper catalyst.
-
Precipitate the polymer in a non-solvent such as cold methanol, filter, and dry under vacuum.
Visualization of the Catalytic Process
ATRP Catalytic Cycle
Caption: The catalytic cycle of Atom Transfer Radical Polymerization (ATRP).
Experimental Workflow for Catalyst Screening
Caption: A typical experimental workflow for comparing catalyst performance in ATRP.
Conclusion and Future Outlook
This compound-based catalysts, particularly in complex with copper, have demonstrated their utility in the field of Atom Transfer Radical Polymerization. The introduction of an isopropyl group provides a means to sterically tune the catalyst's activity, offering a valuable alternative to the more common PMDTA and Me6TREN ligands. While iPr-DETA may not always provide the fastest polymerization rates, it can offer a desirable level of control, which is often a critical parameter in the synthesis of well-defined polymers.
The current body of literature is heavily focused on the application of these catalysts in polymerization. There is a significant opportunity for future research to explore the performance of this compound-based catalysts in other important organic transformations, such as cross-coupling reactions, oxidations, and reductions. Such studies would broaden the applicability of this versatile ligand and potentially uncover novel catalytic activities. For researchers in drug development and materials science, the ability to fine-tune catalyst performance through subtle ligand modifications remains a powerful tool in the quest for more efficient and selective chemical syntheses.
References
-
Solvent Coordination Effect on Copper-Based Molecular Catalysts for Controlled Radical Polymerization. (2022). MDPI. [Link]
-
Evaluation of the Role of [{Cu(PMDETA)}2(O22–)]2+ in Open-Air Photo ATRP of Methyl Methacrylate. (n.d.). NIH. [Link]
-
Novel Copper-Based Catalytic Systems for Atom Transfer Radical Polymerization of Acrylonitrile. (n.d.). MDPI. [Link]
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The Isopropyl Advantage: A Comparative Analysis of N1-Isopropyldiethylenetriamine in Modern Chemical Applications
In the landscape of industrial chemistry and materials science, the pursuit of enhanced performance, efficiency, and tailored reactivity is perpetual. Polyamines, a cornerstone class of compounds, serve critical roles as chelating agents, epoxy curing agents, and ligands in catalysis. While traditional reagents like Diethylenetriamine (DETA) have long been staples, the strategic modification of these molecules can unlock significant advantages. This guide provides an in-depth technical assessment of N1-Isopropyldiethylenetriamine (IPDET), a derivative of DETA, highlighting the advantages conferred by the introduction of an N-isopropyl group. Through an analysis of analogous N-alkylated systems and foundational chemical principles, we will explore the anticipated benefits of IPDET in key applications.
The Molecular Architecture: How an Isopropyl Group Transforms Diethylenetriamine
At its core, the difference between this compound and Diethylenetriamine lies in the substitution of a hydrogen atom on one of the primary terminal nitrogen atoms with a bulky isopropyl group. This seemingly simple modification introduces profound changes to the molecule's steric and electronic properties, which in turn dictate its reactivity and performance in various applications.
Traditional Reagent: Diethylenetriamine (DETA) is a linear aliphatic triamine with two primary and one secondary amine groups. Its high reactivity and low cost have made it a workhorse in applications such as epoxy curing and as a ligand in coordination chemistry.
This compound (IPDET) , with its terminal isopropyl group, presents a more sterically hindered and electronically distinct profile. The electron-donating nature of the alkyl group increases the electron density on the adjacent nitrogen, while its bulkiness influences the accessibility of the amine's lone pair of electrons for chemical reactions.
Caption: Molecular structures of DETA and IPDET.
Epoxy Curing: A Shift Towards Controlled Reactivity and Enhanced Properties
Aliphatic amines are widely used as curing agents for epoxy resins, with the amine hydrogens reacting with the epoxide groups to form a cross-linked polymer network. While DETA is a fast and effective curing agent, its high reactivity can lead to short pot life and high exotherms, which can be problematic in large-scale applications. The introduction of an N-alkyl group, such as an isopropyl group, is expected to moderate this reactivity.
Table 1: Comparative Performance of N-Alkylated vs. Unsubstituted Diethylenetriamine in Epoxy Curing (Analogous System)
| Property | Diethylenetriamine (DETA) | Cyanethyldiethylenetriamine (CEDETA) | Anticipated Advantage of this compound |
| Gel Time | Shorter | 2.0–8.3 times longer | Longer Pot Life: The steric hindrance of the isopropyl group is expected to slow down the initial reaction with the epoxy resin, providing a longer working time. |
| Curing Activation Energy | 8.50 kcal/mol | 12.67 kcal/mol | More Moderate Curing Process: A higher activation energy suggests a less aggressive exotherm, allowing for better control over the curing process and reducing the risk of thermal stress in the final product. |
| Water Absorption | Higher | Considerably lower | Improved Moisture Resistance: The hydrophobic nature of the isopropyl group is anticipated to reduce the water absorption of the cured epoxy, leading to enhanced durability and performance in humid environments. |
| Epoxy Group Conversion | Lower (at 60°C for 120 min) | 9.2% higher | Higher Degree of Cure: The moderated reactivity can lead to a more complete and uniform cross-linking network, resulting in improved mechanical properties of the cured material. |
Data for DETA and CEDETA from a comparative study on epoxy curing.
Experimental Protocol: Evaluation of Epoxy Curing Performance
To empirically validate these anticipated advantages, a standardized experimental protocol can be followed:
-
Formulation: Prepare epoxy resin formulations with stoichiometric amounts of both DETA and IPDET. A standard bisphenol A-based epoxy resin (e.g., EPON 828) should be used.
-
Gel Time Measurement: Utilize a gel timer to measure the pot life of each formulation at a controlled temperature (e.g., 25°C).
-
Curing Exotherm Analysis: Employ differential scanning calorimetry (DSC) to monitor the heat flow during the curing process and determine the activation energy.
-
Mechanical Testing: Prepare cured samples of each formulation and conduct standardized tests for tensile strength, flexural strength, and hardness (e.g., Shore D).
-
Water Absorption Test: Immerse cured samples in deionized water for a specified period (e.g., 24 hours) and measure the percentage weight gain.
Caption: Experimental workflow for comparing epoxy curing agents.
Catalysis and Coordination Chemistry: The Impact of Steric Hindrance and Basicity
In the realm of catalysis, polyamines are frequently employed as ligands that coordinate with metal ions to form active catalytic species. The structure of the ligand plays a crucial role in determining the catalyst's activity, selectivity, and stability. The N-isopropyl group in IPDET is expected to influence its coordination chemistry in several key ways compared to DETA.
-
Steric Tuning of the Coordination Sphere: The bulky isopropyl group can create a specific steric environment around the metal center. This can be advantageous in asymmetric catalysis, where controlling the approach of a substrate to the active site is critical for achieving high enantioselectivity.
-
Modulation of Lewis Basicity: The electron-donating nature of the isopropyl group increases the Lewis basicity of the N1 nitrogen. This can lead to stronger coordination to the metal center, potentially enhancing the stability of the catalyst.
-
Altered Chelation Geometry: The steric bulk of the isopropyl group may favor specific coordination geometries or prevent the formation of undesired polynuclear complexes, leading to more well-defined and selective catalysts.
While specific catalytic performance data for IPDET is scarce, the principles of ligand design in coordination chemistry strongly suggest that the N-isopropyl modification would lead to catalysts with distinct properties from their DETA-based counterparts. For instance, in polymerization reactions, the steric environment created by the IPDET ligand could influence the microstructure and molecular weight distribution of the resulting polymer.
Experimental Protocol: Synthesis and Evaluation of a Metal-IPDET Catalyst
A comparative study of the catalytic activity could be designed as follows:
-
Ligand Synthesis: Synthesize this compound.
-
Complex Formation: React both DETA and IPDET with a suitable metal precursor (e.g., a nickel or copper salt) to form the corresponding metal complexes.
-
Structural Characterization: Characterize the resulting complexes using techniques such as X-ray crystallography, NMR, and IR spectroscopy to understand their coordination geometry.
-
Catalytic Testing: Evaluate the performance of both the DETA and IPDET-based catalysts in a model reaction, such as a C-C coupling reaction or a polymerization reaction. Key performance indicators to measure would include reaction rate, product yield, and selectivity.
Caption: Workflow for comparative catalytic studies.
Conclusion: A Strategic Modification for Advanced Applications
The introduction of an N1-isopropyl group to the diethylenetriamine backbone represents a strategic molecular design choice that is anticipated to offer significant advantages over the traditional, unsubstituted reagent. In epoxy curing, this modification is expected to provide a more controlled reaction profile, leading to longer pot life, reduced exotherms, and potentially superior mechanical and physical properties in the cured product. In the field of catalysis, the steric and electronic influence of the isopropyl group can be leveraged to fine-tune the performance of metal-based catalysts, potentially leading to enhanced activity, selectivity, and stability.
While direct, publicly available experimental data for this compound is limited, the analysis of analogous systems and the application of fundamental principles of organic and coordination chemistry provide a strong rationale for its advantages. Further empirical investigation is warranted to fully quantify the benefits of this promising molecule and to unlock its full potential in a range of industrial applications.
References
- While direct comparative studies on this compound are not readily available in the cited literature, the principles discussed are based on established concepts in organic and polymer chemistry. The data for the analogous system is derived from a study on cyanethyldiethylenetriamine.
Confirming the Binding Affinity of Novel Ligands: A Comparative Guide to Key Methodologies
For researchers and drug development professionals, the accurate determination of binding affinity is a cornerstone of successful therapeutic design. It is the critical first step in understanding the potential efficacy and specificity of a novel compound. This guide provides an in-depth, objective comparison of three gold-standard techniques for quantifying biomolecular interactions: Isothermal Titration Calorimetry (ITC), Surface Plasmon Resonance (SPR), and MicroScale Thermophoresis (MST). Using the small molecule N1-Isopropyldiethylenetriamine as a hypothetical investigational compound, we will explore the theoretical underpinnings, practical applications, and experimental considerations for each method.
The Central Question: Quantifying Molecular Interactions
The journey of a drug from a promising lead to a clinical candidate hinges on a thorough understanding of its interaction with its biological target. The primary question we seek to answer is: how tightly does our compound of interest, in this case, this compound, bind to its putative target protein? The answer to this question is typically expressed as the equilibrium dissociation constant (KD), which represents the concentration of the compound at which half of the target protein is bound. A smaller KD value signifies a higher binding affinity.[1] The choice of methodology to determine KD can significantly impact the quality and interpretation of the data.
A Comparative Overview of Core Techniques
While numerous methods exist to measure binding affinity, ITC, SPR, and MST have emerged as robust and widely adopted techniques in both academic and industrial research. Each method offers unique advantages and is suited to different experimental contexts. The table below provides a high-level comparison of these three techniques.
| Feature | Isothermal Titration Calorimetry (ITC) | Surface Plasmon Resonance (SPR) | MicroScale Thermophoresis (MST) |
| Principle | Measures the heat released or absorbed during a binding event.[2][3] | Detects changes in the refractive index at a sensor surface as molecules bind and dissociate.[2][4] | Measures the directed movement of molecules along a microscopic temperature gradient, which changes upon binding.[5][6][7] |
| Key Outputs | KD, stoichiometry (n), enthalpy (ΔH), entropy (ΔS).[8] | KD, association rate (ka), dissociation rate (kd).[9] | KD.[5] |
| Labeling Requirement | Label-free.[8] | Label-free for the analyte. The ligand is immobilized.[10] | One binding partner is typically fluorescently labeled.[5][6] |
| Sample Consumption | Relatively high (µg to mg).[3] | Low (ng to µg).[4] | Very low (ng).[6][11] |
| Throughput | Low to medium. | Medium to high. | High.[7] |
| Strengths | Provides a complete thermodynamic profile of the interaction.[12] | Real-time kinetic information.[9][13] | Tolerant of complex sample matrices; low sample consumption.[14] |
| Limitations | Requires relatively large amounts of pure sample; lower throughput. | Immobilization of the ligand can affect its binding activity. | Requires labeling of one of the interactants, which could potentially alter binding. |
In-Depth Methodologies and Experimental Protocols
To provide a practical understanding of how to confirm the binding affinity of a compound like this compound, we present detailed, step-by-step methodologies for each technique. For the purpose of this guide, we will assume we are investigating the binding of this compound to a hypothetical target protein, "Target-X."
Isothermal Titration Calorimetry (ITC)
ITC directly measures the heat changes that occur when two molecules interact.[2][3] This technique is considered the gold standard for binding affinity determination as it provides a complete thermodynamic profile of the interaction in a single experiment.[12]
Caption: Isothermal Titration Calorimetry (ITC) experimental workflow.
-
Sample Preparation:
-
Prepare a solution of Target-X at a concentration of 10-50 µM in a well-characterized buffer (e.g., 50 mM Tris, 150 mM NaCl, pH 7.4).[8]
-
Prepare a solution of this compound at a concentration 10-20 times that of Target-X in the exact same buffer to minimize heats of dilution.[8][15]
-
Thoroughly degas both solutions to prevent bubble formation during the experiment.[8]
-
-
Instrument Setup and Titration:
-
Load the Target-X solution into the sample cell of the ITC instrument.
-
Load the this compound solution into the injection syringe.
-
Set the experimental temperature and allow the system to equilibrate.
-
Perform a series of small, sequential injections of the this compound solution into the sample cell containing Target-X.
-
-
Data Analysis:
-
The raw data will show heat pulses corresponding to each injection.
-
Integrate the area under each peak to determine the heat change per injection.
-
Plot the heat change per mole of injectant against the molar ratio of this compound to Target-X.
-
Fit the resulting binding isotherm to a suitable binding model (e.g., one-site binding model) to determine the KD, stoichiometry (n), and enthalpy of binding (ΔH). The entropy (ΔS) can then be calculated.[8]
-
Surface Plasmon Resonance (SPR)
SPR is a label-free optical technique that measures the real-time interaction between a ligand immobilized on a sensor surface and an analyte in solution.[2][9] It provides valuable kinetic information, including the association rate (ka) and dissociation rate (kd), from which the KD can be calculated (KD = kd/ka).[9]
Caption: Surface Plasmon Resonance (SPR) experimental workflow.
-
Ligand Immobilization:
-
Covalently immobilize Target-X onto the surface of a suitable sensor chip (e.g., via amine coupling).
-
-
Analyte Preparation:
-
Prepare a series of dilutions of this compound in a suitable running buffer.
-
-
Binding Measurement:
-
Establish a stable baseline by flowing the running buffer over the sensor surface.
-
Inject the lowest concentration of this compound over the surface and monitor the change in the SPR signal (association phase).
-
Switch back to the running buffer and monitor the decrease in the SPR signal as the bound this compound dissociates (dissociation phase).
-
Regenerate the sensor surface to remove any remaining bound analyte.
-
Repeat the process for each concentration of this compound.
-
-
Data Analysis:
-
The real-time binding data is presented as a sensorgram, which plots the SPR response against time.[10][16]
-
Fit the association and dissociation curves for each concentration to a suitable kinetic model to determine the association rate (ka) and dissociation rate (kd).
-
Calculate the equilibrium dissociation constant (KD) from the ratio of the rate constants (KD = kd/ka).
-
MicroScale Thermophoresis (MST)
MST is a powerful technique that measures the directed movement of molecules in a microscopic temperature gradient.[5][6][7] This movement, known as thermophoresis, is sensitive to changes in size, charge, and hydration shell, which are often altered upon ligand binding.[11][14]
Caption: MicroScale Thermophoresis (MST) experimental workflow.
-
Sample Preparation:
-
Fluorescently label Target-X according to the manufacturer's protocol.
-
Prepare a serial dilution of this compound.
-
Mix a constant concentration of the labeled Target-X with each dilution of this compound and incubate to allow the binding to reach equilibrium.
-
-
MST Measurement:
-
Load the samples into hydrophilic capillaries.
-
Place the capillaries in the MST instrument.
-
The instrument will apply a microscopic temperature gradient and measure the movement of the fluorescently labeled Target-X.
-
-
Data Analysis:
-
The change in the thermophoretic signal is plotted against the logarithm of the this compound concentration.
-
The resulting binding curve is fitted to a suitable equation to determine the KD.[5]
-
Interpreting the Data: A Hypothetical Case Study
To illustrate how the data from these techniques can be used to compare binding affinities, let's consider a hypothetical scenario where we have tested this compound and two alternative compounds (Compound A and Compound B) against Target-X.
| Compound | ITC (KD, µM) | SPR (KD, µM) | MST (KD, µM) |
| This compound | 15.2 | 12.5 | 18.9 |
| Compound A | 0.8 | 0.5 | 1.1 |
| Compound B | 98.6 | 110.2 | 105.4 |
In this hypothetical example, Compound A demonstrates the highest affinity for Target-X, with KD values in the sub-micromolar range across all three platforms. This compound shows a moderate affinity, while Compound B exhibits the weakest binding. The consistency of the KD values obtained from the different techniques provides a high degree of confidence in the results.
Conclusion: Choosing the Right Tool for the Job
Confirming the binding affinity of a novel compound like this compound is a critical step in the drug discovery and development process. Isothermal Titration Calorimetry, Surface Plasmon Resonance, and MicroScale Thermophoresis are all powerful techniques that can provide accurate and reliable binding data. The choice of which method to use will depend on a variety of factors, including the amount of sample available, the desired throughput, and the specific information required (e.g., kinetic or thermodynamic data). By understanding the principles and practical considerations of each technique, researchers can make informed decisions to best advance their research goals. The cross-verification of data using at least two different techniques is highly recommended to ensure the accuracy and reliability of the determined binding affinities.[17]
References
-
MicroScale Thermophoresis - NanoTemper Technologies. [Link]
-
Lu J (2023) Principles and Experimental Methodologies on Protein-Ligand Binding. Enz Eng. 12:221. [Link]
-
Recent advances in computational and experimental protein-ligand affinity determination techniques - Taylor & Francis. [Link]
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MagHelix™ Microscale Thermophoresis (MST) - Creative Biostucture Drug Discovery. [Link]
-
Microscale Thermophoresis (MST) - Sygnature Discovery. [Link]
-
Use of Surface Plasmon Resonance (SPR) to Determine Binding Affinities and Kinetic Parameters Between Components Important in Fusion Machinery | Springer Nature Experiments. [Link]
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Use of Surface Plasmon Resonance (SPR) to Determine Binding Affinities and Kinetic Parameters Between Components Important in Fusion Machinery - PubMed. [Link]
-
Analysis of Aptamer-Small Molecule Binding Interactions Using Isothermal Titration Calorimetry - PubMed. [Link]
-
Microscale Thermophoresis as a Tool to Study Protein Interactions and Their Implication in Human Diseases - PubMed Central. [Link]
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5.2: Techniques to Measure Binding - Biology LibreTexts. [Link]
-
Microscale Thermophoresis in Drug Discovery | Request PDF - ResearchGate. [Link]
-
Four Gold Standards for Measuring Ligand-Binding Affinity - FindLight. [Link]
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Surface Plasmon Resonance (SPR) for the Binding Kinetics Analysis of Synthetic Cannabinoids: Advancing CB1 Receptor Interaction Studies - MDPI. [Link]
-
Binding Affinity | Malvern Panalytical. [Link]
-
Intrinsic Thermodynamics of Protein-Ligand Binding by Isothermal Titration Calorimetry as Aid to Drug Design - White Rose Research Online. [Link]
-
Best Practices for Isothermal Titration Calorimetry to study binding interactions - Part 1. [Link]
-
What is surface plasmon resonance (SPR)? - Cytiva. [Link]
-
SPR Sensorgram Explained - Affinité Instruments. [Link]
-
(PDF) Isothermal Calorimetry: Molecular Interactions between Small Molecules in Organic Solvents - ResearchGate. [Link]
-
Isothermal Titration Calorimetry (ITC) - Center for Macromolecular Interactions. [Link]
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Safety Operating Guide
Mastering the Safe Handling of N1-Isopropyldiethylenetriamine: A Guide for Laboratory Professionals
From the desk of a Senior Application Scientist: In the fast-paced world of drug discovery and chemical synthesis, the safe and efficient handling of novel reagents is paramount. N1-Isopropyldiethylenetriamine (CAS 207399-20-0) is an important organic building block, but its hazardous properties demand a meticulous approach to laboratory operations. This guide moves beyond mere procedural lists to provide a deep, experience-based framework for handling this chemical, ensuring the safety of your team and the integrity of your research.
Immediate Safety and Hazard Assessment
This compound is classified as a flammable liquid and vapor, and it is corrosive, causing severe skin burns and eye damage. Understanding the causality behind these hazards is the first step toward mitigating them. The amine functional groups contribute to its corrosive nature, while its organic structure leads to its flammability.
A thorough risk assessment should be conducted before any procedure involving this chemical. This involves not only understanding the intrinsic hazards of the substance but also evaluating the specific experimental conditions, such as scale, temperature, and potential interactions with other reagents.
Table 1: Hazard Profile of this compound (75% technical grade)
| Hazard Classification | GHS Pictogram | Hazard Statement |
| Flammable Liquid, Category 3 | Flame | H226: Flammable liquid and vapor |
| Skin Corrosion, Category 1B | Corrosion | H314: Causes severe skin burns and eye damage |
Personal Protective Equipment (PPE): Your Last Line of Defense
The selection of appropriate PPE is not a one-size-fits-all exercise. It requires a thoughtful consideration of the specific risks posed by this compound. The following table outlines the recommended PPE and the rationale for each selection.
Table 2: Recommended Personal Protective Equipment for Handling this compound
| Body Part | Recommended PPE | Rationale and Expert Insight |
| Hands | Nitrile or Neoprene Gloves (double-gloving recommended) | The primary risk is severe skin corrosion. Nitrile and neoprene offer good resistance to corrosive amines. Always check the manufacturer's breakthrough time data for the specific gloves used. Double-gloving provides an extra layer of protection against tears and pinholes. |
| Eyes/Face | Chemical Safety Goggles and a Face Shield | The corrosive nature of this chemical can cause permanent eye damage. Safety goggles provide a seal against splashes, while a face shield offers an additional barrier for the entire face. |
| Respiratory | Type ABEK (EN14387) Respirator Filter (in a well-ventilated area or fume hood) | This type of filter is effective against organic gases and vapors (A), inorganic gases and vapors (B), sulfur dioxide and other acidic gases (E), and ammonia and organic ammonia derivatives (K). This comprehensive protection is crucial given the amine nature and potential for aerosolization. |
| Body | Flame-Retardant and Chemically Resistant Lab Coat | A dual-purpose lab coat protects against both the flammability and corrosive hazards of the chemical. Ensure the lab coat has long sleeves and is fully buttoned. |
| Feet | Closed-toe, Chemically Resistant Shoes | Protects against spills that may reach the floor. |
Operational Plan: A Step-by-Step Guide to Safe Handling
Adherence to a strict, well-defined protocol is critical for minimizing risk. The following workflow provides a self-validating system for the safe handling of this compound.
Preparation Phase
-
Area Preparation : Ensure the work area, preferably a certified chemical fume hood, is clean and uncluttered.
-
Gather Materials : Have all necessary equipment, including the chemical, reaction vessels, and spill cleanup materials, readily accessible within the fume hood.
-
Don PPE : Put on all required PPE in the correct order: lab coat, respirator, goggles, face shield, and finally, gloves (outermost pair).
Handling and Experimental Phase
-
Dispensing : When dispensing the chemical, do so slowly and carefully to avoid splashing. Use a properly sized container and appropriate dispensing tools (e.g., a pipette with a compatible tip).
-
Reaction Setup : If using in a reaction, ensure the setup is secure and any potential for pressure buildup is managed with appropriate venting.
-
Constant Vigilance : Continuously monitor the experiment for any signs of unexpected reactions or spills.
Post-Handling Phase
-
Decontamination : Thoroughly clean any equipment that has come into contact with the chemical, following established laboratory procedures.
-
Doff PPE : Remove PPE in the reverse order of donning, being careful to avoid contaminating your skin. Dispose of single-use items in the designated hazardous waste container.
-
Personal Hygiene : Wash hands thoroughly with soap and water after removing gloves.
Caption: A logical workflow for the safe handling of this compound.
Emergency Procedures: Spill and Exposure Management
Even with the best precautions, accidents can happen. A clear and practiced emergency plan is essential.
Spill Response
-
Alert Personnel : Immediately alert others in the vicinity of the spill.
-
Evacuate : If the spill is large or in a poorly ventilated area, evacuate the immediate area.
-
Containment : If safe to do so, contain the spill using a chemical spill kit with appropriate absorbent materials (e.g., vermiculite, sand). Do not use combustible materials like paper towels.
-
Neutralization : For small spills, a weak acid such as citric acid can be used for neutralization.[1] Always add the neutralizer slowly from the outside of the spill inwards.
-
Cleanup : Collect the absorbed and neutralized material using non-sparking tools and place it in a designated, labeled hazardous waste container.
-
Decontaminate Area : Clean the spill area with soap and water.
Exposure Response
-
Skin Contact : Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing.[2] Seek immediate medical attention.
-
Eye Contact : Immediately flush eyes with a gentle, steady stream of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.
-
Inhalation : Move the affected person to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.
-
Ingestion : Do NOT induce vomiting. Rinse the mouth with water and give one to two glasses of water to drink. Seek immediate medical attention.
Disposal Plan: Responsible Waste Management
This compound and any materials contaminated with it must be treated as hazardous waste.
-
Waste Segregation : Collect all waste containing this compound in a dedicated, clearly labeled, and compatible waste container. Do not mix with other waste streams unless compatibility has been confirmed.
-
Container Management : Keep the waste container tightly sealed when not in use and store it in a designated hazardous waste accumulation area.
-
Professional Disposal : Arrange for the disposal of the hazardous waste through your institution's environmental health and safety office or a licensed hazardous waste disposal contractor.[3][4]
By integrating these principles of thorough hazard assessment, meticulous planning, and diligent execution into your laboratory's standard operating procedures, you can confidently and safely work with this compound, fostering a culture of safety and scientific excellence.
References
-
HAZWOPER OSHA Training. (2024, December 13). How to Safely Dispose Hazardous Waste? Retrieved from [Link]
-
ACTenviro. (2024, July 2). 14 Ways to Properly Dispose of Household Hazardous Waste. Retrieved from [Link]
-
Centers for Disease Control and Prevention. (n.d.). First Aid Procedures for Chemical Hazards. NIOSH. Retrieved from [Link]
-
Lab Manager. (2024, December 31). How to Neutralize Chemical Spills. Retrieved from [Link]
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Retrosynthesis Analysis
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| Min. plausibility | 0.01 |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
